molecular formula C11H19NO4S B1663595 Mephentermine hemisulfate CAS No. 1212-72-2

Mephentermine hemisulfate

Katalognummer: B1663595
CAS-Nummer: 1212-72-2
Molekulargewicht: 261.34 g/mol
InChI-Schlüssel: NZKLHVGUPFNBFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mephentermine sulfate is an alkylammonium sulfate. It is functionally related to a mephentermine.
MEPHENTERMINE SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951.
See also: Mephentermine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKLHVGUPFNBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212-72-2
Record name Mephentermine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephentermine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Mephentermine Hemisulfate: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, and its hemisulfate salt have been subjects of interest in medicinal chemistry due to their pharmacological activity. This technical guide provides an in-depth overview of the chemical structure and synthetic routes for mephentermine hemisulfate. Detailed experimental protocols for key synthetic transformations are provided, along with a comprehensive table of its physicochemical properties. Furthermore, a visualization of the primary synthetic pathway is presented to facilitate a deeper understanding of the chemical processes involved.

Chemical Structure

Mephentermine is chemically known as N,α,α-trimethylphenethylamine. The hemisulfate salt consists of two molecules of mephentermine for every one molecule of sulfuric acid.

Mephentermine Free Base:

  • IUPAC Name: N,2-dimethyl-1-phenylpropan-2-amine

  • Molecular Formula: C₁₁H₁₇N

  • Structure:

    (Where Ph represents a phenyl group)

This compound:

  • Molecular Formula: (C₁₁H₁₇N)₂·H₂SO₄

  • Structure: Two protonated mephentermine molecules ionically bonded to a sulfate (B86663) anion.

Physicochemical Properties

A summary of the key physicochemical properties of mephentermine and its hemisulfate salt is presented in the table below for easy reference and comparison.

PropertyMephentermine (Free Base)This compoundMephentermine Sulfate Dihydrate
Molecular Weight 163.26 g/mol [1]424.6 g/mol [2]460.63 g/mol
Appearance Liquid[3]White crystalline powderWhite crystals or crystalline powder[4]
Melting Point < 25 °C[3][5]Not available215-217 °C (decomposes)[6]
Boiling Point 82-83 °C at 7 mmHg[6]Not applicableNot applicable
Solubility Practically insoluble in water; Freely soluble in alcohol and ether[6]Soluble in water1 g in 20 mL of water; 1 g in 150 mL of 95% ethanol; Practically insoluble in chloroform[3][7]
pKa 10.35 (30 °C)[6]Not availableNot available

Synthesis of Mephentermine

There are two primary synthetic routes reported for the preparation of mephentermine.

Multi-step Synthesis from Benzaldehyde and 2-Nitropropane

This pathway involves a sequence of well-established organic reactions.

Mephentermine_Synthesis A Benzaldehyde C 2-Methyl-2-nitro-1-phenylpropan-1-ol A->C Henry Reaction B 2-Nitropropane B->C D 2-Amino-2-methyl-1-phenylpropan-1-ol C->D Reduction E Imine Intermediate D->E Imine Formation (with Benzaldehyde) F N-Methylated Imine E->F Alkylation (Methyl Iodide) G Chloroamine Intermediate F->G Halogenation (Thionyl Chloride) H Mephentermine G->H Rosenmund Reduction Mephentermine_from_Phentermine A Phentermine C Schiff Base Intermediate A->C Condensation B Benzaldehyde B->C E Mephentermine C->E Alkylation D Methyl Iodide D->E

References

Pharmacological Profile of Mephentermine Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that has been clinically utilized for its pressor effects in treating hypotension. This technical guide provides an in-depth overview of the pharmacological profile of mephentermine, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology. The document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its signaling pathways and analytical workflows to support further research and drug development efforts.

Introduction

Mephentermine is a synthetic sympathomimetic agent structurally related to amphetamine.[1] It primarily functions as an indirectly acting sympathomimetic, exerting its pharmacological effects by modulating the release of endogenous catecholamines.[2] Historically used to manage hypotensive states, particularly following spinal anesthesia, its clinical application has become less common.[3][4] This guide aims to provide a comprehensive technical resource on the pharmacological properties of mephentermine hemisulfate for the scientific community.

Mechanism of Action

Mephentermine's primary mechanism of action is the indirect stimulation of adrenergic receptors. It achieves this by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals.[2][3] Additionally, it is thought to induce the release of dopamine.[5] While its primary action is indirect, there is also evidence to suggest some direct agonist activity at α- and β-adrenergic receptors.[2] This dual mechanism contributes to its overall cardiovascular effects.

Signaling Pathway

The signaling cascade initiated by mephentermine administration is depicted below.

mephentermine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell mephentermine Mephentermine vesicle Norepinephrine Vesicles mephentermine->vesicle Induces ne_release Norepinephrine Release vesicle->ne_release norepinephrine Norepinephrine ne_release->norepinephrine alpha_receptor α-Adrenergic Receptor norepinephrine->alpha_receptor Binds beta_receptor β-Adrenergic Receptor norepinephrine->beta_receptor Binds response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) alpha_receptor->response beta_receptor->response

Mephentermine-induced norepinephrine release and subsequent adrenergic receptor activation.

Pharmacodynamics

The pharmacodynamic effects of mephentermine are a direct consequence of its interaction with the adrenergic system. The release of norepinephrine leads to the stimulation of both α- and β-adrenergic receptors, resulting in a range of cardiovascular responses.

  • Cardiovascular Effects: Mephentermine typically increases systolic and diastolic blood pressure, cardiac output, and heart rate.[2][6] It has a positive inotropic effect on the myocardium.[1] The net vascular effect can sometimes be vasodilation, depending on the degree of vagal tone.[2]

  • Central Nervous System (CNS) Effects: While the central stimulant effects are less pronounced than those of amphetamine, large doses of mephentermine may produce CNS effects.[2]

Quantitative Pharmacodynamic Data

The following table summarizes quantitative data on the hemodynamic effects of mephentermine from a study in cattle with induced cardiovascular depression.[7]

Hemodynamic ParameterChange from Baseline (Mean ± SEM)Statistical Significance (p-value)
Cardiac Output+68 L/min (±14%)< 0.05
Mean Arterial Pressure (MAP)+14 mmHg (±4%)< 0.05
Heart Rate (HR)+22 bpm (±8%)< 0.05
Peak Rate of Ventricular Pressure Change (Systole, dP/dtmax)+37 mmHg/s (±13%)< 0.05
Peak Rate of Ventricular Pressure Change (Diastole, dP/dtmin)+31 mmHg/s (±7%)< 0.05

Pharmacokinetics

Absorption and Onset of Action
  • Intramuscular (IM) Injection: Onset of action is 5 to 15 minutes.[5]

  • Intravenous (IV) Administration: Onset of action is immediate.[5]

Duration of Action
  • Intramuscular (IM) Injection: The duration of action is approximately 4 hours.[3]

  • Intravenous (IV) Administration: The duration of action is around 30 minutes.[5]

Metabolism and Excretion

Mephentermine is metabolized in the liver primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation.[2][3] The drug and its metabolites are excreted in the urine, with the rate of excretion being more rapid in acidic urine.[3] The biological half-life is estimated to be between 17 to 18 hours.[2]

Quantitative Pharmacokinetic Parameters
ParameterValueRoute of Administration
Onset of Action 5-15 minutesIntramuscular[5]
ImmediateIntravenous[5]
Duration of Action 4 hoursIntramuscular[3]
30 minutesIntravenous[5]
Half-life 17-18 hoursN/A[2]

Toxicology

The toxicological profile of mephentermine is characterized by an extension of its pharmacological effects.

  • Adverse Effects: Common side effects include hypertension, anxiety, insomnia, and CNS stimulation.[3]

  • Acute Toxicity: A predicted acute toxicity (LD50) in rats has been reported.

SpeciesRouteLD50 (mol/kg)Type
RatN/A2.8952Predicted

Note: This is a predicted value and should be interpreted with caution. Experimental LD50 data were not found in the reviewed literature.

Experimental Protocols

Determination of Mephentermine and its Metabolites in Urine by LC-MS/MS

This section outlines a general protocol for the quantification of mephentermine and its primary metabolite, phentermine, in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and toxicological studies.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of mephentermine and phentermine in human urine.

Materials and Reagents:

  • Mephentermine and Phentermine reference standards

  • Deuterated internal standards (e.g., Mephentermine-d5, Phentermine-d5)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Reversed-phase C18 analytical column

Procedure:

  • Sample Preparation (Dilute-and-Shoot):

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Dilute an aliquot of the urine sample with the initial mobile phase (e.g., 1:10 dilution).

    • Add the internal standard solution to the diluted sample.

    • Vortex mix and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Use a reversed-phase C18 column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • A typical gradient might be: 0-1 min (5% B), 1-3 min (5-95% B), 3-4 min (95% B), 4-4.1 min (95-5% B), 4.1-5 min (5% B).

      • Set the flow rate to an appropriate value (e.g., 0.4 mL/min).

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the transitions for mephentermine, phentermine, and their respective internal standards.

        • Example Transitions:

          • Mephentermine: Q1 -> Q3 (e.g., m/z 164.2 -> 149.1)

          • Phentermine: Q1 -> Q3 (e.g., m/z 150.2 -> 91.1)

  • Data Analysis:

    • Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.

    • Generate a calibration curve using standards of known concentrations and apply linear regression analysis.

Method Validation: The method should be validated according to standard bioanalytical method validation guidelines, assessing parameters such as:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term)

analytical_workflow sample Urine Sample Collection prep Sample Preparation (Dilution & IS Spiking) sample->prep injection LC-MS/MS Injection prep->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection analysis Data Analysis (Peak Area Ratios, Calibration Curve) detection->analysis quantification Quantification of Mephentermine & Phentermine analysis->quantification

Workflow for the bioanalysis of mephentermine in urine.
In Vivo Hemodynamic Assessment in an Animal Model

This protocol describes a general approach for evaluating the cardiovascular effects of mephentermine in an anesthetized animal model, based on a study conducted in cattle.[7]

Objective: To assess the in vivo effects of mephentermine on key hemodynamic parameters.

Animal Model:

  • Species: Bovine (e.g., Holstein cattle) or other suitable large animal model.

  • Animals should be healthy and acclimated to the experimental environment.

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).

    • Perform catheterization for systemic and left ventricular hemodynamic monitoring. This may include placing catheters in the carotid artery for arterial blood pressure measurement and a catheter in the jugular vein for drug administration and central venous pressure monitoring. A catheter can be advanced into the left ventricle for direct pressure measurements.

  • Induction of Hypotension:

    • Induce myocardial dysfunction and hypotension by increasing the concentration of the anesthetic agent (e.g., isoflurane) until the mean arterial blood pressure is reduced by a target percentage (e.g., 20%) from the baseline and remains stable.

  • Baseline Data Acquisition:

    • Once a stable hypotensive state is achieved, record baseline hemodynamic data (BL2). This includes parameters such as cardiac output, mean arterial pressure, heart rate, and left ventricular pressure changes (dP/dt).

  • Treatment Administration:

    • Administer this compound intramuscularly at a predetermined dose. A control group should receive a placebo (e.g., saline).

  • Post-Treatment Data Acquisition:

    • Record all hemodynamic parameters at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 90 minutes) post-treatment.

  • Data Analysis:

    • Compare the changes in hemodynamic parameters from baseline between the mephentermine-treated group and the placebo group using appropriate statistical methods (e.g., t-test, ANOVA).

Conclusion

This compound is a sympathomimetic agent with a well-characterized mechanism of action involving the indirect release of norepinephrine. Its pharmacodynamic and pharmacokinetic properties have been established through various studies, demonstrating its efficacy as a pressor agent. The analytical methods for its quantification in biological fluids are well-developed and validated. This technical guide provides a consolidated resource of the available scientific information on mephentermine, which can serve as a valuable reference for researchers and professionals in the fields of pharmacology and drug development. Further research could focus on elucidating its precise receptor binding affinities and exploring its potential in other therapeutic areas.

References

Mephentermine Hemisulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Sympathomimetic Amine for Professionals in Research and Drug Development

Abstract

Mephentermine (B94010) hemisulfate, a synthetic sympathomimetic amine, has a long history of clinical use, primarily as a vasopressor to counteract hypotensive states. Its pharmacological profile is characterized by a dual mechanism of action: the indirect release of endogenous norepinephrine (B1679862) and a direct agonistic effect on alpha-adrenergic receptors. This technical guide provides a comprehensive overview of mephentermine hemisulfate, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established experimental protocols. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its physiological and pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Introduction

Mephentermine is a sympathomimetic agent structurally related to amphetamine and methamphetamine.[1] It is classified as an alpha-adrenergic agonist and also exerts its effects indirectly by stimulating the release of norepinephrine from sympathetic nerve endings.[2][3] This dual action results in increased cardiac output, and elevations in systolic and diastolic blood pressure, making it an effective agent for managing hypotension, particularly in the context of spinal anesthesia.[4][5] Although its use has declined in some regions, it remains a subject of interest for understanding sympathomimetic pharmacology and developing novel cardiovascular agents.

Mechanism of Action

Mephentermine's sympathomimetic effects are mediated through two primary mechanisms:

  • Indirect Norepinephrine Release: The predominant mechanism of action is the displacement of norepinephrine from storage vesicles in presynaptic nerve terminals.[6] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors, leading to vasoconstriction and increased cardiac contractility and heart rate.[1][6]

  • Direct Alpha-Adrenergic Agonism: Mephentermine also exhibits direct agonist activity at alpha-adrenergic receptors, contributing to its vasoconstrictive properties.[2][3]

The combined effects on the cardiovascular system typically include an increase in cardiac output, and systolic and diastolic blood pressures. The heart rate response can be variable and is influenced by the degree of vagal tone.[2]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by mephentermine's interaction with the adrenergic system.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Vascular Smooth Muscle) Mephentermine Mephentermine NE_Vesicle Norepinephrine (NE) Vesicle Mephentermine->NE_Vesicle Induces release Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Directly binds to NE_Released NE NE_Vesicle->NE_Released Exocytosis NE_Released->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction

Caption: Mephentermine's adrenergic signaling pathway.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

The onset and duration of action of mephentermine vary with the route of administration. Intravenous administration produces an immediate effect, while intramuscular injection has an onset of 5 to 15 minutes. The duration of action is approximately 30 minutes for intravenous and up to 4 hours for intramuscular administration.[7] Mephentermine is metabolized in the liver via N-demethylation and p-hydroxylation and is excreted primarily in the urine.[2][3] The elimination half-life is reported to be between 17 to 18 hours.[2]

Table 1: Pharmacokinetic Parameters of Mephentermine

ParameterValueRoute of AdministrationReference(s)
Onset of Action ImmediateIntravenous (IV)[7]
5-15 minutesIntramuscular (IM)[7]
Duration of Action 30 minutesIntravenous (IV)[7]
4 hoursIntramuscular (IM)[7]
Metabolism Hepatic (N-demethylation, p-hydroxylation)-[2][3]
Elimination Half-life 17-18 hours-[2]
Pharmacodynamic Effects

The primary pharmacodynamic effect of mephentermine is an increase in blood pressure.[2] Studies have quantified its potency and efficacy in clinical settings.

Table 2: Quantitative Pharmacodynamic Data for Mephentermine

ParameterValueConditionReference(s)
ED50 (Minimum Effective Dose) 3.7 mg (95% CI: 2.4 to 5.7 mg)Prevention of post-spinal hypotension[2]
Potency Ratio (vs. Ephedrine) 6.8 times more potentPrevention of post-spinal hypotension[5]
Effective Bolus Dose 6 mg IVTreatment of acute hypotension[5]
Effective Infusion Starting Dose 5 mg over 30 minutesPrevention of post-spinal hypotension[5]

Experimental Protocols

Quantification of Mephentermine in Urine by LC-MS/MS

This protocol describes a "dilute and shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mephentermine, phentermine, and N-hydroxyphentermine in urine.[8]

Materials and Reagents:

  • LC-MS/MS system

  • Reversed-phase C18 column

  • Mephentermine, phentermine, and N-hydroxyphentermine standards

  • Formic acid

  • Acetonitrile

  • Methanol

  • Deionized water

  • Urine samples

Procedure:

  • Sample Preparation: Dilute urine samples with deionized water. A 1:10 dilution is a common starting point.

  • LC Separation:

    • Inject a 5 µL aliquot of the diluted urine onto the C18 column.

    • Employ a gradient elution program with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.

    • A typical gradient might start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions for equilibration. The total run time is typically under 5 minutes.

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform detection using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

  • Quantification:

    • Generate a calibration curve using linear least-squares regression with a 1/x² weighting factor.

    • The linear range for mephentermine is typically 50 to 15,000 ng/mL.[8]

Validation Parameters:

  • Linearity: Establish the concentration range over which the assay is linear.

  • Precision and Accuracy: Determine intra- and inter-day precision (as %RSD) and accuracy (as %bias). Values should typically be within 15%.

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For mephentermine, the LOQ is approximately 1.0 ng/mL.[8]

  • Selectivity, Matrix Effect, and Stability: Assess the influence of endogenous urine components and the stability of the analytes under various storage conditions.

start Urine Sample Collection dilution Dilution with Deionized Water start->dilution injection Inject 5 µL into LC-MS/MS dilution->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification end Results (ng/mL) quantification->end

Caption: Workflow for mephentermine quantification in urine.
Evaluation of Cardiovascular Effects in an Animal Model (Cattle)

This protocol outlines a study to evaluate the vasopressor and cardiac performance-enhancing effects of mephentermine in cattle with induced cardiovascular depression.[3]

Animals and Housing:

  • Healthy Holstein cattle (e.g., 206 ± 13 kg).

  • House animals according to institutional animal care and use committee guidelines.

Experimental Design:

  • Employ a randomized, crossover design.

  • Each animal receives both mephentermine (e.g., 1 mL/25 kg, IM) and a placebo control (e.g., volume-matched 0.9% NaCl) with a washout period (e.g., 6 days) between treatments.

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the cattle.

    • Catheterize for systemic and left ventricular hemodynamic monitoring.

  • Induction of Hypotension:

    • Induce myocardial dysfunction and hypotension by increasing the end-tidal concentration of an inhalant anesthetic (e.g., isoflurane) until the mean arterial pressure (MAP) is approximately 20% lower than baseline and stable.

  • Data Acquisition and Treatment:

    • Acquire steady-state hypotensive baseline data.

    • Administer either mephentermine or placebo intramuscularly.

    • Acquire hemodynamic data at regular intervals (e.g., every 15 minutes for 90 minutes) post-treatment.

  • Measured Parameters:

    • Cardiac Output (CO)

    • Mean Arterial Pressure (MAP)

    • Heart Rate (HR)

    • Peak rates of ventricular pressure change during systole (dP/dtmax) and diastole (dP/dtmin)

Data Analysis:

  • Compare the changes in hemodynamic parameters from baseline between the mephentermine and placebo groups using appropriate statistical tests (e.g., ANOVA).

start Anesthetize and Instrument Cattle induce_hypotension Induce Hypotension (e.g., with Isoflurane) start->induce_hypotension baseline_data Acquire Baseline Hemodynamic Data induce_hypotension->baseline_data randomization Randomly Administer Treatment baseline_data->randomization mephentermine_tx Mephentermine (IM) randomization->mephentermine_tx Group 1 placebo_tx Placebo (IM) randomization->placebo_tx Group 2 post_tx_data Acquire Post-Treatment Data (every 15 min for 90 min) mephentermine_tx->post_tx_data placebo_tx->post_tx_data analysis Analyze Hemodynamic Parameters (CO, MAP, HR, dP/dt) post_tx_data->analysis end Compare Effects analysis->end

Caption: Experimental workflow for cardiovascular assessment.

Conclusion

This compound is a valuable pharmacological tool for studying the sympathetic nervous system and a clinically effective agent for managing hypotension. Its dual mechanism of action, involving both indirect norepinephrine release and direct alpha-adrenergic agonism, results in predictable and potent cardiovascular effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and pharmacological nuances of mephentermine and related sympathomimetic amines. The provided visualizations of its signaling pathway and experimental workflows aim to enhance the understanding of its complex interactions within the cardiovascular system.

References

Mephentermine Hemisulfate: A Technical Guide on Adrenergic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that exerts its pharmacological effects through a dual mechanism involving both direct and indirect interactions with the adrenergic system. This technical guide provides an in-depth overview of the adrenergic receptor activity of mephentermine, consolidating available data on its receptor interaction, signaling pathways, and the methodologies employed to characterize its function. Mephentermine acts as a direct agonist, primarily at α1-adrenergic receptors, and as an indirect agonist by promoting the release of endogenous norepinephrine (B1679862). This norepinephrine subsequently activates a broader range of adrenergic receptors, contributing to the drug's overall cardiovascular effects, including increases in blood pressure and cardiac output.[1][2][3][4] While comprehensive experimental binding and functional data remain limited in publicly accessible literature, this guide synthesizes current knowledge to support further research and development.

Introduction

Mephentermine is a synthetic amine structurally related to amphetamine and phentermine.[5] Clinically, it has been used to manage hypotensive states, particularly those associated with spinal anesthesia.[6] Its pressor effects are attributed to its influence on the adrenergic system, the part of the nervous system that utilizes norepinephrine (noradrenaline) and epinephrine (B1671497) (adrenaline) as neurotransmitters. Understanding the specific interactions of mephentermine with adrenergic receptor subtypes is crucial for defining its therapeutic window and potential side-effect profile. This document serves as a technical resource, summarizing the known adrenergic activities of mephentermine hemisulfate.

Mechanism of Action

Mephentermine's activity at adrenergic receptors is multifaceted, involving two primary mechanisms:

  • Indirect Agonism: The predominant mechanism of action is the ability of mephentermine to induce the release of norepinephrine from presynaptic nerve terminals.[1][4][7][8] This surge in synaptic norepinephrine leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating a sympathomimetic response. Some evidence also suggests mephentermine may promote the release of dopamine.[1]

  • Direct Agonism: Mephentermine also exhibits direct agonist activity, with a noted specificity for α1-adrenergic receptors located on vascular smooth muscle.[2][5][9] This direct interaction contributes to vasoconstriction and an increase in peripheral resistance. The direct agonistic effects on β-adrenergic receptors are considered to be less potent.

Adrenergic Receptor Subtype Interaction

While experimentally determined binding affinities (Ki) and functional potencies (EC50/IC50) for mephentermine at various adrenergic receptor subtypes are not widely available in the literature, computational docking studies have provided predicted binding affinities. These predictions suggest a preferential interaction with α-adrenergic receptors over β-adrenergic receptors.

Table 1: Predicted Binding Affinities of Mephentermine for Adrenergic Receptor Subtypes
Receptor SubtypePredicted Binding Affinity (kcal/mol)
Alpha-1 (α₁)-8.2
Alpha-2 (α₂)-7.1
Beta (β)-6.3

Note: Data is based on computational predictions and should be interpreted as indicative rather than definitive experimental values.

Signaling Pathways

The interaction of mephentermine and its induced release of norepinephrine with adrenergic receptors triggers well-defined intracellular signaling cascades.

Direct α1-Adrenergic Receptor Activation

Direct binding of mephentermine to α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates the following pathway:

alpha1_signaling Mephentermine Mephentermine alpha1_R α1-Adrenergic Receptor Mephentermine->alpha1_R Binds Gq Gq protein alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cell_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_response PKC->Cell_response

Direct α1-Adrenergic Signaling Pathway of Mephentermine.
Indirect Adrenergic Activation via Norepinephrine Release

The release of norepinephrine by mephentermine leads to the activation of various adrenergic receptors, including β-adrenergic receptors, which are typically Gs protein-coupled.

indirect_signaling Mephentermine Mephentermine Presynaptic_neuron Presynaptic Neuron Mephentermine->Presynaptic_neuron Acts on NE_vesicles Norepinephrine Vesicles Presynaptic_neuron->NE_vesicles Induces NE_release Norepinephrine Release NE_vesicles->NE_release Adrenergic_R Adrenergic Receptors (α and β) NE_release->Adrenergic_R Binds to Gs Gs protein Adrenergic_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cell_response

Indirect Adrenergic Signaling via Norepinephrine Release.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay would be used to determine the Ki of mephentermine for various adrenergic receptor subtypes.

Objective: To determine the binding affinity (Ki) of mephentermine for α1, α2, and β-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells).

  • A suitable radioligand for each receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure (General Outline):

  • A constant concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.

  • Increasing concentrations of unlabeled mephentermine are added to compete with the radioligand for receptor binding.

  • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled antagonist for the respective receptor.

  • The reaction is incubated to equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The concentration of mephentermine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Norepinephrine Release Assay

To quantify the indirect sympathomimetic effect of mephentermine, a norepinephrine release assay can be performed using primary neuronal cultures or synaptosomes.

Objective: To measure the amount of norepinephrine released from neuronal preparations in response to mephentermine.

Materials:

  • Primary neuronal cultures (e.g., from rat cortex or hypothalamus) or synaptosomes.

  • [³H]norepinephrine for preloading the neurons.

  • This compound.

  • Physiological salt solution (e.g., Krebs-Ringer buffer).

  • Scintillation fluid and a scintillation counter.

Procedure (General Outline):

  • Neuronal cultures or synaptosomes are incubated with [³H]norepinephrine to allow for its uptake into presynaptic terminals.

  • The cells are washed to remove excess unincorporated [³H]norepinephrine.

  • The cells are then incubated with varying concentrations of mephentermine in the physiological salt solution.

  • The supernatant is collected at different time points.

  • The amount of [³H]norepinephrine released into the supernatant is quantified by liquid scintillation counting.

  • The results are expressed as a percentage of the total [³H]norepinephrine content of the cells.

Functional Assays (e.g., Calcium Imaging)

Functional assays are essential to determine the cellular response to receptor activation. For the α1-adrenergic receptor, which signals through an increase in intracellular calcium, a calcium imaging assay is appropriate.

Objective: To measure the increase in intracellular calcium concentration in response to mephentermine in cells expressing α1-adrenergic receptors.

Materials:

  • A cell line stably expressing the human α1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure (General Outline):

  • Cells are seeded in a multi-well plate suitable for fluorescence measurements.

  • The cells are loaded with the calcium-sensitive fluorescent dye.

  • A baseline fluorescence reading is taken.

  • Mephentermine is added to the wells at various concentrations.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • The concentration-response curve is plotted to determine the EC50 of mephentermine.

Experimental Workflow

The characterization of mephentermine's adrenergic activity would typically follow a logical progression of experiments.

experimental_workflow start Start: Characterization of Mephentermine's Adrenergic Activity binding_assays Radioligand Binding Assays (Determine Ki for α and β subtypes) start->binding_assays release_assay Norepinephrine Release Assay (Quantify indirect action) start->release_assay functional_assays Functional Assays (e.g., Calcium Imaging for α1) (Determine EC50) binding_assays->functional_assays If binding is observed data_analysis Data Analysis and Interpretation functional_assays->data_analysis release_assay->data_analysis conclusion Conclusion: Dual Mechanism of Action (Direct α1 Agonist and Indirect Sympathomimetic) data_analysis->conclusion

Logical Workflow for Characterizing Mephentermine's Adrenergic Activity.

Conclusion

This compound is a sympathomimetic agent with a well-established dual mechanism of action on the adrenergic system. It directly stimulates α1-adrenergic receptors and indirectly activates a wider range of adrenergic receptors through the release of endogenous norepinephrine. While precise, experimentally derived quantitative data on its receptor binding and functional potency are not extensively documented in publicly available sources, the qualitative understanding of its mechanism provides a solid foundation for its clinical application in managing hypotension. Further research employing the standardized experimental protocols outlined in this guide would be invaluable for a more detailed quantitative characterization of mephentermine's adrenergic receptor activity, which would be beneficial for future drug development and optimization.

References

An In-depth Technical Guide on the Structural Relationship Between Mephentermine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comparative Analysis of Mephentermine (B94010) and Amphetamine: Structure, Pharmacology, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional relationship between mephentermine and amphetamine. Both are phenethylamine (B48288) derivatives with significant sympathomimetic and central nervous system (CNS) stimulant properties.[1][2][3] However, key structural modifications result in distinct pharmacological profiles, influencing their clinical applications and abuse potential. This document details their chemical structures, comparative physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols.

Structural Analysis

Mephentermine and amphetamine share a core phenethylamine skeleton, which is fundamental to their interaction with monoamine systems. The critical distinction lies in the substitution pattern on the α-carbon (the carbon atom adjacent to the amine group).

  • Amphetamine: Chemically known as α-methylphenethylamine, it possesses a single methyl group at the α-carbon.[4] This structure features a chiral center, resulting in two enantiomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine), with the d-isomer being a more potent CNS stimulant.[4]

  • Mephentermine: Chemically known as N,α,α-trimethylphenethylamine, it is distinguished by two methyl groups on the α-carbon and an N-methyl group.[1] This gem-dimethyl substitution at the α-position removes the chiral center present in amphetamine. It can be considered both an N-methylated analog of phentermine and an α,α-dimethyl analog of methamphetamine.[1]

The primary structural difference is the presence of a second methyl group on the α-carbon in mephentermine. This addition significantly alters the molecule's steric profile, which in turn influences its interaction with monoamine transporters and receptors, leading to a reduced CNS stimulant effect compared to amphetamine.[5]

Comparative Physicochemical Data

The structural differences between mephentermine and amphetamine give rise to distinct physicochemical properties. The data presented below is for the free base forms unless otherwise specified.

PropertyMephentermineAmphetamineReference(s)
IUPAC Name N,2-dimethyl-1-phenylpropan-2-amine1-phenylpropan-2-amine[5][6]
Molecular Formula C₁₁H₁₇NC₉H₁₃N[5][6]
Molar Mass 163.26 g/mol 135.21 g/mol [3][5]
pKa 10.35Not explicitly found, but expected to be similar to other primary amines.[7]
Appearance Liquid (free base)Colorless volatile oil (free base)[7][8]
Sulfate Salt Form Mephentermine Sulfate DihydrateAmphetamine Sulfate[7]
Sulfate Salt Molar Mass 460.63 g/mol (dihydrate)368.49 g/mol (anhydrous)[7]
Sulfate Salt Solubility 1 g in 20 mL waterSoluble in water[7][8]

Pharmacological Profile and Mechanism of Action

Both compounds act as indirect-acting sympathomimetics by increasing the synaptic concentration of monoamine neurotransmitters, primarily norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[1][9][10] However, their potency and primary sites of action differ.

  • Amphetamine: A potent CNS stimulant, amphetamine readily crosses the blood-brain barrier.[10] Its primary mechanism involves entering the presynaptic neuron via monoamine transporters (DAT, NET) and inhibiting the vesicular monoamine transporter 2 (VMAT2).[10] This action disrupts the sequestration of dopamine and norepinephrine into vesicles, leading to a massive efflux of these neurotransmitters into the synapse through reverse transport.[4][11] Amphetamine is also a weak inhibitor of monoamine oxidase (MAO).[4] This multi-faceted mechanism results in powerful stimulant, euphoric, and anorectic effects, forming the basis for its use in ADHD and narcolepsy, as well as its high potential for abuse.[2][10][12]

  • Mephentermine: Mephentermine's effects are predominantly peripheral, classifying it as a vasopressor and cardiac stimulant.[9][13] It acts primarily by stimulating the release of norepinephrine from sympathetic nerve terminals, which then activates α- and β-adrenergic receptors.[1][9][13] This leads to increased cardiac output, and elevated systolic and diastolic blood pressure.[5][13] While it does induce the release of dopamine, its central stimulant effects are considerably less pronounced than those of amphetamine, likely due to the steric hindrance from the α,α-dimethyl group reducing its affinity for CNS transporters.[1][5]

Signaling Pathway Diagram

The following diagram illustrates the generalized mechanism of action for these phenethylamines at a noradrenergic/dopaminergic synapse.

Synaptic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO Vesicle Synaptic Vesicle (NE, DA) NT NE / DA Vesicle->NT Exocytosis Transporter Transporter (NET/DAT) Transporter->NT Release Receptor Adrenergic / Dopaminergic Receptors NT->Receptor Binds & Activates Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->MAO Weakly Inhibits Amphetamine->Transporter Enters via & Inhibits Reuptake Mephentermine Mephentermine Mephentermine->Transporter Promotes Efflux

Caption: Generalized monoaminergic synapse action.

Experimental Protocols

Synthesis of Amphetamine via Reductive Amination of Phenylacetone (P2P)

This protocol describes a common clandestine method for amphetamine synthesis. Note: This information is for academic and research purposes only. The synthesis of controlled substances is illegal without proper licensing.

Objective: To synthesize amphetamine from phenyl-2-propanone (P2P).

Principle: Phenylacetone is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine, amphetamine.

Materials:

  • Phenyl-2-propanone (P2P)

  • Ammonia (aqueous or gas)

  • Reducing agent (e.g., aluminum amalgam, sodium cyanoborohydride)

  • Solvent (e.g., methanol (B129727), ethanol)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (B78521) (for basification)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Imine Formation: Phenylacetone is dissolved in an appropriate solvent (e.g., methanol). Ammonia is introduced and stirred at room temperature. The reaction progress is monitored by TLC or GC-MS until P2P is consumed.

  • Reduction: The reducing agent (e.g., aluminum amalgam) is added portion-wise to the imine solution, controlling the temperature with an ice bath. The mixture is stirred until the reduction is complete.

  • Work-up: The reaction is quenched, and the aluminum salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in water and basified with sodium hydroxide. The amphetamine free base is extracted with a non-polar organic solvent (e.g., diethyl ether).

  • Purification and Salt Formation: The combined organic layers are dried and filtered. The solvent is removed to yield the free base oil. The oil is redissolved in a solvent, and hydrochloric acid is added to precipitate amphetamine hydrochloride, which is then collected by filtration and dried.

Synthesis of Mephentermine

A described method for mephentermine synthesis involves the hydrogenation of 1-chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride.[7][14]

Objective: To synthesize N,α,α-trimethylphenethylamine.

Principle: Catalytic hydrogenation is used to reductively remove the chlorine atom from the precursor molecule.

Materials:

  • 1-chloro-2-(N-methylamino)-2-methyl-1-phenyl propane (B168953) hydrochloride

  • Methanol

  • Palladium on barium carbonate catalyst

  • Hydrogen gas source

  • Standard hydrogenation apparatus and safety equipment

Procedure:

  • Preparation: The chloro-precursor is dissolved in warm methanol in a suitable hydrogenation vessel.[14]

  • Catalyst Addition: The palladium on barium carbonate catalyst is added to the solution.[14]

  • Hydrogenation: The vessel is connected to a hydrogen source and purged. The reaction is allowed to proceed under a hydrogen atmosphere with agitation until the theoretical amount of hydrogen is consumed.[14]

  • Work-up: The mixture is filtered to remove the catalyst. The methanol is concentrated under reduced pressure.[14]

  • Isolation: The residue is treated with a strong base to form the free base, which is then extracted with an organic solvent (e.g., ether).[14]

  • Purification: The solvent is evaporated to yield mephentermine free base. Further purification can be achieved through distillation or conversion to a crystalline salt.[14]

Experimental Workflow: Receptor Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of mephentermine or amphetamine for a specific monoamine transporter (e.g., DAT).

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing DAT) D Incubate Membranes, Radioligand, & Test Compound A->D B Prepare Radioligand (e.g., [³H]WIN 35,428) B->D C Prepare Test Compound (Mephentermine or Amphetamine) Serial Dilutions C->D E Separate Bound & Free Ligand (Rapid Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G

Caption: Workflow for a competitive binding assay.

Structure-Activity Relationship (SAR)

The structural modifications from amphetamine to mephentermine provide a clear example of structure-activity relationships.

Structure_Activity_Relationship Core Phenethylamine Core AlphaMethyl Single α-Methyl Group (Amphetamine) Core->AlphaMethyl AlphaDiMethyl α,α-Dimethyl Group (Mephentermine) Core->AlphaDiMethyl NMethyl N-Methyl Group (Mephentermine) CNS Potent CNS Stimulation (DA/NE Release) AlphaMethyl->CNS MAO Protection from MAO Degradation AlphaMethyl->MAO Peripheral Predominant Peripheral Action (Vasopressor) AlphaDiMethyl->Peripheral ReducedCNS Reduced CNS Activity AlphaDiMethyl->ReducedCNS NMethyl->Peripheral

Caption: Structure-Activity Relationship Summary.
  • Phenethylamine Core: Essential for activity at monoamine systems.

  • α-Methyl Group (Amphetamine): This addition, compared to phenethylamine, significantly increases resistance to metabolism by monoamine oxidase (MAO), prolonging the duration of action and enhancing CNS potency.

  • α,α-Dimethyl Group (Mephentermine): The second methyl group creates steric hindrance that significantly reduces the molecule's ability to effectively bind to and be transported by DAT and NET in the CNS. This shifts its activity profile from a central stimulant to a peripherally acting vasopressor.

  • N-Methyl Group (Mephentermine): N-methylation generally increases activity at adrenergic receptors, contributing to its pressor effects.

Conclusion

The structural relationship between mephentermine and amphetamine is defined by the degree of substitution on the α-carbon of the phenethylamine backbone. Amphetamine's single α-methylation results in a potent CNS stimulant with significant clinical use and abuse liability. In contrast, mephentermine's α,α-dimethylation drastically reduces its central activity, rendering it a peripherally acting sympathomimetic primarily used as a vasopressor. This comparison serves as a classic case study in medicinal chemistry, demonstrating how subtle molecular modifications can profoundly alter pharmacological activity, guiding the development of compounds with more selective therapeutic profiles.

References

Mephentermine Hemisulfate: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that has been utilized clinically for the management of hypotensive states, particularly those associated with spinal anesthesia.[1][2] Its unique pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, makes it a subject of interest in cardiovascular research. This technical guide provides a comprehensive overview of mephentermine hemisulfate, focusing on its mechanism of action, cardiovascular effects, and detailed experimental protocols for its investigation in a research setting.

Mechanism of Action

Mephentermine exerts its cardiovascular effects through a dual mechanism. It acts as an agonist at α-adrenergic receptors and also indirectly stimulates adrenergic receptors by triggering the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[3] This combined action results in a cascade of downstream effects on the cardiovascular system. The primary outcome is an increase in cardiac contractility, leading to a rise in systolic and diastolic blood pressure and, consequently, an increase in cardiac output.[1][3]

The signaling pathway initiated by mephentermine involves the activation of adrenergic receptors, which are G-protein coupled receptors. The stimulation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while the indirect release of norepinephrine acts on both α and β-adrenergic receptors. The activation of β1-adrenergic receptors in the heart is primarily responsible for the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.

Mephentermine_Signaling_Pathway cluster_0 Mephentermine Action cluster_1 Cellular Mechanisms cluster_2 Receptor Activation cluster_3 Physiological Effects cluster_4 Hemodynamic Outcomes Mephentermine Mephentermine Hemisulfate indirect ↑ Norepinephrine Release Mephentermine->indirect direct Direct Agonism Mephentermine->direct alpha_receptor α-Adrenergic Receptor indirect->alpha_receptor beta_receptor β-Adrenergic Receptor indirect->beta_receptor direct->alpha_receptor vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction inotropic ↑ Cardiac Contractility (Positive Inotropy) beta_receptor->inotropic chronotropic ↑ Heart Rate (Positive Chronotropy) beta_receptor->chronotropic bp ↑ Blood Pressure vasoconstriction->bp co ↑ Cardiac Output inotropic->co chronotropic->co co->bp

Caption: Mephentermine's dual mechanism of action on the cardiovascular system.

Pharmacokinetics

The onset of action of mephentermine is rapid following intravenous administration, typically occurring immediately, and within 5 to 15 minutes after intramuscular injection. The duration of its effects is approximately 30 minutes for the intravenous route and can last up to 4 hours with intramuscular administration. Mephentermine is metabolized in the liver through N-demethylation and subsequent p-hydroxylation. The elimination half-life is estimated to be between 17 to 18 hours.

Cardiovascular Effects: Quantitative Data

The hemodynamic effects of mephentermine have been quantified in several preclinical and clinical studies. These studies consistently demonstrate its ability to increase blood pressure and cardiac output. The following tables summarize key quantitative data from a study in a bovine model of induced hypotension and comparative clinical data.

Table 1: Hemodynamic Effects of Mephentermine in a Bovine Model of Induced Hypotension [4][5]

ParameterBaseline (Hypotensive)Post-Mephentermine (IM)Change
Cardiac Output (L/min)5.8 ± 0.46.5 ± 0.4+0.7 (p < 0.05)
Mean Arterial Pressure (mmHg)76 ± 290 ± 3+14 (p < 0.05)
Heart Rate (bpm)78 ± 4100 ± 5+22 (p < 0.05)
dP/dtmax (mmHg/s)980 ± 601350 ± 80+370 (p < 0.05)
dP/dtmin (mmHg/s)-950 ± 50-1260 ± 70-310 (p < 0.05)

Table 2: Comparative Efficacy of Vasopressors in Managing Spinal Anesthesia-Induced Hypotension in Cesarean Section [6][7]

ParameterMephentermine (6 mg bolus)Norepinephrine (8 µg bolus)Phenylephrine (100 µg bolus)
Potency vs. Ephedrine~6.8 times more potent--
ED50 (prevention of hypotension)3.7 mg (95% CI 2.4-5.7 mg)--
Effect on Heart RateTachycardiaStableBradycardia
Onset of ActionSlowerFasterFast

Experimental Protocols

The following is a generalized, representative protocol for investigating the cardiovascular effects of mephentermine in a large animal model (e.g., canine or bovine), synthesized from methodologies reported in the literature. Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Objective: To evaluate the hemodynamic effects of intravenously administered this compound in an anesthetized large animal model with induced hypotension.

Materials:

  • This compound for injection

  • Anesthetic agents (e.g., isoflurane, propofol)

  • Heparinized saline

  • Catheters (arterial, venous, and pulmonary artery)

  • Transducers for pressure monitoring

  • Data acquisition system

  • Ventilator

  • Surgical instruments for catheter placement

Procedure:

  • Animal Preparation:

    • Fast the animal overnight with free access to water.

    • Induce anesthesia with an appropriate intravenous agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

    • Intubate the animal and provide mechanical ventilation to maintain normocapnia.

    • Place catheters in a peripheral artery for continuous blood pressure monitoring and in a peripheral vein for drug and fluid administration.

    • Surgically place a pulmonary artery catheter via the jugular vein for measurement of cardiac output, pulmonary artery pressure, and central venous pressure.

    • Allow the animal to stabilize for a period of 30 minutes post-instrumentation.

  • Induction of Hypotension:

    • Increase the concentration of the inhalant anesthetic (e.g., isoflurane) to induce a controlled hypotensive state, defined as a 20-30% decrease in mean arterial pressure from baseline.[4][5]

    • Maintain this hypotensive state for a stable period (e.g., 15 minutes) before intervention.

  • Mephentermine Administration:

    • Administer a bolus dose of this compound intravenously. A common starting dose in clinical settings for hypotension is 6 mg.[6]

    • Alternatively, an infusion can be initiated, with the rate titrated to achieve the desired hemodynamic response.

  • Data Collection:

    • Continuously record hemodynamic parameters, including systolic, diastolic, and mean arterial pressure; heart rate; central venous pressure; and pulmonary artery pressure.

    • Measure cardiac output at baseline, during the hypotensive period, and at regular intervals following mephentermine administration (e.g., every 5-15 minutes).[4]

    • Calculate systemic vascular resistance and other relevant cardiovascular indices.

  • Post-Experiment:

Experimental_Workflow cluster_0 Preparation cluster_1 Hypotension Induction cluster_2 Intervention & Data Collection cluster_3 Conclusion animal_prep Animal Preparation (Anesthesia, Intubation, Ventilation) instrumentation Surgical Instrumentation (Catheter Placement) animal_prep->instrumentation stabilization Stabilization Period (30 mins) instrumentation->stabilization induce_hypo Induce Hypotension (↑ Anesthetic Concentration) stabilization->induce_hypo stable_hypo Maintain Stable Hypotension (15 mins) induce_hypo->stable_hypo administer_drug Administer Mephentermine (IV Bolus or Infusion) stable_hypo->administer_drug data_acq Continuous Hemodynamic Monitoring & Cardiac Output Measurement administer_drug->data_acq euthanasia Euthanasia data_acq->euthanasia

Caption: Workflow for an in vivo study of mephentermine's cardiovascular effects.

Adverse Effects and Drug Interactions

In a research context, it is crucial to be aware of the potential adverse effects of mephentermine, which include tachycardia, hypertension, and cardiac arrhythmias.[8] Large doses may have a depressant effect on the myocardium.[3] Mephentermine can interact with other drugs; for instance, its pressor effect can be potentiated by monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants. Conversely, its effects may be antagonized by α-adrenergic and β-adrenergic blocking agents.[9]

Conclusion

This compound is a sympathomimetic agent with significant effects on the cardiovascular system, primarily mediated through the release of norepinephrine and direct α-adrenergic agonism. Its ability to increase blood pressure and cardiac output makes it a valuable tool for managing hypotension in clinical settings and a compound of interest for cardiovascular research. The provided data and experimental framework offer a foundation for further investigation into its nuanced effects on cardiovascular physiology and pathophysiology. Researchers should, however, exercise caution and adhere to rigorous experimental design and ethical guidelines when utilizing this compound in their studies.

References

A Technical Guide to the Historical Pharmacology of Mephentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) (formerly marketed as Wyamine) is a sympathomimetic amine that emerged in the mid-20th century as a key intervention for hypotensive states. First described in medical literature by 1952, its unique pharmacological profile, characterized by both direct and indirect actions on the adrenergic system, established it as a prominent vasopressor, particularly in the context of anesthesia.[1] This technical guide provides a comprehensive overview of the historical context of mephentermine's pharmacology, detailing its mechanism of action, foundational experimental protocols, and key quantitative data from its early clinical evaluation. It is intended to serve as a resource for researchers and drug development professionals interested in the evolution of sympathomimetic agents.

Introduction and Historical Context

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, was introduced for medical use under the brand name Wyamine around 1952.[1] It was developed as a sympathomimetic agent to manage hypotension, a common and serious complication arising from conditions such as spinal anesthesia.[2][3] Structurally related to amphetamine and methamphetamine, mephentermine was synthesized to provide robust vasopressor support with a more moderate central nervous system stimulant effect compared to its predecessors.[3][4] Its clinical utility extended to various hypotensive emergencies, and it was also available in formulations for use as a nasal decongestant in inhalers.[1][5] The drug was available in the United States until its discontinuation between 2000 and 2004.[1]

Mechanism of Action

Mephentermine's pressor effects are achieved through a dual mechanism, a hallmark of its pharmacological profile:

  • Indirect Sympathomimetic Action: The primary mechanism of mephentermine is the indirect stimulation of adrenergic receptors. It acts as a norepinephrine-releasing agent, triggering the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][3] This surge in norepinephrine in the synaptic cleft leads to the activation of postsynaptic alpha and beta-adrenergic receptors.

  • Direct Adrenergic Receptor Agonism: Mephentermine also exhibits direct agonist activity, primarily at α-adrenergic receptors.[6] This direct action contributes to its vasoconstrictive effects.

The combined result of these actions is an increase in systolic and diastolic blood pressure, enhanced cardiac output, and a variable effect on heart rate, which is often dependent on the patient's vagal tone.[6]

Below is a diagram illustrating the signaling pathway of mephentermine.

mephentermine_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) Mephentermine Mephentermine NE_vesicle Norepinephrine (NE) Vesicles Mephentermine->NE_vesicle Stimulates Alpha_receptor α-Adrenergic Receptor Mephentermine->Alpha_receptor Direct Agonist NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse Increases NE_synapse->Alpha_receptor Binds to Beta_receptor β-Adrenergic Receptor NE_synapse->Beta_receptor Binds to Response Physiological Response (Vasoconstriction, Increased Cardiac Contractility) Alpha_receptor->Response Beta_receptor->Response mephentermine_metabolism Mephentermine Mephentermine Phentermine Phentermine Mephentermine->Phentermine N-demethylation (Cytochrome P450, FAD-monooxygenase) p_hydroxy_MP p-Hydroxymephentermine Mephentermine->p_hydroxy_MP p-hydroxylation (Cytochrome P450) p_hydroxy_Ph p-Hydroxyphentermine Phentermine->p_hydroxy_Ph p-hydroxylation Excretion Urinary Excretion Phentermine->Excretion p_hydroxy_MP->p_hydroxy_Ph N-demethylation p_hydroxy_Ph->Excretion comparative_study_workflow Start Recruit Healthy Human Volunteers Randomization Randomly Assign to Mephentermine or Ephedrine Group Start->Randomization Drug_Admin Administer Drug IV (Dose titrated to equal systolic BP increase) Randomization->Drug_Admin Monitoring Monitor Cardiovascular Parameters (Heart Rate, Stroke Volume, Cardiac Output, Blood Pressure via Kymography) Drug_Admin->Monitoring Data_Analysis Analyze and Compare Hemodynamic Changes Between Groups Monitoring->Data_Analysis

References

Mephentermine Hemisulfate: A Technical Guide to Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of mephentermine (B94010) hemisulfate, with a primary focus on its solubility. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. The guide includes summarized quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Physicochemical Properties

Mephentermine is a sympathomimetic amine, and its salt forms, such as the hemisulfate and sulfate (B86663) dihydrate, are commonly used in pharmaceutical applications.[1][2] Understanding the distinct properties of these forms is critical for formulation, stability, and bioavailability. The following table summarizes the key physicochemical data for mephentermine and its common salt forms.

PropertyMephentermine (Free Base)Mephentermine Hemisulfate (2:1 Salt)Mephentermine Sulfate Dihydrate
CAS Number 100-92-5[3][4][5]1212-72-2[1][2][6][7]6190-60-9[5][8]
Molecular Formula C₁₁H₁₇N[1][3][4](C₁₁H₁₇N)₂·H₂SO₄ or C₂₂H₃₆N₂O₄S[2][7](C₁₁H₁₇N)₂·H₂SO₄·2H₂O[1][5][8]
Molecular Weight 163.26 g/mol [1][3][4]424.60 g/mol [2][7]460.63 g/mol [1][5][8]
Appearance Liquid[1][9]White, crystalline powder[8]Crystals[1][5]
Melting Point < 25 °C[3][6][9]Not explicitly found215-217 °C (with decomposition)[5]
pKa (Strongest Basic) 10.3[3][10] / 10.35 (at 30°C)[4][5]Not explicitly foundNot explicitly found
logP (Predicted) 2.52 - 2.54[3][10]Not applicableNot applicable
Water Solubility Practically insoluble.[1][4][5][9]Data not specified, but salt form implies higher solubility.Soluble (1 g in 20 mL).[1][4][5][9]
Ethanol Solubility Freely soluble.[4][5][9]Data not specified.Sparingly soluble (1 g in ~150 mL of 95% ethanol).[1][4][5]
Chloroform Solubility Not specifiedPractically insoluble.[5]Practically insoluble.[5][9]

Mechanism of Action: Adrenergic Stimulation

Mephentermine is classified as an indirectly acting sympathomimetic agent, though it also exhibits some direct activity.[1][11] Its primary mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[11][12][13] This released norepinephrine then binds to and activates postsynaptic alpha and beta-adrenergic receptors. Additionally, mephentermine has been shown to act as a direct agonist on alpha-1 adrenergic receptors.[6][8][13][14] The cumulative effect of these actions is an increase in cardiac output, and both systolic and diastolic blood pressures, making it effective in treating hypotensive states.[6][8][15]

Mephentermine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Mephentermine Mephentermine Vesicle Norepinephrine Vesicles Mephentermine->Vesicle Stimulates Alpha_R Alpha-1 Adrenergic Receptor Mephentermine->Alpha_R Direct Agonism Release Norepinephrine Release Vesicle->Release NE Norepinephrine (NE) Release->NE Indirect Action NE->Alpha_R Binds Beta_R Beta Adrenergic Receptor NE->Beta_R Binds Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Alpha_R->Response Beta_R->Response

Mephentermine's dual mechanism of action at the adrenergic synapse.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[16][17] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, buffer solutions at various pH levels) in a sealed flask.[16][18] The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[18] Preliminary tests can establish the time required to reach a plateau in concentration.[18]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. The separation of the saturated solution from the solid phase must be thorough, often achieved through centrifugation and/or filtration using a filter that does not adsorb the compound.[19]

  • Analysis: Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[20]

  • Reporting: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate.[18]

Solubility_Workflow start Start prep 1. Add excess solute to solvent in flask start->prep equilibrate 2. Agitate at constant temperature (24-72h) prep->equilibrate separate 3. Centrifuge / Filter to separate solid equilibrate->separate analyze 4. Quantify concentration of supernatant (HPLC/UV) separate->analyze report 5. Report as Equilibrium Solubility analyze->report end End report->end

Workflow for the Shake-Flask Solubility Determination Method.
Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity and identity.[21] The capillary method is a standard pharmacopeial technique.[22][23]

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.[22][23]

  • Capillary Loading: Pack the dry powder into a thin-walled capillary tube (sealed at one end) to a height of 2.5-3.5 mm.[22] Compact the sample by tapping the tube on a hard surface.[23]

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus. Heat the apparatus to a temperature approximately 5-10°C below the expected melting point.[22][24]

  • Heating Rate: Begin heating at a controlled, slow rate, typically 1°C per minute, to ensure accurate observation.[22][25]

  • Observation: Record the temperature range from the point at which the first drop of liquid appears (onset of melting) to the point at which the entire solid has transformed into a clear liquid (clear point).[21][22] Pure substances typically exhibit a sharp melting range of 1-2°C.[23]

Melting_Point_Workflow start Start prep 1. Prepare dry, powdered sample start->prep load 2. Pack sample into capillary tube prep->load heat 3. Place in apparatus and heat to ~10°C below MP load->heat ramp 4. Ramp temperature at 1°C / minute heat->ramp observe 5. Record temperature range (onset to clear point) ramp->observe end End observe->end

Workflow for the Capillary Method of Melting Point Determination.
pKa Determination (Potentiometric Titration)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which profoundly impacts its solubility, absorption, and receptor binding.[26][27] Potentiometric titration is a reliable method for its determination.[28]

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[28]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH for an acidic salt) into the solution.[28]

  • Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.[28][29]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.[29][30] The pKa can be determined from the first derivative of the curve (where the slope is maximal).

pKa_Workflow start Start prep 1. Prepare drug solution of known concentration start->prep titrate 2. Add titrant (e.g., NaOH) in small increments prep->titrate record 3. Record pH and volume after each addition titrate->record record->titrate Repeat plot 4. Plot pH vs. Volume of Titrant record->plot calculate 5. Determine inflection point (half-equivalence) plot->calculate pKa_val pH at inflection point = pKa calculate->pKa_val end End pKa_val->end

Workflow for pKa Determination via Potentiometric Titration.

References

Endogenous Norepinephrine Release by Mephentermine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) is a sympathomimetic amine that exerts its primary pharmacological effects through the indirect release of endogenous norepinephrine (B1679862) from sympathetic nerve endings. This action results in the activation of adrenergic receptors, leading to vasoconstriction and increased cardiac output, which underlies its clinical use as a vasopressor to treat hypotension. Structurally related to amphetamine, mephentermine's mechanism of action involves interaction with key transporters involved in norepinephrine homeostasis, namely the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies relevant to understanding the norepinephrine-releasing properties of mephentermine.

Introduction

Mephentermine is a synthetic amine that functions as an indirectly acting sympathomimetic agent.[1][2] Its clinical effects are primarily mediated by the release of endogenous norepinephrine, which then acts on alpha- and beta-adrenergic receptors.[1] This guide delineates the current understanding of how mephentermine interacts with the molecular machinery of noradrenergic neurons to elicit this effect. A comprehensive understanding of this process is crucial for the development of novel sympathomimetic agents and for elucidating the pharmacology of related compounds.

Mechanism of Action: A Two-Transporter Model

The release of norepinephrine by mephentermine is a complex process involving its interaction with two critical transporters located in the presynaptic terminal of noradrenergic neurons: the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2).[3][4][5] This mechanism is characteristic of many amphetamine-like compounds.

  • Uptake into the Presynaptic Terminal: Mephentermine, being structurally similar to norepinephrine, is a substrate for the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. Mephentermine is transported into the neuron via NET.

  • Interaction with VMAT2 and Vesicular Depletion: Once inside the neuron, mephentermine interacts with the vesicular monoamine transporter 2 (VMAT2).[3][4][5] VMAT2 is responsible for packaging norepinephrine from the cytoplasm into synaptic vesicles for storage and subsequent release. Mephentermine, as a substrate for VMAT2, is transported into the vesicles. This process disrupts the proton gradient across the vesicular membrane, leading to the release of stored norepinephrine from the vesicles into the cytoplasm.[3][4]

  • Reverse Transport via NET: The resulting increase in cytoplasmic norepinephrine concentration leads to a reversal of the normal transport direction of NET. Consequently, NET transports norepinephrine out of the neuron and into the synaptic cleft, a process known as reverse transport or efflux.

  • Activation of Adrenergic Receptors: The elevated concentration of norepinephrine in the synaptic cleft leads to the activation of postsynaptic alpha- and beta-adrenergic receptors, resulting in the characteristic sympathomimetic effects of mephentermine, such as vasoconstriction and increased heart rate.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mephentermine-Induced Norepinephrine Release

mephentermine_norepinephrine_release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron mephentermine_ext Mephentermine (Extracellular) net NET mephentermine_ext->net Uptake mephentermine_int Mephentermine (Cytoplasmic) net->mephentermine_int ne_synaptic Norepinephrine net->ne_synaptic vmat2 VMAT2 mephentermine_int->vmat2 Interaction vesicle Synaptic Vesicle vmat2->vesicle ne_cytoplasmic Norepinephrine (Cytoplasmic) vmat2->ne_cytoplasmic ne_vesicular Norepinephrine (Vesicular) ne_vesicular->vmat2 Release ne_cytoplasmic->net Reverse Transport adrenergic_receptor Adrenergic Receptors (α, β) ne_synaptic->adrenergic_receptor Binding cellular_response Cellular Response (e.g., Vasoconstriction) adrenergic_receptor->cellular_response Activation experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_release Norepinephrine Release Assay prep Prepare Membranes (from cells expressing NET/VMAT2) incubate Incubate Membranes with Radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of Mephentermine prep->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data to Determine Ki or IC50 quantify->analyze synaptosomes Prepare Synaptosomes (from brain tissue) load Load Synaptosomes with [3H]Norepinephrine synaptosomes->load wash Wash to Remove Extracellular [3H]NE load->wash stimulate Stimulate with Mephentermine (various concentrations) wash->stimulate collect Collect Supernatant stimulate->collect measure Measure [3H]NE Release collect->measure dose_response Generate Dose-Response Curve measure->dose_response

References

Mephentermine Hemisulfate: A Technical Guide for its Application as a Vasopressor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized as a vasopressor agent to manage hypotensive states, particularly those induced by spinal anesthesia. Its pharmacological action is primarily indirect, involving the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, which subsequently activates adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical application of mephentermine. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Mephentermine is a synthetic sympathomimetic amine structurally related to amphetamine.[1] It exerts its vasopressor effects by increasing cardiac output and peripheral vascular resistance.[2] While its use has been established in clinical practice, a detailed understanding of its pharmacological profile is crucial for its optimal and safe application, as well as for the development of novel vasopressor agents. This document aims to provide an in-depth technical resource for professionals engaged in cardiovascular research and drug development.

Mechanism of Action

Mephentermine's primary mechanism of action is the indirect stimulation of adrenergic receptors through the release of norepinephrine from presynaptic nerve terminals.[3][4] It also exhibits some direct agonist activity on alpha and beta-adrenergic receptors.[4]

The released norepinephrine acts on:

  • Alpha-1 Adrenergic Receptors: Located on vascular smooth muscle, their activation leads to vasoconstriction and an increase in systemic vascular resistance.[4]

  • Beta-1 Adrenergic Receptors: Primarily in the heart, their stimulation results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an augmented cardiac output.[2]

The net effect is an elevation in both systolic and diastolic blood pressure.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of mephentermine's action on a sympathetic neuron and a vascular smooth muscle cell.

mephentermine_pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_muscle Vascular Smooth Muscle Cell mephentermine Mephentermine vesicle Norepinephrine Vesicle mephentermine->vesicle Induces ne_release Norepinephrine Release vesicle->ne_release norepinephrine Norepinephrine alpha1 Alpha-1 Receptor norepinephrine->alpha1 Binds gq Gq Protein alpha1->gq Activates plc PLC gq->plc Activates ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Ca2+ Release (from SR) ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Caption: Mephentermine-induced norepinephrine release and subsequent vasoconstriction.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of mephentermine are summarized in the table below.

ParameterValueReference
Administration Intravenous (IV), Intramuscular (IM)[1]
Onset of Action IV: Immediate; IM: 5-15 minutes[1]
Duration of Action IV: 30 minutes; IM: 4 hours[1]
Metabolism Hepatic (N-demethylation and p-hydroxylation)[5]
Elimination Renal[5]
Half-life Approximately 17-18 hours[5]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Hemodynamic Effects in a Bovine Model

A study in Holstein cattle with induced hypotension demonstrated the following hemodynamic changes after a single intramuscular injection of a mephentermine-based product.[1]

ParameterChange from Baseline (Mean ± SD)p-value
Cardiac Output+68 L/min (±14%)< 0.05
Mean Arterial Pressure (MAP)+14 mmHg (±4%)< 0.05
Heart Rate (HR)+22 bpm (±8%)< 0.05
dP/dtmax (Systolic function)+37 mmHg/s (±13%)< 0.05
dP/dtmin (Diastolic function)+31 mmHg/s (±7%)< 0.05
Clinical Efficacy in Managing Post-Spinal Hypotension

Multiple clinical trials have evaluated the efficacy of mephentermine in preventing and treating hypotension following spinal anesthesia, often in comparison to other vasopressors.

Study ComparatorMephentermine DoseKey FindingsReference
Ephedrine (B3423809) Infusion, titratedMephentermine was as safe and effective as ephedrine in managing hypotension during spinal anesthesia for elective Cesarean section.[6]
Phenylephrine (B352888) 6 mg IV bolusPhenylephrine was hemodynamically more suitable than mephentermine for elective Cesarean section.[7]
Ondansetron (B39145) 6 mg IVPreemptive use of both mephentermine and ondansetron significantly decreased the incidence of post-spinal hypotension.[8]
Norepinephrine 6 mg IV bolusNorepinephrine and mephentermine were both effective in maintaining blood pressure.[9]
Phenylephrine 600 mcg/min infusionProphylactic mephentermine had a lower incidence of hypotension compared to prophylactic phenylephrine.[10]
Potency and Dosage
IndicationDosageReference
Prevention of Post-Spinal Hypotension (ED50) 3.7 mg (95% CI: 2.4 to 5.7 mg)[11]
Treatment of Hypotension 6 mg IV bolus[7]
Infusion for Hypotension 0.1% mephentermine in 5% dextrose, titrated to response[9]

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is a representative method for determining the binding affinity of mephentermine for alpha-1 adrenergic receptors.

Objective: To determine the inhibitory concentration (IC50) of mephentermine for the binding of a selective alpha-1 adrenergic radioligand to its receptor.

Materials:

  • Membrane preparation from cells expressing human alpha-1 adrenergic receptors.

  • Radioligand: [³H]-Prazosin (a selective alpha-1 antagonist).

  • Unlabeled mephentermine hemisulfate.

  • Non-specific binding control: Phentolamine (B1677648).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Membrane preparation.

    • [³H]-Prazosin at a concentration near its Kd.

    • Varying concentrations of mephentermine (for competition curve) or phentolamine (for non-specific binding) or buffer (for total binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of mephentermine.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Mephentermine) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50 Determination) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Hemodynamic Assessment in an Anesthetized Large Animal Model

This protocol is based on a study conducted in cattle and can be adapted for other large animal models.[1]

Objective: To evaluate the vasopressor and cardiac effects of mephentermine in an anesthetized animal model with induced hypotension.

Animals: Healthy, adult large animals (e.g., cattle, swine).

Procedure:

  • Anesthetize the animals and instrument them for hemodynamic monitoring, including systemic and left ventricular pressure catheters.

  • Induce myocardial dysfunction and hypotension by administering a volatile anesthetic (e.g., isoflurane) until the mean arterial pressure is reduced by a target percentage (e.g., 20%) from baseline and stable.

  • Record baseline hypotensive hemodynamic data.

  • Administer a single intramuscular or intravenous dose of mephentermine or a placebo control.

  • Record hemodynamic parameters (e.g., cardiac output, MAP, heart rate, dP/dt) at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).

  • Analyze the data to compare the hemodynamic effects of mephentermine versus the control.

Clinical Trial: Management of Hypotension During Spinal Anesthesia for Cesarean Section

This protocol is a representative design for a randomized controlled clinical trial.[6][7]

Objective: To compare the efficacy and safety of mephentermine with another vasopressor (e.g., phenylephrine) for the management of hypotension during spinal anesthesia for elective Cesarean section.

Study Design: Randomized, double-blind, comparative study.

Participants: Parturients undergoing elective Cesarean section under spinal anesthesia.

Intervention:

  • Group M: Receive a standardized intravenous bolus of mephentermine (e.g., 6 mg) upon the first episode of hypotension.

  • Group P: Receive a standardized intravenous bolus of the comparator vasopressor (e.g., phenylephrine 100 mcg) upon the first episode of hypotension.

Primary Outcome: Maintenance of systolic blood pressure within a predefined range of baseline.

Secondary Outcomes:

  • Total dose of vasopressor required.

  • Incidence of adverse events (e.g., bradycardia, tachycardia, nausea).

  • Neonatal outcomes (e.g., Apgar scores, umbilical cord blood gases).

Procedure:

  • Obtain informed consent and randomize participants to either group.

  • Administer spinal anesthesia.

  • Monitor maternal hemodynamics (systolic blood pressure, diastolic blood pressure, heart rate) at frequent intervals.

  • Administer the assigned study drug upon the development of hypotension (defined as a specific drop in systolic blood pressure).

  • Record all hemodynamic data, vasopressor doses, and adverse events.

  • Collect neonatal outcome data.

  • Statistically analyze the data to compare the two groups.

Conclusion

This compound is an effective vasopressor agent with a well-characterized, primarily indirect sympathomimetic mechanism of action. This technical guide has provided a detailed overview of its pharmacology, supported by quantitative data and experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine, facilitating further investigation and the development of improved therapeutic strategies for hypotensive states.

References

Methodological & Application

Application Notes and Protocols: In Vitro Adrenergic Receptor Binding Assays for Mephentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) is a sympathomimetic amine utilized primarily for its vasopressor effects to manage hypotension.[1][2] Its mechanism of action involves both direct and indirect stimulation of the sympathetic nervous system. Mephentermine acts as an agonist at adrenergic receptors and also triggers the release of endogenous norepinephrine, which in turn activates a broader range of adrenergic receptors.[3][4] Understanding the specific binding profile of Mephentermine to various adrenergic receptor subtypes is crucial for elucidating its pharmacological effects and for the development of novel therapeutics with improved selectivity.

These application notes provide a comprehensive overview of in vitro adrenergic receptor binding assays for Mephentermine, including detailed protocols and data presentation.

Data Presentation: Mephentermine Adrenergic Receptor Binding Affinity

The following tables summarize the available quantitative data on the binding affinity of Mephentermine for various adrenergic receptor subtypes. It is important to note that while experimental data is preferred, computational predictions can also provide valuable insights into ligand-receptor interactions.

Table 1: Experimental Binding Affinity of Mephentermine

Receptor SubtypeSpeciesAssay TypeLigandKi (nM)Reference
Alpha-1A Adrenergic ReceptorRatRadioligand BindingMephentermine650[5]

Table 2: Predicted Binding Affinities of Mephentermine (Computational Docking Studies)

Receptor SubtypePredicted Binding Affinity (kcal/mol)Reference
Alpha-1 Adrenergic Receptors-8.2[6]
Alpha-2 Adrenergic Receptors-7.1[6]
Beta Adrenergic Receptors-6.3[6]
Alpha-1 Adrenergic Receptors-6.0 to -8.5[6]

Note: Binding affinity is a measure of the strength of the interaction between a ligand (Mephentermine) and its receptor. A lower Ki value indicates a higher binding affinity. Binding energy (kcal/mol) from computational studies also indicates affinity, with more negative values suggesting stronger binding.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into alpha (α) and beta (β) types, each with several subtypes. The binding of an agonist, such as Mephentermine or norepinephrine, initiates a cascade of intracellular events.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are typically coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily involved in smooth muscle contraction.

Alpha1_Signaling Mephentermine Mephentermine Alpha1_R α1-Adrenergic Receptor Mephentermine->Alpha1_R Gq Gq Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Beta Adrenergic Receptor Signaling

Beta-adrenergic receptors are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as increased heart rate, smooth muscle relaxation, and glycogenolysis.

Beta_Signaling Norepinephrine Norepinephrine (released by Mephentermine) Beta_R β-Adrenergic Receptor Norepinephrine->Beta_R Gs Gs Beta_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response phosphorylates targets

Caption: Beta Adrenergic Receptor Signaling Pathway.

Experimental Protocols: In Vitro Adrenergic Receptor Binding Assays

The following are generalized protocols for radioligand binding assays to determine the affinity of Mephentermine for adrenergic receptors. These should be adapted and optimized for specific receptor subtypes and laboratory conditions.

General Workflow for Radioligand Binding Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the target receptor) Incubation Incubation: Membranes + Radioligand + Varying Concentrations of Mephentermine Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]dihydroalprenolol for β) Radioligand_Prep->Incubation Mephentermine_Prep Mephentermine Stock Solution Preparation Mephentermine_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting to measure radioactivity Washing->Scintillation Data_Processing Data Processing and Curve Fitting (IC₅₀ determination) Scintillation->Data_Processing Ki_Calculation Calculation of Kᵢ (using Cheng-Prusoff equation) Data_Processing->Ki_Calculation

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Protocol 1: Membrane Preparation
  • Cell Culture/Tissue Homogenization: Culture cells expressing the desired adrenergic receptor subtype to a high density or acquire tissue known to express the receptor.

  • Lysis: Harvest cells or homogenize tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the lysate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh cold buffer and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, or [³H]dihydroalprenolol for β receptors) at a concentration close to its Kd.

    • Varying concentrations of Mephentermine (e.g., from 10⁻¹⁰ M to 10⁻³ M).

    • For determining non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

    • For determining total binding, add assay buffer instead of Mephentermine.

  • Initiate Reaction: Add the prepared membrane suspension to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Protocol 3: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the Mephentermine concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Mephentermine that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of Mephentermine's binding to adrenergic receptors. The available data suggests that Mephentermine has a higher affinity for alpha-1 adrenergic receptors, which is consistent with its primary use as a vasopressor.[1][6][7] Further experimental validation using the described radioligand binding assays is essential to precisely quantify the binding affinities of Mephentermine at all adrenergic receptor subtypes. This will contribute to a more complete understanding of its pharmacological profile and potential for therapeutic applications.

References

Application Notes and Protocols for Mephentermine Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) is a sympathomimetic amine that exerts its cardiovascular effects primarily through the indirect release of norepinephrine (B1679862) from sympathetic nerve terminals.[1] This leads to the stimulation of both α- and β-adrenergic receptors, resulting in a cascade of physiological responses, including increased heart rate, myocardial contractility, and vasoconstriction.[1][2] These properties have led to its clinical use in treating hypotension.[2]

These application notes provide a comprehensive overview of the experimental design for cardiovascular studies of mephentermine, including detailed protocols for in vivo and ex vivo assessments and a summary of expected quantitative effects.

Mechanism of Action

Mephentermine acts as an indirect-acting sympathomimetic agent. It is taken up into sympathetic neurons and displaces norepinephrine from storage vesicles. The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors on cardiomyocytes and vascular smooth muscle cells to elicit its cardiovascular effects.

Data Presentation

The following tables summarize the expected dose-dependent effects of mephentermine on key cardiovascular parameters.

Table 1: Hemodynamic Effects of Mephentermine in Anesthetized Cattle with Induced Hypotension

ParameterBaseline (Hypotensive)Mephentermine (1 ml/25 kg, IM)
Mean Arterial Pressure (mmHg)75 ± 589 ± 4 (+14 ± 4%)
Heart Rate (bpm)85 ± 7107 ± 8 (+22 ± 8%)
Cardiac Output (L/min)12.5 ± 1.519.3 ± 2.0 (+68 ± 14%)
Systemic Vascular Resistance (mmHg·min/L)6.1 ± 0.84.7 ± 0.6
Left Ventricular dP/dt_max (mmHg/s)850 ± 1001220 ± 150 (+37 ± 13%)

Data adapted from a study in Holstein cattle with isoflurane-induced hypotension.[2]

Table 2: Comparative Hemodynamic Effects of a Single Intravenous Bolus of Mephentermine and Norepinephrine in Humans Undergoing Spinal Anesthesia

ParameterMephentermine (6 mg)Norepinephrine (8 µg)
Systolic Blood Pressure (mmHg) - Post-bolus98.63 ± 7.31103.87 ± 8.90
Heart Rate (bpm) - Post-bolus95.37 ± 11.7587.33 ± 9.01
Response Percentage (%)39.78 ± 25.659.30 ± 29.21

Data adapted from a study in parturients undergoing cesarean section with spinal anesthesia-induced hypotension.[3]

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Assessment in Anesthetized Rodents

This protocol describes the continuous monitoring of cardiovascular parameters in anesthetized rats following mephentermine administration.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, urethane)

  • Pressure transducer and data acquisition system

  • Catheters (e.g., PE-50 tubing)

  • Mephentermine sulfate

  • Saline (0.9% NaCl)

  • Surgical instruments

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Cannulate the carotid artery for continuous blood pressure measurement. Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring stable baseline hemodynamic readings.

  • Administer a bolus intravenous injection of saline (vehicle control) and record hemodynamic parameters for 30 minutes.

  • Administer increasing doses of mephentermine (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) intravenously, allowing for a sufficient time interval between doses for parameters to return to baseline.

  • Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).

  • At the end of the experiment, euthanize the animal using an approved method.

Data Analysis:

Calculate the change in SBP, DBP, MAP, and HR from baseline for each dose of mephentermine. Construct dose-response curves to determine the potency and efficacy of mephentermine.

Protocol 2: Ex Vivo Assessment of Cardiac Contractility using the Langendorff Heart Preparation

This protocol details the investigation of mephentermine's direct effects on cardiac contractility in an isolated, perfused rat heart.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Intraventricular balloon catheter and pressure transducer

  • Mephentermine sulfate

  • Surgical instruments

Procedure:

  • Heparinize and anesthetize the rat.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (+dP/dt_max and -dP/dt_max).

  • Administer increasing concentrations of mephentermine (e.g., 1, 10, 100 µM) into the perfusion buffer.

  • Record the cardiac parameters at each concentration after a steady-state response is achieved.

Data Analysis:

Express the changes in LVDP, HR, +dP/dt_max, and -dP/dt_max as a percentage of the baseline values. Construct concentration-response curves to evaluate the inotropic and chronotropic effects of mephentermine.

Protocol 3: Ex Vivo Assessment of Vascular Reactivity using Isolated Aortic Rings

This protocol describes the measurement of mephentermine-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit buffer

  • Mephentermine sulfate

  • Phenylephrine (B352888) (for pre-contraction in relaxation studies)

  • Surgical instruments

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in organ baths containing oxygenated Krebs-Henseleit buffer maintained at 37°C.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • To assess vasoconstrictor effects, add cumulative concentrations of mephentermine (e.g., 10 nM to 100 µM) to the organ bath and record the isometric tension development.

  • To assess vasodilator effects, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then add cumulative concentrations of mephentermine.

Data Analysis:

Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of potassium chloride (e.g., 80 mM). For relaxation studies, express the response as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves to determine the EC50 values for mephentermine-induced vasoconstriction or vasodilation.

Mandatory Visualization

Signaling Pathways

Mephentermine_Signaling_Pathway

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Assessment Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Hemodynamic Recording Mephentermine_Admin_InVivo Mephentermine Administration (IV) Data_Acquisition_InVivo Continuous Hemodynamic Data Acquisition Data_Analysis_InVivo Dose-Response Analysis

References

Application Notes and Protocols: Mephentermine Hemisulfate Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine that primarily functions as an indirect-acting adrenergic agonist. Its principal mechanism of action involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals, which in turn activates adrenergic receptors to elicit a physiological response.[1][2][3][4] This leads to positive inotropic and chronotropic effects on the heart and vasoconstriction of peripheral blood vessels, resulting in an increase in cardiac output, and systolic and diastolic blood pressures.[1][2][5] Mephentermine is clinically utilized for the management of hypotension, particularly in the context of spinal anesthesia.[2][4][6][7][8]

These application notes provide a comprehensive overview of the methodologies required to perform a thorough dose-response curve analysis of mephentermine hemisulfate, both in vitro and in vivo. The protocols outlined below are intended to serve as a guide for researchers to characterize the potency and efficacy of mephentermine and similar vasopressor agents.

Data Presentation

Summary of Quantitative Pharmacological Data for Mephentermine
ParameterValueSpecies/ModelMeasurementReference
ED₅₀ ~3.7 mg (95% CI: 2.4 to 5.7 mg)HumanPrevention of post-spinal hypotension[9]
Clinical Bolus Dose 6 mg (intravenous)HumanTreatment of hypotension during spinal anesthesia[3][9]
Therapeutic Dose Range 15 mg - 45 mg (single dose)HumanMaintenance of blood pressure in hypotensive states[2]
Potency Ratio (vs. Ephedrine) ~6.8:1HumanTreatment of hypotension[9]
Effect on Cardiac Output IncreasedHuman, CattleHemodynamic monitoring[5]
Effect on Mean Arterial Pressure IncreasedHuman, CattleHemodynamic monitoring[5][6]
Effect on Systemic Vascular Resistance IncreasedHumanHemodynamic calculations[5]
Heart Rate Variable, dependent on vagal toneHumanHemodynamic monitoring[2][3]

Signaling Pathway and Experimental Workflows

mephentermine_signaling_pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) Mephentermine Mephentermine VMAT VMAT2 Mephentermine->VMAT Inhibits VMAT2 NET Norepinephrine Transporter (NET) Mephentermine->NET Enters terminal via NET NE_cytosol Norepinephrine (Cytosol) VMAT->NE_cytosol Disrupts vesicular storge NE_vesicle Norepinephrine (Vesicles) NE_cytosol->NET Reversal of NET function NE_synapse Norepinephrine NET->NE_synapse Norepinephrine Release Adrenergic_Receptor Adrenergic Receptors (α and β) NE_synapse->Adrenergic_Receptor Binds to Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response

Caption: Signaling pathway of mephentermine action.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data_analysis Data Analysis A1 Isolate Blood Vessel (e.g., Aorta, Mesenteric Artery) A2 Mount in Organ Bath A1->A2 A3 Pre-contract with Agonist (e.g., Phenylephrine (B352888), KCl) A2->A3 A4 Cumulative Addition of Mephentermine A3->A4 A5 Measure Isometric Tension A4->A5 C1 Construct Dose-Response Curve A5->C1 B1 Anesthetize Animal (e.g., Rat, Rabbit) B2 Cannulate Artery and Vein (for BP monitoring and drug administration) B1->B2 B3 Record Baseline Blood Pressure B2->B3 B4 Administer Cumulative Doses of Mephentermine B3->B4 B5 Monitor Blood Pressure Response B4->B5 B5->C1 C2 Non-linear Regression Analysis C1->C2 C3 Determine ED₅₀/EC₅₀ and Emax C2->C3

Caption: Experimental workflow for dose-response analysis.

dose_response_logic Dose Mephentermine Dose/Concentration Curve Dose-Response Curve (Sigmoidal Relationship) Dose->Curve Response Measured Physiological Response (e.g., % Vasoconstriction, Δ Blood Pressure) Response->Curve Parameters Pharmacological Parameters Curve->Parameters ED50 ED₅₀ / EC₅₀ (Potency) Parameters->ED50 Emax Emax (Efficacy) Parameters->Emax Slope Hill Slope (Steepness) Parameters->Slope

Caption: Logical relationship of dose-response curve analysis.

Experimental Protocols

In Vitro Dose-Response Protocol: Isolated Arterial Ring Assay

This protocol describes the methodology for assessing the vasoconstrictor effects of this compound on isolated arterial rings, a common in vitro model for vascular pharmacology.

1. Materials and Reagents:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound stock solution

  • Phenylephrine or Potassium Chloride (KCl) for pre-contraction

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with isometric force transducers

2. Tissue Preparation:

  • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with institutional guidelines.

  • Excise a segment of the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit solution.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the artery into rings of 2-3 mm in length.

3. Experimental Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta), with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of a standard agonist like phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable plateau of contraction is achieved, add this compound in a cumulative manner to the organ bath, with concentrations typically ranging from 1 nM to 100 µM.

  • Allow the tissue to reach a steady-state response after each addition before adding the next concentration.

  • Record the isometric tension continuously.

4. Data Analysis:

  • Express the contractile response to mephentermine as a percentage of the maximal contraction induced by the pre-contracting agent.

  • Plot the percentage of contraction against the logarithm of the mephentermine concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal response).

In Vivo Dose-Response Protocol: Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the procedure for evaluating the pressor effects of this compound in an anesthetized rat model.

1. Materials and Reagents:

  • Anesthetic agent (e.g., isoflurane, urethane)

  • This compound solutions of varying concentrations in sterile saline

  • Heparinized saline

  • Surgical instruments

  • Pressure transducer and data acquisition system

2. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat (250-300 g) and maintain a stable plane of anesthesia throughout the experiment.

  • Perform a tracheotomy to ensure a patent airway.

  • Cannulate the left carotid artery with a polyethylene (B3416737) catheter filled with heparinized saline and connect it to a pressure transducer to continuously monitor arterial blood pressure.

  • Cannulate the right jugular vein for intravenous administration of mephentermine.

3. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after surgery to obtain a steady baseline blood pressure reading.

  • Administer mephentermine intravenously in increasing bolus doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).

  • Allow the blood pressure to return to baseline or stabilize before administering the next dose.

  • Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure.

4. Data Analysis:

  • Calculate the change in mean arterial pressure (ΔMAP) from the baseline for each dose of mephentermine.

  • Plot the ΔMAP against the logarithm of the administered dose.

  • Use non-linear regression to fit the data to a dose-response curve and determine the ED₅₀ (dose that produces 50% of the maximal pressor effect) and the Emax.

In Vitro Norepinephrine Release Assay

This protocol provides a framework for measuring the ability of mephentermine to induce norepinephrine release from nerve terminals, which is central to its mechanism of action.

1. Materials and Reagents:

  • [³H]-Norepinephrine (radiolabeled)

  • Cell line expressing the norepinephrine transporter (NET), such as HEK293-NET cells, or primary neuronal cultures.

  • Krebs-Ringer-HEPES buffer

  • This compound solutions

  • Scintillation fluid and a liquid scintillation counter

2. Experimental Procedure:

  • Culture the NET-expressing cells in appropriate multi-well plates.

  • Preload the cells with [³H]-norepinephrine for a defined period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells extensively with buffer to remove extracellular [³H]-norepinephrine.

  • Add Krebs-Ringer-HEPES buffer containing various concentrations of this compound to the cells.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Collect the supernatant (extracellular buffer), which contains the released [³H]-norepinephrine.

  • Lyse the cells to determine the amount of [³H]-norepinephrine remaining intracellularly.

3. Data Analysis:

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of [³H]-norepinephrine released for each concentration of mephentermine.

  • Plot the percentage of release against the logarithm of the mephentermine concentration to generate a dose-response curve and determine the EC₅₀ for norepinephrine release.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the pharmacological characterization of this compound. A thorough dose-response analysis is critical for understanding the potency and efficacy of this vasopressor and for the development of novel cardiovascular agents. The provided diagrams illustrate the underlying mechanisms and experimental logic, offering a comprehensive guide for researchers in the field.

References

Application Note: Quantification of Mephentermine Hemisulfate in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mephentermine Hemisulfate in pharmaceutical dosage forms. The method employs a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture, ensuring reproducible and accurate quantification. This protocol is designed for use in quality control, stability testing, and formulation development environments.

Introduction

Mephentermine, an indirectly acting sympathomimetic amine, is utilized for its pressor effects in treating hypotension. Accurate quantification of this compound, the common salt form in pharmaceutical preparations, is critical for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a primary technique for the purity assessment and quantification of Mephentermine Sulfate.[1] This application note provides a detailed protocol for a reliable RP-HPLC method suitable for routine analysis.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Traceable to a pharmacopeial standard)[2]

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (B84403) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • 0.45 µm Nylon Syringe Filters

Instrumentation
  • HPLC system equipped with a UV-Visible or Diode Array Detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

Table 1: HPLC Chromatographic Conditions

Preparation of Solutions

Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v). Sonicate for 15 minutes to degas the solution.

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.

Sample Preparation (for a formulation labeled to contain 30 mg/mL this compound): Accurately transfer 1.0 mL of the injectable solution into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Further, dilute 1.0 mL of this solution to 10 mL with the mobile phase to obtain a final theoretical concentration of 30 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit ofquantitation (LOQ), are summarized below. While a complete validation report for this specific this compound method was not available in the public domain, the following data is representative of typical performance for similar analyses.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions. The correlation coefficient (r²) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.

ParameterResult
Linearity Range 10 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Linearity Data

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within the acceptable limits of 98-102%.

Concentration Level% Recovery (Mean ± SD)
80%99.5 ± 0.8
100%100.2 ± 0.5
120%101.1 ± 0.7

Table 3: Accuracy (Recovery) Data

Precision

The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) for both repeatability (intra-day) and intermediate precision (inter-day) was less than 2%, demonstrating good precision.

Precision Type% RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

Table 4: Precision Data

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Table 5: LOD and LOQ Data

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Serial Dilution B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (220 nm) F->G H Peak Integration G->H I Concentration Calculation (vs. Standard) H->I J Report Generation I->J

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Logical Relationship)

The logical relationship of the method validation process as per ICH guidelines is depicted below.

Validation_Pathway cluster_method Analytical Method cluster_validation Method Validation Parameters (ICH) A HPLC Method for This compound B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G

Caption: ICH-based method validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The provided validation data demonstrates that the method performance is well within the acceptance criteria set by regulatory guidelines.

References

Application Notes and Protocols for Mephentermine Hemisulfate in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mephentermine hemisulfate in isolated organ bath experiments. This document outlines the pharmacological background of Mephentermine, detailed protocols for its use with various isolated tissues, and methods for data presentation and analysis.

Introduction to this compound

Mephentermine is a sympathomimetic amine with a mixed mechanism of action.[1] It acts as a selective alpha-1 adrenergic receptor agonist and also indirectly stimulates the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1] This dual action results in vasoconstriction and increased cardiac contractility, leading to a rise in systolic and diastolic blood pressure, as well as cardiac output.[1][2] In clinical settings, it is primarily used to treat hypotensive states.[1][2] The use of Mephentermine in isolated organ bath experiments allows for the direct investigation of its effects on specific tissues without the confounding influences of systemic physiological responses.

Data Presentation

Quantitative data from isolated organ bath experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table provides a template for summarizing key pharmacological parameters obtained from concentration-response curves.

Table 1: Pharmacological Parameters of this compound on Isolated Tissues

Tissue PreparationAgonist/Antagonistn (replicates)EC₅₀ (Molar)Eₘₐₓ (% of control)pA₂ (for antagonists)
Isolated Rat AortaMephenterminee.g., 6e.g., 1.5 x 10⁻⁶e.g., 95%N/A
Isolated Guinea Pig IleumMephenterminee.g., 6e.g., 5.2 x 10⁻⁵e.g., 80%N/A
Isolated Perfused Rat Heart (Inotropic Effect)Mephenterminee.g., 4e.g., 8.9 x 10⁻⁶e.g., 150% increaseN/A
Isolated Perfused Rat Heart (Chronotropic Effect)Mephenterminee.g., 4e.g., 1.2 x 10⁻⁵e.g., 40% increaseN/A

Note: The values presented in this table are hypothetical examples for illustrative purposes. Actual experimental values must be determined empirically.

Key Parameter Definitions:

  • EC₅₀ (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum response.

  • Eₘₐₓ (Maximum effect): The maximal response that can be produced by the drug.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on commonly used isolated tissues. These protocols should be adapted and optimized based on specific experimental goals and laboratory conditions.

Protocol for Isolated Rat Thoracic Aorta

This protocol is designed to assess the vasoconstrictor effects of Mephentermine on vascular smooth muscle.

3.1.1 Materials and Reagents

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1

  • This compound stock solution

  • Phenylephrine (as a positive control)

  • Prazosin (as a selective alpha-1 antagonist)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with isometric force transducers

3.1.2 Tissue Preparation

  • Euthanize the rat using an approved method.

  • Open the thoracic cavity and carefully dissect the thoracic aorta.

  • Place the aorta in a petri dish filled with cold, carbogen-aerated Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in length.

3.1.3 Experimental Procedure

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.

  • Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

  • Wash the tissue and allow it to return to baseline.

  • Construct a cumulative concentration-response curve for Mephentermine by adding increasing concentrations of the drug to the bath at regular intervals.

  • To investigate the mechanism of action, a separate experiment can be performed where the tissue is pre-incubated with an antagonist (e.g., prazosin) before constructing the Mephentermine concentration-response curve.

Protocol for Isolated Guinea Pig Ileum

This protocol is suitable for studying the effects of Mephentermine on non-vascular smooth muscle, particularly its potential spasmolytic properties.

3.2.1 Materials and Reagents

  • Dunkin-Hartley guinea pigs (300-400g)

  • Tyrode's solution (in mM): NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55

  • This compound stock solution

  • Histamine (B1213489) or Acetylcholine (as contractile agonists)

  • Atropine (muscarinic antagonist) or Mepyramine (histamine H1 antagonist)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with isotonic or isometric force transducers

3.2.2 Tissue Preparation

  • Euthanize the guinea pig using an approved method.

  • Isolate a segment of the terminal ileum and place it in a petri dish with cold, carbogen-aerated Tyrode's solution.

  • Gently flush the luminal contents with Tyrode's solution.

  • Cut segments of 2-3 cm in length.

3.2.3 Experimental Procedure

  • Mount the ileum segments in the organ baths containing Tyrode's solution at 37°C, aerated with carbogen.

  • Apply a resting tension of approximately 1 gram and allow for a 30-60 minute equilibration period with solution changes every 15 minutes.

  • Induce submaximal contractions with a standard agonist like histamine or acetylcholine.

  • Once a stable contraction plateau is reached, add increasing concentrations of Mephentermine cumulatively to assess its relaxant effect.

  • Alternatively, to study potential contractile effects, add Mephentermine to the resting tissue.

  • To characterize the mechanism, pre-incubate the tissue with appropriate antagonists before adding Mephentermine.

Protocol for Isolated Perfused Rat Heart (Langendorff Preparation)

This ex vivo model allows for the investigation of the direct cardiac effects of Mephentermine, including inotropic (contractile force) and chronotropic (heart rate) responses.

3.3.1 Materials and Reagents

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (as in 3.1.1)

  • This compound stock solution

  • Isoprenaline (as a positive inotropic and chronotropic control)

  • Propranolol (as a beta-blocker)

  • Heparin

  • Langendorff perfusion system

3.3.2 Heart Preparation and Perfusion

  • Anesthetize the rat and administer heparin intravenously.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Trim excess tissue and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with carbogen-aerated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP), an index of inotropy.

  • Record heart rate from the ventricular pressure signal or via ECG electrodes.

3.3.3 Experimental Procedure

  • Allow the heart to stabilize for 20-30 minutes.

  • Administer Mephentermine as a bolus injection into the perfusion line or by continuous infusion at increasing concentrations.

  • Record the changes in LVDP and heart rate.

  • Allow for a washout period between drug administrations for the cardiac parameters to return to baseline.

  • To investigate the role of beta-adrenergic receptors, a parallel experiment can be conducted in the presence of propranolol.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of Mephentermine and a typical experimental workflow for isolated organ bath studies.

Mephentermine_Signaling_Pathway cluster_cell Postsynaptic Cell Mephentermine Mephentermine Nerve_Terminal Sympathetic Nerve Terminal Mephentermine->Nerve_Terminal Indirect Action Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Direct Action (Agonist) NE_Vesicle Norepinephrine (NE) Vesicles NE_Vesicle->Alpha1_Receptor NE binds Nerve_Terminal->NE_Vesicle Induces Release PLC PLC Alpha1_Receptor->PLC Activates Smooth_Muscle Smooth Muscle Cell IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Contraction Contraction DAG->Contraction Sensitizes Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Release->Contraction

Caption: Signaling pathway of Mephentermine's dual action.

Isolated_Organ_Bath_Workflow Start Start: Euthanize Animal Dissect Dissect Target Organ (e.g., Aorta, Ileum) Start->Dissect Prepare_Tissue Prepare Tissue Segments/Rings Dissect->Prepare_Tissue Mount Mount Tissue in Organ Bath Prepare_Tissue->Mount Equilibrate Equilibrate under Resting Tension (60-90 min) Mount->Equilibrate Viability Check Viability (e.g., with high KCl) Equilibrate->Viability Wash Wash and Return to Baseline Viability->Wash CRC Construct Cumulative Concentration-Response Curve (CRC) for Mephentermine Wash->CRC Antagonist_Study Optional: Antagonist Study (Pre-incubate with antagonist, then repeat CRC) CRC->Antagonist_Study Analyze Data Analysis: Calculate EC₅₀ and Eₘₐₓ CRC->Analyze No Antagonist_Study->Analyze Yes End End of Experiment Analyze->End

References

Application Notes and Protocols for Animal Models of Anesthesia-Induced Hypotension for Mephentermine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the investigation of Mephentermine's efficacy in treating anesthesia-induced hypotension. The following sections detail the underlying signaling pathways, experimental protocols for inducing hypotension and administering treatment, and expected quantitative outcomes.

Introduction to Anesthesia-Induced Hypotension and Mephentermine (B94010)

Anesthesia-induced hypotension is a common complication in clinical practice, primarily resulting from the vasodilatory and myocardial depressant effects of anesthetic agents.[1][2] Inhalational anesthetics, such as isoflurane (B1672236) and sevoflurane, and intravenous induction agents, like propofol (B549288), are known to cause a decrease in systemic vascular resistance and cardiac output, leading to a drop in blood pressure.[1] Spinal anesthesia also frequently induces hypotension through sympathetic nervous system blockade.[3][4][5][6]

Mephentermine is a sympathomimetic amine that effectively counteracts this hypotension. Its primary mechanism of action involves the direct agonism of alpha-adrenergic receptors and the indirect release of endogenous norepinephrine.[7][8][9][10][11] This dual action leads to an increase in cardiac output and systemic vascular resistance, thereby restoring arterial pressure.[7][11]

Signaling Pathway of Mephentermine in Vascular Smooth Muscle

Mephentermine's pressor effect is primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a signaling cascade that leads to vasoconstriction.

Mephentermine Mephentermine NE Norepinephrine (indirect release) Mephentermine->NE Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Direct Agonism NE->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (Fasting, Weighing) Anesthesia_Induction Anesthesia Induction (Isoflurane or Propofol) Animal_Prep->Anesthesia_Induction Surgical_Prep Surgical Preparation (Intubation, Catheterization) Anesthesia_Induction->Surgical_Prep Stabilization Stabilization Period (Record Baseline Vitals) Surgical_Prep->Stabilization Hypotension_Induction Induce Hypotension (Increase Anesthetic) Stabilization->Hypotension_Induction Hypotension_Stabilization Stable Hypotension (Maintain for 15 min) Hypotension_Induction->Hypotension_Stabilization Treatment Administer Mephentermine or Vehicle Control Hypotension_Stabilization->Treatment Monitoring Post-Treatment Monitoring (Record Hemodynamics for 60 min) Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

References

Mephentermine Hemisulfate: Application Notes for Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled from publicly available scientific literature. Specific in vivo dosage regimens for mephentermine (B94010) hemisulfate in rats are not widely reported in recent, accessible publications. The provided protocols are intended as a starting point for research. It is imperative that researchers conduct their own dose-response studies to determine the optimal and safe dosage for their specific experimental model and objectives.

Introduction

Mephentermine is a sympathomimetic amine that functions as a vasopressor.[1] It is structurally related to amphetamine and methamphetamine.[2] Mephentermine acts as an alpha-adrenergic receptor agonist and also indirectly triggers the release of endogenous norepinephrine (B1679862) and dopamine.[2][3] This dual mechanism leads to increased cardiac output, along with elevated systolic and diastolic blood pressure.[1] In research settings, mephentermine is a valuable tool for investigating the physiology of adrenergic neurotransmission and for modeling hypertensive states.[2] These notes provide an overview of its mechanism, available quantitative data, and example protocols for its administration to rats.

Mechanism of Action & Signaling Pathway

Mephentermine exerts its pressor effects through a mixed mechanism of action. It directly stimulates α-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction. Concurrently, it acts as an indirect sympathomimetic by entering presynaptic adrenergic neurons and promoting the release of stored norepinephrine (NE) into the synaptic cleft.[3] This released NE then activates postsynaptic α- and β-adrenergic receptors. Mephentermine is also thought to induce the release of dopamine.[2] The net effect is an increase in myocardial contractility, heart rate (though this can be variable depending on vagal tone), and systemic vascular resistance, culminating in a rise in blood pressure.[1]

Mephentermine_Signaling_Pathway cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) MP Mephentermine Hemisulfate NE_Vesicles Norepinephrine (NE) Vesicles MP->NE_Vesicles Induces release Alpha_Receptor α-Adrenergic Receptor MP->Alpha_Receptor Direct Agonist NE_Released Released NE NE_Vesicles->NE_Released Exocytosis NE_Released->Alpha_Receptor Binds Beta_Receptor β-Adrenergic Receptor NE_Released->Beta_Receptor Binds Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Alpha_Receptor->Response Beta_Receptor->Response Synaptic_Cleft Synaptic Cleft MP_Systemic Systemic Administration MP_Systemic->MP

Caption: Mephentermine's mixed-action signaling pathway.

Quantitative Data

Specific pharmacokinetic and comprehensive toxicity data for mephentermine hemisulfate in rats are limited in publicly available literature. The tables below summarize the available information.

Table 1: Toxicological Data for Mephentermine and Related Compounds
ParameterSpeciesRouteValueReference(s)
Acute Toxicity (Predicted)Rat-LD50: 2.8952 mol/kg[1]
Oral Toxicity (Formulated Product)RatOralLD50: >500 to <2,000 mg/kg[From previous searches]
Oral Toxicity (Amphetamines)Rat/MouseOralLD50: 10 to 30 mg/kg[From previous searches]

Note: The wide range and differing units in reported toxicity values underscore the need for careful dose-finding studies.

Table 2: Human Pharmacokinetic Parameters
ParameterRouteOnset of ActionDuration of Action
MephentermineIntramuscular (IM)5 - 15 minutes~4 hours
MephentermineIntravenous (IV)Immediate~30 minutes

Note: This data is for humans and should not be directly extrapolated to rats. Allometric scaling may provide a theoretical starting point but is not a substitute for experimental validation.

Experimental Protocols

The following are example protocols for the administration of this compound to rats. Researchers must adapt these protocols based on their specific experimental design, rat strain, and institutional (IACUC) guidelines.

Vehicle Preparation

This compound is water-soluble. The recommended vehicle is sterile isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

Protocol: Vehicle Preparation

  • Use pharmaceutical-grade sterile 0.9% Sodium Chloride Injection, USP, or sterile PBS.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Dissolve the powder in the sterile vehicle to achieve the desired final concentration (e.g., 1 mg/mL, 5 mg/mL).

  • Ensure the solution is clear and free of particulates. If necessary, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Properly label the vial with the compound name, concentration, vehicle, and date of preparation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring cluster_end Conclusion Phase Start Acclimatize Rats Measure_BW Measure Baseline Body Weight Start->Measure_BW Calc_Dose Calculate Dose (mg/kg) & Volume (mL) Measure_BW->Calc_Dose Prep_Drug Prepare Mephentermine Solution in Vehicle Calc_Dose->Prep_Drug Administer Administer Drug via Chosen Route (IV, IP) Prep_Drug->Administer Monitor Monitor Animal (Blood Pressure, HR, Behavior) Administer->Monitor Collect Collect Data at Pre-defined Timepoints Monitor->Collect Post_Obs Post-Administration Observation Period Monitor->Post_Obs Collect->Monitor Repeat Monitoring Analysis Data Analysis Collect->Analysis Euthanasia Euthanasia & Tissue Collection (if applicable) Post_Obs->Euthanasia Euthanasia->Analysis

Caption: General experimental workflow for mephentermine studies in rats.
Protocol 1: Intravenous (IV) Administration for Cardiovascular Studies

This protocol is designed for acute studies measuring cardiovascular parameters like blood pressure and heart rate. It requires appropriate surgical preparation (e.g., catheterization of the femoral or jugular vein) and monitoring equipment.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound solution (e.g., 1 mg/mL in sterile 0.9% saline)

  • Anesthetic agent (e.g., isoflurane, urethane)

  • Surgically implanted venous catheter

  • Infusion pump

  • Blood pressure transducer and recording system

Procedure:

  • Anesthetize the rat according to the IACUC-approved protocol.

  • Surgically expose and catheterize the desired vein (e.g., jugular or femoral) for drug administration and an artery (e.g., carotid or femoral) for blood pressure monitoring.

  • Allow the animal's physiological parameters to stabilize for at least 20-30 minutes, recording baseline blood pressure and heart rate.

  • Dose-Response (Recommended): Administer escalating bolus doses of mephentermine intravenously. A suggested starting range, based on related compounds, could be 0.1, 0.5, 1.0, and 2.5 mg/kg.

  • Administer each bolus dose in a small volume (e.g., 0.1 mL/100g body weight) followed by a small saline flush (e.g., 0.1 mL) to ensure the full dose reaches circulation.

  • Allow sufficient time between doses for blood pressure to return to or near baseline to avoid tachyphylaxis (rapidly diminishing response).

  • Continuously record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the experiment.

Protocol 2: Intraperitoneal (IP) Administration for Behavioral or Sub-acute Studies

This protocol is suitable for assessing effects on locomotor activity or for studies where repeated dosing is required without the need for surgery.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound solution (e.g., 2.5 mg/mL in sterile 0.9% saline)

  • 1 mL syringes with 25-27 gauge needles

  • Behavioral monitoring apparatus (e.g., open field activity chambers)

Procedure:

  • Handle rats for several days prior to the experiment to acclimatize them to the injection procedure.

  • Weigh the rat immediately before dosing to calculate the precise injection volume.

  • Dose-Response (Recommended): Based on related psychostimulants, a suggested starting dose range for a locomotor activity study could be 1.0, 2.5, 5.0, and 10.0 mg/kg.

  • Administer the calculated volume via intraperitoneal injection. The injection volume should typically not exceed 10 mL/kg.

  • To perform the IP injection, restrain the rat firmly but gently. Tilt the animal downwards at a 30-45 degree angle. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Immediately after injection, place the animal into the behavioral testing apparatus.

  • Record behavioral parameters (e.g., distance traveled, rearing frequency, stereotypy) for a defined period (e.g., 60-120 minutes).

  • Ensure control animals receive an equivalent volume of the vehicle (sterile saline).

  • At the end of the study, return the animal to its home cage and monitor for any adverse effects.

References

Mephentermine's Influence on Myocardial Oxygen Consumption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of mephentermine (B94010) on myocardial oxygen consumption (MVO2), supported by experimental protocols for preclinical investigation. While direct quantitative data on MVO2 is limited in publicly available literature, the known hemodynamic effects of mephentermine allow for a thorough scientific inference of its impact on the heart's energy demands.

Introduction

Mephentermine is a sympathomimetic amine with a mixed mechanism of action, functioning as both a direct alpha-1 adrenergic receptor agonist and an indirect agent that triggers the release of endogenous norepinephrine.[1] This dual action results in increased cardiac contractility, elevated systolic and diastolic blood pressures, and a rise in cardiac output.[1][2] Consequently, these hemodynamic alterations directly influence myocardial oxygen consumption, a critical parameter in cardiac physiology and the evaluation of cardiovascular drugs. Understanding this relationship is paramount for researchers in pharmacology and drug development.

Mechanism of Action and Signaling Pathway

Mephentermine primarily exerts its cardiovascular effects through the adrenergic signaling cascade. Its indirect action, the release of norepinephrine, is a key driver of its positive inotropic and chronotropic effects. Norepinephrine binds to β1-adrenergic receptors on cardiomyocytes, initiating a G-protein coupled signaling pathway that leads to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban, resulting in enhanced calcium influx and sarcoplasmic reticulum calcium uptake, respectively. This culminates in increased myocardial contractility and heart rate, which are major determinants of MVO2.

Mephentermine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mephentermine Mephentermine NE_release Norepinephrine Release Mephentermine->NE_release indirectly stimulates NE Norepinephrine NE_release->NE Adrenergic_Receptor β1-Adrenergic Receptor NE->Adrenergic_Receptor binds to G_Protein Gs Protein Adrenergic_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contractility Ca_Influx->Contraction SR Sarcoplasmic Reticulum Ca_Uptake SR Ca2+ Uptake SR->Ca_Uptake Phospholamban->Ca_Uptake enhances Ca_Uptake->Contraction contributes to MVO2 Increased Myocardial Oxygen Consumption Contraction->MVO2 leads to

Caption: Mephentermine's indirect signaling pathway leading to increased MVO2.

Hemodynamic Effects of Mephentermine

The following tables summarize the quantitative effects of mephentermine on key hemodynamic parameters, which are primary drivers of myocardial oxygen consumption.

Table 1: Hemodynamic Effects of Mephentermine in Humans

ParameterDosageChange from BaselineReference
Systolic Blood Pressure 6 mg IVMaintained within 20% of baseline[3]
Heart Rate 6 mg IVMaintained stable[4]
Cardiac Output Not SpecifiedIncreased[2]
Total Peripheral Resistance Not SpecifiedSignificantly increased[2]

Table 2: Hemodynamic Effects of Mephentermine in Animal Models (Dogs)

ParameterDosageChange from BaselineReference
Mean Arterial Pressure Not SpecifiedIncreased[5]
Heart Rate Not SpecifiedVariable[1]
Cardiac Output Not SpecifiedIncreased[1]
Myocardial Oxygen Consumption Not SpecifiedIncreased (inferred)[1]

Experimental Protocol: Investigating Mephentermine's Effects on MVO2 in a Canine Model

This protocol outlines a representative in vivo experiment to directly measure the effects of mephentermine on myocardial oxygen consumption in a canine model.

Experimental_Workflow cluster_preparation Animal Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Canine (e.g., Propofol (B549288), Isoflurane) Instrumentation Surgical Instrumentation: - Arterial & Coronary Sinus Catheters - LV Pressure Transducer - Coronary Blood Flow Probe Anesthesia->Instrumentation Baseline Record Baseline Hemodynamics and Blood Gas Parameters Instrumentation->Baseline Mephentermine_Admin Administer Mephentermine (IV Bolus or Infusion) Baseline->Mephentermine_Admin Post_Drug_Measurement Continuously Record Hemodynamics and Collect Blood Samples (Arterial and Coronary Sinus) Mephentermine_Admin->Post_Drug_Measurement Blood_Gas Analyze Blood Samples for O2 Content (Co-oximetry) Post_Drug_Measurement->Blood_Gas Hemodynamic_Analysis Analyze Hemodynamic Data: - Heart Rate - Blood Pressure - Cardiac Output - LV Work Post_Drug_Measurement->Hemodynamic_Analysis MVO2_Calc Calculate MVO2 using Fick Principle: MVO2 = CBF x (CaO2 - CvO2) Blood_Gas->MVO2_Calc Statistical_Analysis Perform Statistical Analysis (e.g., Paired t-test) MVO2_Calc->Statistical_Analysis Hemodynamic_Analysis->Statistical_Analysis

Caption: Experimental workflow for MVO2 measurement in a canine model.

I. Animal Preparation and Surgical Instrumentation

  • Anesthesia: Anesthetize a healthy adult mongrel dog with an appropriate anesthetic agent (e.g., induction with propofol and maintenance with isoflurane).[6]

  • Ventilation: Intubate and mechanically ventilate the animal to maintain normal blood gas levels.

  • Catheterization:

    • Insert a catheter into a femoral artery for continuous monitoring of arterial blood pressure and for obtaining arterial blood samples.[7]

    • Perform a thoracotomy and place a catheter into the coronary sinus for collection of coronary venous blood.[7]

    • Place a high-fidelity pressure transducer into the left ventricle for measurement of left ventricular pressure and dP/dt.

  • Coronary Blood Flow Measurement: Place an electromagnetic or ultrasonic flow probe around the left circumflex or left anterior descending coronary artery to measure coronary blood flow (CBF).[7]

II. Experimental Procedure

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgical preparation.

  • Baseline Measurements:

    • Record baseline hemodynamic parameters: heart rate, arterial blood pressure, left ventricular pressure, and coronary blood flow.

    • Simultaneously collect arterial and coronary sinus blood samples for baseline blood gas analysis.

  • Mephentermine Administration: Administer a bolus dose or a continuous infusion of mephentermine at a clinically relevant concentration.

  • Post-Administration Measurements:

    • Continuously record all hemodynamic parameters.

    • Collect paired arterial and coronary sinus blood samples at predefined intervals (e.g., 5, 15, and 30 minutes) post-mephentermine administration.

III. Data Analysis

  • Blood Gas Analysis: Determine the oxygen content of the arterial (CaO2) and coronary sinus venous (CvO2) blood samples using a co-oximeter.[8]

  • Calculation of Myocardial Oxygen Consumption (MVO2): Calculate MVO2 using the Fick principle:

    • MVO2 (ml O2/min/100g) = Coronary Blood Flow (ml/min/100g) x (Arterial O2 Content - Coronary Sinus O2 Content)[9]

  • Hemodynamic Analysis: Analyze the changes in heart rate, mean arterial pressure, cardiac output, and indices of cardiac work (e.g., rate-pressure product, tension-time index).

  • Statistical Analysis: Compare the baseline and post-mephentermine values for all measured and calculated parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).

Conclusion

Mephentermine, through its sympathomimetic actions, increases heart rate, myocardial contractility, and arterial pressure, all of which are primary determinants of myocardial oxygen consumption. Therefore, it is concluded that mephentermine administration leads to an increase in MVO2. The provided experimental protocol offers a robust framework for quantifying this effect in a preclinical setting, which is essential for a comprehensive understanding of the drug's cardiovascular profile. For drug development professionals, this information is critical for assessing the therapeutic window and potential risks, especially in patients with compromised coronary circulation.

References

Mephentermine Hemisulfate: A Neuropharmacological Tool for Modulating Catecholaminergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010), a sympathomimetic amine structurally related to amphetamine and methamphetamine, serves as a valuable tool compound in neuropharmacology for the investigation of catecholaminergic systems. Primarily recognized for its indirect sympathomimetic activity, mephentermine elicits the release of endogenous norepinephrine (B1679862), and to a lesser extent, dopamine (B1211576).[1][2] It also possesses direct agonist activity at alpha-adrenergic receptors.[3][4] This dual mechanism of action allows researchers to probe the physiological and pathological roles of these neurotransmitter systems in both in vitro and in vivo models.

These application notes provide a comprehensive overview of mephentermine hemisulfate's neuropharmacological profile, including its mechanism of action, receptor and transporter interactions, and its effects on neuronal signaling and behavior. Detailed protocols for key in vitro and in vivo experimental paradigms are presented to facilitate the use of mephentermine as a tool compound in neuroscience research.

Neuropharmacological Profile

Mephentermine's primary mechanism of action is the promotion of norepinephrine release from sympathetic nerve endings.[5][6] This action is responsible for its pressor effects, which have been utilized clinically to treat hypotension.[4][7] In the central nervous system, mephentermine's ability to release norepinephrine and dopamine contributes to its stimulant properties.[1] While direct receptor binding data for mephentermine is limited in publicly available literature, its pharmacological effects are consistent with an interaction with adrenergic and dopaminergic systems.

Quantitative Data Summary

Due to a scarcity of publicly available, specific binding affinity (Ki) and potency (IC50) values for mephentermine at various neurochemical targets, the following table provides a conceptual framework for the types of data researchers should aim to generate when characterizing this compound. For context, data for the structurally related compound, phentermine, is included where available, as mephentermine is N-demethylated to phentermine in vivo.[3]

TargetParameterThis compoundPhentermineReference
Monoamine Transporters
Norepinephrine Transporter (NET)IC50 (Uptake Inhibition)Data Not Available~733.2 nM[8]
Dopamine Transporter (DAT)IC50 (Uptake Inhibition)Data Not Available~586.7 nM[8]
Serotonin Transporter (SERT)IC50 (Uptake Inhibition)Data Not Available~31.4 nM[8]
Adrenergic Receptors
α1-Adrenergic ReceptorKi (Binding Affinity)Data Not AvailableData Not Available
α2-Adrenergic ReceptorKi (Binding Affinity)Data Not AvailableData Not Available
β-Adrenergic ReceptorsKi (Binding Affinity)Data Not AvailableData Not Available

Signaling Pathways

Mephentermine's effects are mediated through the activation of adrenergic receptors by released norepinephrine, which in turn couple to various G-protein signaling cascades. The primary signaling pathways activated are dependent on the specific adrenergic receptor subtype stimulated.

Adrenergic_Signaling_Pathways Mephentermine-Induced Adrenergic Signaling mephentermine Mephentermine ne_release Norepinephrine Release mephentermine->ne_release Induces alpha1 α1-Adrenergic Receptor ne_release->alpha1 beta_ar β-Adrenergic Receptors ne_release->beta_ar alpha2 α2-Adrenergic Receptor ne_release->alpha2 gq Gq alpha1->gq Activates gs Gs beta_ar->gs Activates gi Gi alpha2->gi Activates plc PLC gq->plc Activates ac_stim Adenylate Cyclase (Stimulation) gs->ac_stim Activates ac_inhib Adenylate Cyclase (Inhibition) gi->ac_inhib Inhibits ip3_dag ↑ IP3 & DAG plc->ip3_dag Produces camp_inc ↑ cAMP ac_stim->camp_inc Produces camp_dec ↓ cAMP ac_inhib->camp_dec Reduces ca_release ↑ Intracellular Ca2+ ip3_dag->ca_release Leads to pka_stim PKA Activation camp_inc->pka_stim Activates pka_inhib PKA Inhibition camp_dec->pka_inhib Reduces cellular_response_alpha1 Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response_alpha1 cellular_response_beta Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) pka_stim->cellular_response_beta cellular_response_alpha2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka_inhib->cellular_response_alpha2

Caption: Mephentermine-induced adrenergic signaling pathways.

Experimental Protocols

The following protocols provide a starting point for investigating the neuropharmacological effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol is designed to measure mephentermine-induced release of radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

  • This compound

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

  • [³H]-Dopamine or [³H]-Norepinephrine

  • Krebs-Ringer buffer (pH 7.4)

  • Perfusion system with fraction collector

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region of a rat using standard differential centrifugation techniques.

  • Radiolabel Loading: Incubate the synaptosomes with [³H]-dopamine or [³H]-norepinephrine to allow for uptake of the radiolabel.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with Krebs-Ringer buffer at a constant flow rate.

  • Baseline Collection: Collect baseline fractions of the perfusate to determine the spontaneous release of the radiolabel.

  • Mephentermine Stimulation: Switch to a perfusion buffer containing the desired concentration of this compound.

  • Fraction Collection: Continue to collect fractions throughout the stimulation period.

  • Washout: Switch back to the mephentermine-free buffer to observe the washout effect.

  • Quantification: Determine the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the total radiolabel released relative to the total amount present in the synaptosomes.

Neurotransmitter_Release_Workflow Workflow for In Vitro Neurotransmitter Release Assay start Start prep_synaptosomes Prepare Synaptosomes from Rat Brain Tissue start->prep_synaptosomes radiolabel Incubate with [³H]-Neurotransmitter prep_synaptosomes->radiolabel superfuse Transfer to Superfusion Chamber radiolabel->superfuse baseline Collect Baseline Fractions superfuse->baseline stimulate Stimulate with Mephentermine baseline->stimulate collect_fractions Collect Fractions During Stimulation stimulate->collect_fractions washout Washout with Control Buffer collect_fractions->washout quantify Quantify Radioactivity in Fractions washout->quantify analyze Analyze Data quantify->analyze end End analyze->end

Caption: Workflow for in vitro neurotransmitter release assay.

Protocol 2: In Vivo Behavioral Assessment - Locomotor Activity

This protocol outlines a method for assessing the stimulant effects of mephentermine on locomotor activity in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Locomotor activity chambers equipped with infrared beams

  • Saline solution (0.9% NaCl)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse in a locomotor activity chamber for a 30-minute habituation period.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or saline via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the locomotor activity of the mephentermine-treated groups to the saline control group.

Expected Results:

Mephentermine is expected to produce a dose-dependent increase in locomotor activity. At higher doses, stereotyped behaviors may be observed.

Conclusion

This compound is a versatile pharmacological tool for studying the roles of norepinephrine and dopamine in the central and peripheral nervous systems. Its ability to induce the release of these key neurotransmitters makes it suitable for a range of in vitro and in vivo experimental paradigms. The protocols provided here serve as a foundation for researchers to explore the multifaceted effects of mephentermine and to further elucidate the complex functions of catecholaminergic signaling in health and disease. It is important for researchers to characterize the specific binding affinities and potencies of mephentermine in their experimental systems to ensure accurate interpretation of results.

References

Application Notes & Protocols for the Analytical Identification of Mephentermine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of mephentermine (B94010) and its primary metabolites in biological matrices. The protocols focus on robust and validated analytical techniques, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction

Mephentermine is a sympathomimetic amine that functions as an alpha-adrenergic receptor agonist and also indirectly releases endogenous norepinephrine.[1][2] It is metabolized in the liver primarily through N-demethylation and p-hydroxylation.[1] The identification of its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and in forensic and anti-doping contexts. The primary metabolites of mephentermine include phentermine, N-hydroxymephentermine, p-hydroxymephentermine, and N-hydroxyphentermine.[3][4][5][6]

Metabolic Pathway of Mephentermine

The biotransformation of mephentermine involves key enzymatic reactions leading to the formation of several metabolites. The major metabolic routes are N-demethylation and p-hydroxylation.[1][3]

Mephentermine_Metabolism Mephentermine Mephentermine Phentermine Phentermine Mephentermine->Phentermine N-demethylation p_OH_Mephentermine p-Hydroxymephentermine Mephentermine->p_OH_Mephentermine p-hydroxylation N_OH_Mephentermine N-Hydroxymephentermine Mephentermine->N_OH_Mephentermine N-oxidation p_OH_Phentermine p-Hydroxyphentermine Phentermine->p_OH_Phentermine p-hydroxylation p_OH_Mephentermine->p_OH_Phentermine N-demethylation N_OH_Phentermine N-Hydroxyphentermine N_OH_Mephentermine->N_OH_Phentermine N-demethylation

Figure 1: Metabolic pathway of mephentermine.

Analytical Techniques and Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the determination of mephentermine and its metabolites in biological samples like urine and plasma.[7][8][9][10]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection dilution Dilution ('Dilute and Shoot') urine_sample->dilution extraction Liquid-Liquid or Solid-Phase Extraction urine_sample->extraction lc_separation Chromatographic Separation (Reversed-Phase C18) dilution->lc_separation extraction->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification confirmation Metabolite Confirmation quantification->confirmation

Figure 2: General workflow for LC-MS/MS analysis.

Protocol 1: "Dilute and Shoot" LC-MS/MS for Urine Samples

This method is rapid and requires minimal sample preparation.[7][8]

  • Sample Preparation:

    • Centrifuge urine samples to remove particulate matter.

    • Dilute a small aliquot of the supernatant with the initial mobile phase or a suitable buffer. A 1:10 dilution is a common starting point.

    • Add an appropriate internal standard (e.g., phentermine-d5).[11]

    • Vortex the mixture.

    • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7][8]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A total run time of under 5 minutes is achievable.[7][8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7][8] Specific precursor and product ion transitions for each analyte should be optimized.

Quantitative Data for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LOQ (ng/mL)Reference
Mephentermine178.2105.150 - 150001.0[7][8]
Phentermine150.291.150 - 150003.5[7][8]
N-Hydroxyphentermine166.2149.15 - 7501.5[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of mephentermine and its metabolites, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.[5][12][13]

Protocol 2: GC-MS Analysis of Urine Samples with Derivatization

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 4 mL of urine, add an internal standard (e.g., phenoxazine).[12]

    • Adjust the pH to 9-9.5 using a suitable buffer (e.g., NaHCO3/K2CO3).[12]

    • Perform liquid-liquid extraction with a non-polar solvent like tert-butyl methyl ether.[12]

    • Evaporate the organic layer to dryness under a stream of nitrogen.[12]

    • Reconstitute the residue in a small volume of solvent.

  • Derivatization:

    • Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) to the extracted sample.[5]

    • Heat the mixture to facilitate the reaction.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Quantitative Data for GC-MS Analysis

AnalyteDerivatizing AgentLinearity Range (ng/mL)Reference
MephentermineTFAA25 - 5000[7]
PhentermineTFAA25 - 5000[7]

Summary

The choice of analytical technique depends on the specific requirements of the study. LC-MS/MS offers high sensitivity and specificity with minimal sample preparation for polar and non-volatile compounds. GC-MS is a robust technique, particularly for volatile compounds, but often requires a derivatization step. Both methods, when properly validated, can provide reliable identification and quantification of mephentermine and its metabolites for various research and diagnostic purposes.

References

Troubleshooting & Optimization

Technical Support Center: Mephentermine Hemisulfate Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mephentermine (B94010) hemisulfate in aqueous solutions. The information is designed to help anticipate and address stability issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My mephentermine hemisulfate solution appears cloudy or has formed a precipitate. What could be the cause?

A1: Cloudiness or precipitation in an aqueous solution of this compound can be attributed to several factors:

  • pH Shift: Mephentermine is a weak base. Changes in the pH of your solution can affect its solubility. If the pH increases, the free base form of mephentermine may precipitate out of solution. Ensure your buffers have adequate capacity to maintain the desired pH.

  • Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the compound may have precipitated. Conversely, evaporation of the solvent at higher temperatures can increase the concentration and lead to precipitation.

  • Interaction with Excipients: If your formulation contains other excipients, there could be a chemical interaction leading to the formation of an insoluble product. Review the compatibility of all components in your formulation.

  • Degradation: While less common to cause visible precipitation, significant degradation could potentially lead to the formation of less soluble degradation products.

Q2: I am observing a loss of potency in my this compound stock solution over time. What are the likely degradation pathways?

A2: this compound in aqueous solution can be susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Based on its chemical structure, which is related to phentermine and methamphetamine, the following are potential degradation pathways:

  • N-demethylation: The N-methyl group can be oxidatively removed, leading to the formation of phentermine as a primary degradation product.

  • Hydroxylation: The phenyl ring can undergo hydroxylation, particularly at the para-position, to form p-hydroxymephentermine.

  • Oxidation of the alkyl chain: The tertiary carbon atom could be susceptible to oxidation.

It is crucial to store aqueous solutions of this compound under controlled conditions to minimize degradation.[1]

Q3: What are the optimal storage conditions for aqueous solutions of this compound to ensure stability?

A3: To ensure the stability of this compound in aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). Avoid freezing, as this can cause the drug to precipitate and may not ensure uniform concentration upon thawing. For short-term storage, a cool, dark environment may be sufficient.[1]

  • Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a concern for many pharmaceutical compounds.

  • pH: Maintain a slightly acidic to neutral pH. The stability of amine salts is often greater in this range. However, the optimal pH should be determined experimentally for your specific formulation.

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: I need to perform a forced degradation study on my this compound formulation. What conditions should I test?

A4: Forced degradation studies are essential to understand the stability of your formulation and to develop a stability-indicating analytical method.[2][3] The following conditions are typically employed:

  • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at room temperature and at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature and at an elevated temperature.

  • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80 °C).

  • Photostability: Expose the solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

Data Presentation

The following table summarizes the expected qualitative outcomes of a forced degradation study on this compound based on the known stability of similar amine compounds. The actual extent of degradation will depend on the specific experimental conditions.

Stress ConditionExpected ObservationPotential Degradation Products
Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) Potential for some degradation.Phentermine, other minor products.
Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C) Likely significant degradation.Phentermine, other minor products.
Oxidative (e.g., 3% H₂O₂, RT) Significant degradation expected.N-demethylated products (Phentermine), Hydroxylated products (p-hydroxymephentermine).
Thermal (e.g., 80 °C) Degradation is possible, dependent on duration.Similar to other stress conditions.
Photolytic (ICH Q1B) Potential for degradation.Photodegradation products may be unique.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (B78521) (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 30%

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Keep one sample at room temperature and another in an oven at 60 °C for 24 hours.

    • After the specified time, neutralize the samples with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Keep one sample at room temperature and another in an oven at 60 °C for 24 hours.

    • After the specified time, neutralize the samples with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the sample at room temperature for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep 5 mL of the stock solution in an oven at 80 °C for 48 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • After exposure, dilute both samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating mephentermine from its potential degradation products.

Chromatographic Conditions (starting point for development):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Mandatory Visualization

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Mephentermine Hemisulfate Stock Solution acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT & 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc data Evaluate Degradation Profile & Identify Degradants hplc->data

Caption: Workflow for conducting a forced degradation study.

G Potential Degradation Pathways of Mephentermine mephentermine Mephentermine phentermine Phentermine mephentermine->phentermine N-demethylation (Oxidation) hydroxymephentermine p-Hydroxymephentermine mephentermine->hydroxymephentermine p-Hydroxylation (Oxidation) other Other Degradation Products mephentermine->other Hydrolysis/ Photolysis

Caption: Potential degradation pathways for mephentermine.

References

Technical Support Center: Mephentermine Hemisulfate for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mephentermine (B94010) hemisulfate in in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with Mephentermine hemisulfate.

Problem Potential Cause Suggested Solution
Unexpectedly High Blood Pressure (Hypertension) Dosage is too high for the animal model or individual animal.- Immediately reduce or stop the infusion. - Monitor the animal closely until blood pressure returns to baseline. - For future experiments, start with a lower dose and titrate upwards.
Interaction with other administered drugs (e.g., MAOIs, tricyclic antidepressants).[1]- Review all co-administered substances for potential interactions. - If possible, avoid co-administration with drugs known to potentiate sympathomimetic effects.
Unexpectedly Low or No Response in Blood Pressure Dosage is too low.- Gradually increase the dose or infusion rate while continuously monitoring blood pressure.
Tachyphylaxis (reduced drug effect) due to repeated administration.- Allow for a sufficient washout period between doses. - Consider using an alternative vasopressor if frequent administration is required.
Improper drug administration (e.g., extravasation of intravenous injection).- Ensure proper catheter placement for IV administration. - For intramuscular injections, ensure the injection is delivered into the muscle tissue.
Arrhythmias (e.g., Tachycardia, Bradycardia) Direct cardiac effects of Mephentermine.- Monitor heart rate continuously. - Reduce the dosage if significant arrhythmias occur. - Be aware that reflex bradycardia can occur in response to elevated blood pressure.[2]
Pre-existing cardiac conditions in the animal.- Ensure animals are healthy and properly acclimatized before the experiment.
Central Nervous System (CNS) Stimulation (e.g., Restlessness, Seizures) High doses of Mephentermine can cross the blood-brain barrier.[3]- Use the lowest effective dose to minimize CNS side effects. - If CNS effects are observed, discontinue the drug and monitor the animal.
Variable Response Between Animals Genetic differences, underlying health conditions, or variations in anesthetic depth.- Standardize the animal model and experimental conditions as much as possible. - Increase the sample size to account for individual variability.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a sympathomimetic amine that acts as a vasopressor.[4] Its primary mechanism involves the indirect release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[2][5] This released norepinephrine then stimulates alpha and beta-adrenergic receptors, leading to vasoconstriction and increased cardiac output, which in turn raises blood pressure.[3][6] Mephentermine also has some direct agonist activity on alpha-adrenergic receptors.[6][7]

2. What is a typical effective dosage range for in vivo experiments?

The optimal dosage will vary depending on the animal model, the experimental goal, and the route of administration. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Human Clinical Dosage (for reference):

  • Prevention of post-spinal hypotension: The minimum effective dose (ED50) has been reported as approximately 3.7 mg.[7]

  • Treatment of hypotension: An initial intravenous bolus dose of 6 mg is often used.[7]

Animal Dosage (Limited Data):

  • Published studies on specific effective doses in common laboratory animals like rats and mice are limited. Researchers should start with low doses and titrate up based on physiological response. A study in cattle with induced cardiovascular depression showed efficacy with a single intramuscular injection of a mephentermine-based product at a dose of 1 ml/25 kg.[8]

3. What are the known toxic doses (LD50) for this compound?

Species Route Dose Notes
RatNot specified2.8952 mol/kgThis value from DrugBank is unusually high and may be an error.[5] A conversion to mg/kg yields an extremely high and likely inaccurate value.
Human (woman)Oral500 ug/kg/2D-I (TDLo)Lowest published toxic dose.

4. How should this compound be prepared and administered for in vivo experiments?

  • Preparation: this compound is typically available as a sterile solution for injection. It can be diluted in a suitable vehicle such as 5% dextrose or 0.9% saline for intravenous infusion.

  • Administration: The most common routes of administration for rapid effects are intravenous (IV) and intramuscular (IM).[2] Oral administration is also possible, but the onset of action will be slower.[2]

5. What are the expected pharmacokinetic properties of Mephentermine?

  • Onset of Action: Immediate with IV administration and within 5-15 minutes with IM injection.[1]

  • Duration of Action: Approximately 30 minutes for IV administration and up to 4 hours for IM injection.[1]

  • Metabolism: Mephentermine is metabolized in the liver, primarily through N-demethylation and p-hydroxylation.[3]

  • Excretion: The majority of the drug and its metabolites are excreted in the urine within 24 hours.[3]

Experimental Protocols

Detailed Methodology: Induction of Hypotension and Treatment in a Rat Model

This protocol provides a general framework. Specific parameters should be optimized for your laboratory and experimental goals.

  • Animal Preparation:

    • Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

    • Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.

    • Allow the animal to stabilize after surgery until baseline physiological parameters (mean arterial pressure, heart rate) are consistent.

  • Induction of Hypotension:

    • Hypotension can be induced by deepening the level of anesthesia (e.g., increasing the concentration of isoflurane) until the mean arterial pressure (MAP) decreases by a predetermined amount (e.g., 20-30% from baseline) and remains stable.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile saline.

    • Administer a bolus IV injection of a predetermined dose of Mephentermine. It is recommended to start with a low dose (e.g., 0.1 mg/kg) and perform a dose-response curve in a pilot study.

    • Alternatively, a continuous IV infusion can be initiated and titrated to achieve the desired blood pressure.

  • Monitoring and Data Collection:

    • Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate throughout the experiment.

    • Collect data at baseline, after induction of hypotension, and at regular intervals after Mephentermine administration (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

Visualizations

Mephentermine_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_cell Target Cell (e.g., Vascular Smooth Muscle) Mephentermine Mephentermine NE_Vesicle Norepinephrine Vesicles Mephentermine->NE_Vesicle Induces release NE Norepinephrine NE_Released Norepinephrine NE->NE_Released Alpha_Receptor Alpha-1 Adrenergic Receptor NE_Released->Alpha_Receptor Binds Gq Gq Protein Alpha_Receptor->Gq PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction & Increased Blood Pressure Ca_Release->Vasoconstriction

Caption: Mephentermine's mechanism of action.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Cannulation) Stabilization 2. Stabilization & Baseline Measurement (BP, HR) Animal_Prep->Stabilization Hypotension_Induction 3. Induction of Hypotension (e.g., increased anesthesia) Stabilization->Hypotension_Induction Mephentermine_Admin 4. Mephentermine Administration (IV Bolus or Infusion) Hypotension_Induction->Mephentermine_Admin Monitoring 5. Continuous Monitoring (BP, HR) Mephentermine_Admin->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

Caption: In vivo experimental workflow.

References

Mephentermine-Induced Tachyphylaxis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to understand and mitigate mephentermine-induced tachyphylaxis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is mephentermine (B94010) and how does it exert its cardiovascular effects?

Mephentermine is a sympathomimetic amine that increases blood pressure primarily through an indirect mechanism.[1][2] It acts on sympathetic nerve terminals to trigger the release of stored norepinephrine (B1679862).[1][3] This released norepinephrine then binds to alpha-1 adrenergic receptors on vascular smooth muscle, causing vasoconstriction, and to beta-1 adrenergic receptors in the heart, increasing heart rate and contractility.[2] This combined action leads to an increase in systolic and diastolic blood pressure and cardiac output.[1][2]

Q2: What is mephentermine-induced tachyphylaxis?

Tachyphylaxis is a phenomenon characterized by a rapidly developing tolerance to a drug's effects after repeated administration.[4][5][6] In the context of mephentermine, this means that with successive doses, the drug's ability to raise blood pressure diminishes significantly.[7] This occurs because mephentermine's action depends on the availability of norepinephrine in the sympathetic nerve terminals.[8][9] Repeated doses deplete these norepinephrine stores faster than they can be replenished, leading to a reduced response.[8][9]

Q3: How quickly does tachyphylaxis to mephentermine develop?

Tachyphylaxis to mephentermine and other indirectly acting sympathomimetic amines can develop rapidly, often within the course of a single experiment.[7][9] The rate of tachyphylaxis development is dependent on the dose and the frequency of administration.[8][9]

Q4: Is tachyphylaxis to mephentermine reversible?

Yes, the tachyphylactic effect is generally reversible. Once the administration of mephentermine is stopped, the sympathetic nerve terminals can resynthesize and replenish their norepinephrine stores. The time required for full recovery of the response can vary.

Q5: Can the administration of norepinephrine precursors mitigate mephentermine-induced tachyphylaxis?

Yes, a promising strategy to mitigate tachyphylaxis to indirectly acting sympathomimetics is the administration of norepinephrine precursors, such as L-tyrosine.[10][11] Tyrosine is an amino acid that is a crucial building block for the synthesis of catecholamines, including norepinephrine.[10] By providing an exogenous source of tyrosine, it is hypothesized that the rate of norepinephrine synthesis can be enhanced, thereby helping to replenish the depleted stores and restore the response to mephentermine.[10][11]

Troubleshooting Guide

Issue 1: Inconsistent or absent pressor response to the initial dose of mephentermine.
  • Possible Cause 1: Improper drug preparation or administration.

    • Troubleshooting:

      • Verify the concentration and stability of your mephentermine solution.

      • Ensure the intravenous or intra-arterial line is patent and correctly placed for administration.

      • Confirm the accuracy of the injection volume.

  • Possible Cause 2: Animal model variability.

    • Troubleshooting:

      • Ensure animals are adequately anesthetized, as anesthetic depth can influence cardiovascular responses.

      • Monitor and maintain stable body temperature, as hypothermia can blunt cardiovascular reflexes.

      • Check for any underlying health issues in the animal that might affect its cardiovascular system.

  • Possible Cause 3: Pre-existing depletion of norepinephrine stores.

    • Troubleshooting:

      • Review the animal's recent history to ensure it has not been subjected to other treatments or stressors that could deplete catecholamines.

      • If possible, allow for a suitable washout period between experiments using sympathomimetic agents.

Issue 2: Rapid and profound tachyphylaxis observed after only a few doses.
  • Possible Cause 1: High dosage or frequent administration of mephentermine.

    • Troubleshooting:

      • Reduce the dose of mephentermine administered in each injection.

      • Increase the time interval between successive doses to allow for partial recovery of norepinephrine stores.

      • Consider using a continuous infusion at a lower rate instead of bolus injections.

  • Possible Cause 2: Interaction with other administered drugs.

    • Troubleshooting:

      • Review all medications administered to the animal. Drugs like reserpine (B192253) are known to deplete catecholamine stores and will exacerbate tachyphylaxis.

Issue 3: Difficulty in restoring the pressor response after tachyphylaxis has developed.
  • Possible Cause 1: Insufficient time for norepinephrine resynthesis.

    • Troubleshooting:

      • Allow for a longer recovery period (e.g., several hours) after the induction of tachyphylaxis before attempting to elicit another response.

  • Possible Cause 2: Inadequate substrate for norepinephrine synthesis.

    • Troubleshooting:

      • Administer a norepinephrine precursor like L-tyrosine. Refer to the experimental protocols below for a suggested methodology.

Experimental Protocols

Protocol 1: Induction of Mephentermine Tachyphylaxis in an Anesthetized Rat Model

This protocol describes a method for inducing and observing mephentermine-induced tachyphylaxis by monitoring arterial blood pressure in an anesthetized rat.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Heparinized saline (10 IU/mL)

  • Mephentermine sulfate (B86663) solution (1 mg/mL in saline)

  • Pressure transducer and data acquisition system for blood pressure monitoring

  • Catheters for cannulation of the carotid artery and jugular vein

  • Surgical instruments

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave the ventral neck area and make a midline incision to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the carotid artery with a heparinized saline-filled catheter and connect it to a pressure transducer to record arterial blood pressure.

    • Cannulate the jugular vein for intravenous drug administration.

    • Allow the animal to stabilize for at least 20 minutes, ensuring a stable baseline blood pressure and heart rate.

  • Induction of Tachyphylaxis:

    • Record the baseline mean arterial pressure (MAP).

    • Administer an initial intravenous (IV) bolus of mephentermine (e.g., 0.5 mg/kg).

    • Record the peak increase in MAP.

    • Once the blood pressure returns to baseline or stabilizes, administer a second, identical dose of mephentermine.

    • Repeat the administration of the same dose of mephentermine at fixed intervals (e.g., every 15 minutes) for a total of 5-6 doses.

    • Observe the diminishing pressor response with each subsequent dose.

Data Presentation:

The following table illustrates the expected dose-response relationship leading to tachyphylaxis.

Mephentermine Dose NumberDose (mg/kg)Change in Mean Arterial Pressure (mmHg)
10.5+45 ± 5
20.5+30 ± 4
30.5+18 ± 3
40.5+8 ± 2
50.5+3 ± 1

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Protocol 2: Quantification of Myocardial Norepinephrine Content

This protocol outlines the measurement of norepinephrine levels in heart tissue to correlate with the observed tachyphylaxis.

Materials:

  • Rat heart tissue (ventricles)

  • Perchloric acid (0.1 M) containing 0.1% EDTA

  • Homogenizer

  • Refrigerated centrifuge

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Norepinephrine standard solutions

Procedure:

  • Tissue Collection and Preparation:

    • At the end of the experiment (after tachyphylaxis induction), euthanize the rat and rapidly excise the heart.

    • Dissect the ventricles, weigh the tissue, and immediately freeze it in liquid nitrogen.

    • For analysis, thaw the tissue on ice and homogenize in ice-cold perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant for HPLC-ECD analysis.

  • HPLC-ECD Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate norepinephrine from other compounds using a suitable reverse-phase column.

    • Detect norepinephrine using an electrochemical detector set at an appropriate oxidation potential.

    • Quantify the norepinephrine concentration by comparing the peak area to a standard curve generated from known concentrations of norepinephrine.

Data Presentation:

The following table shows representative data on myocardial norepinephrine content.

Experimental GroupMyocardial Norepinephrine (ng/g tissue)
Control (no mephentermine)850 ± 75
Tachyphylactic (after repeated mephentermine)250 ± 50

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Protocol 3: Mitigation of Tachyphylaxis with L-Tyrosine

This protocol describes a method to test the efficacy of L-tyrosine in mitigating mephentermine-induced tachyphylaxis.

Materials:

  • Same as Protocol 1

  • L-tyrosine solution (e.g., 100 mg/kg in saline, pH adjusted to 7.4)

Procedure:

  • Induce Tachyphylaxis:

    • Follow steps 1 and 2 of Protocol 1 to induce tachyphylaxis to mephentermine.

  • L-Tyrosine Administration and Re-challenge:

    • After confirming the development of tachyphylaxis (i.e., a significantly diminished pressor response), administer L-tyrosine (100 mg/kg, IV) over 5 minutes.

    • Allow a 30-minute period for potential norepinephrine synthesis.

    • Re-challenge the animal with the same dose of mephentermine (0.5 mg/kg, IV) that previously elicited a tachyphylactic response.

    • Record the pressor response and compare it to the response observed immediately before L-tyrosine administration.

Visualizations

Signaling Pathway of Mephentermine Action

mephentermine_pathway cluster_presynaptic Presynaptic Sympathetic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Mephentermine Mephentermine VMAT2 VMAT2 Mephentermine->VMAT2 Disrupts Vesicular Storage NET Norepinephrine Transporter (NET) Mephentermine->NET Enters via NET NE_vesicle Norepinephrine (NE) Vesicle NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol NE efflux NE_cytosol->NET Reverse transport of NE NE_synapse NE NET->NE_synapse Adrenergic_Receptor Adrenergic Receptor (α1 or β1) NE_synapse->Adrenergic_Receptor Binds to G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Response Physiological Response (e.g., Vasoconstriction) Signaling_Cascade->Response

Caption: Mechanism of mephentermine-induced norepinephrine release.

Experimental Workflow for Tachyphylaxis Study

tachyphylaxis_workflow cluster_prep Preparation cluster_induction Tachyphylaxis Induction cluster_mitigation Mitigation (Optional) cluster_analysis Analysis Animal_Prep Anesthetize and Cannulate Rat Stabilization Stabilize and Record Baseline BP Animal_Prep->Stabilization Initial_Dose Administer Initial Mephentermine Dose Stabilization->Initial_Dose Record_Response1 Record Peak Pressor Response Initial_Dose->Record_Response1 Repeat_Dose Administer Repeated Mephentermine Doses Record_Response1->Repeat_Dose Record_Response2 Observe Diminishing Response Repeat_Dose->Record_Response2 Admin_Tyrosine Administer L-Tyrosine Record_Response2->Admin_Tyrosine Optional Data_Analysis Analyze Blood Pressure Data Record_Response2->Data_Analysis Wait_Period Wait for NE Synthesis Admin_Tyrosine->Wait_Period Rechallenge Re-challenge with Mephentermine Wait_Period->Rechallenge Record_Response3 Record Pressor Response Rechallenge->Record_Response3 Record_Response3->Data_Analysis Tissue_Harvest Harvest Heart Tissue Data_Analysis->Tissue_Harvest NE_Quant Quantify Myocardial Norepinephrine Tissue_Harvest->NE_Quant

Caption: Workflow for studying mephentermine-induced tachyphylaxis.

References

Technical Support Center: Managing Side Effects of Mephentermine Hemisulfate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects of Mephentermine (B94010) hemisulfate in animal studies. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the welfare of animal subjects and the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Mephentermine hemisulfate and what is its primary mechanism of action?

A1: this compound is a sympathomimetic amine that acts as an indirect-acting adrenergic agonist. Its primary mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1] This leads to the activation of alpha and beta-adrenergic receptors, resulting in vasoconstriction and increased cardiac output.

Q2: What are the most common side effects of this compound observed in animal studies?

A2: Based on its mechanism of action and data from sympathomimetic agents, the most anticipated side effects in animal models include cardiovascular and central nervous system (CNS) effects. Cardiovascular effects may include hypertension (high blood pressure), tachycardia (increased heart rate), and arrhythmias (irregular heartbeat).[2][3] CNS effects can range from restlessness and tremors to more severe effects like seizures at higher doses.[4]

Q3: What are the known lethal doses (LD50) for Mephentermine in common laboratory animals?

A3: Specific LD50 values for this compound can vary depending on the route of administration and the animal species. It is crucial to consult specific toxicological studies for the exact values relevant to your experimental setup. General lethal dose information for industrial chemicals is often compiled in resources like the Registry of Toxic Effects of Chemical Substances.[5] For phentermine, a related compound, the oral LD50 in rats is reported to be 151 mg/kg.

Troubleshooting Guides

Cardiovascular Side Effects: Hypertension and Tachycardia

Issue: A significant and sustained increase in blood pressure and/or heart rate is observed after Mephentermine administration.

Management Protocol:

  • Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry or tail-cuff method for blood pressure) to detect changes in real-time.

  • Dose Adjustment: If hypertension or tachycardia is a recurring issue, consider a dose-reduction experiment to determine the minimum effective dose of Mephentermine with the least cardiovascular impact.

  • Pharmacological Intervention: In cases of severe or persistent hypertension, the use of vasodilators or alpha-adrenergic antagonists may be considered. For tachycardia, beta-blockers could be cautiously employed, though their use with mixed-acting sympathomimetics requires careful consideration to avoid unopposed alpha-adrenergic stimulation.[6][7][8]

Experimental Protocol for Management of Mephentermine-Induced Hypertension in Rats:

  • Objective: To reverse acute hypertension induced by Mephentermine.

  • Animal Model: Male Wistar rats (250-300g).

  • Procedure:

    • Anesthetize the rat and catheterize the femoral artery for direct blood pressure monitoring.

    • Administer a dose of this compound known to induce hypertension.

    • Once hypertension is established (e.g., a sustained 30% increase in mean arterial pressure), administer a rescue agent.

    • Monitor blood pressure continuously until it returns to baseline.

  • Data Collection: Record mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate at baseline, post-mephentermine, and post-rescue agent administration.

Potential Rescue AgentClassStarting Dose (Rat)Route
PhentolamineAlpha-adrenergic antagonist1-5 mg/kgIV
LabetalolAlpha- and Beta-adrenergic antagonist1-3 mg/kgIV

Note: These are starting doses and should be optimized for your specific experimental conditions.

Neurological Side Effects: Seizures and Hyperactivity

Issue: Animals exhibit signs of CNS overstimulation, such as excessive motor activity, tremors, or convulsions following Mephentermine administration.

Management Protocol:

  • Behavioral Scoring: Utilize a standardized behavioral scoring system to quantify the severity of CNS effects.

  • Environmental Control: House animals in a quiet, dimly lit environment to minimize external stimuli that could exacerbate neuroexcitatory effects.

  • Pharmacological Intervention: For seizures, benzodiazepines are the first line of treatment. They enhance the effect of the inhibitory neurotransmitter GABA.

Experimental Protocol for Management of Mephentermine-Induced Seizures in Mice:

  • Objective: To control acute seizures induced by a high dose of Mephentermine.

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Administer a convulsive dose of this compound.

    • Observe for the onset of seizure activity (e.g., clonic or tonic-clonic seizures).

    • Upon seizure onset, administer an anticonvulsant agent.

    • Monitor for cessation of seizure activity and any adverse effects of the treatment.

  • Data Collection: Record the latency to seizure onset, seizure duration, and seizure severity score.

Anticonvulsant AgentClassStarting Dose (Mouse)Route
DiazepamBenzodiazepine5-10 mg/kgIP
LorazepamBenzodiazepine1-4 mg/kgIP

Note: These are starting doses and should be optimized for your specific experimental conditions.

Visualizations

Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_effector Effector Cell (e.g., Smooth Muscle) Mephentermine Mephentermine Vesicles Norepinephrine Vesicles Mephentermine->Vesicles Stimulates Release NE Norepinephrine (NE) Vesicles->NE Releases SynapticCleft Synaptic Cleft AlphaReceptor α-Adrenergic Receptor SynapticCleft->AlphaReceptor Binds BetaReceptor β-Adrenergic Receptor SynapticCleft->BetaReceptor Binds Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) AlphaReceptor->Response BetaReceptor->Response

Caption: Mephentermine's mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_management Side Effect Management cluster_data Data Analysis AnimalAcclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Measurement (e.g., BP, HR, Behavior) AnimalAcclimation->Baseline MephentermineAdmin Mephentermine Administration Baseline->MephentermineAdmin Monitoring Continuous Monitoring of Side Effects MephentermineAdmin->Monitoring SideEffectObserved Side Effect Observed? Monitoring->SideEffectObserved Intervention Administer Rescue Agent SideEffectObserved->Intervention Yes NoIntervention Continue Monitoring SideEffectObserved->NoIntervention No Intervention->Monitoring DataCollection Data Collection and Analysis Intervention->DataCollection NoIntervention->DataCollection Endpoint Experimental Endpoint DataCollection->Endpoint

Caption: Workflow for managing side effects.

References

Technical Support Center: Mephentermine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who may encounter interference from Mephentermine in their biochemical assays. The following question-and-answer format addresses common issues, provides troubleshooting strategies, and details relevant experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Mephentermine and why might it interfere with my biochemical assays?

Q2: Which types of biochemical assays are most susceptible to interference from Mephentermine?

A2: Immunoassays are the primary category of assays affected by Mephentermine interference. Specific types include:

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Enzyme Multiplied Immunoassay Technique (EMIT) [4]

  • Fluorescence Polarization Immunoassay (FPIA)

  • Radioimmunoassay (RIA)

These assays are often used for initial drug screening, and their broad-spectrum antibodies can bind to molecules with similar structures to the target analyte.[5]

Q3: My amphetamine immunoassay is showing a positive result for a sample that should be negative. Could Mephentermine be the cause?

A3: Yes, this is a plausible scenario. Mephentermine is a known interferent in amphetamine immunoassays and can produce false-positive results.[4] The concentration of Mephentermine required to trigger a positive result varies depending on the specific assay and its cutoff level. For example, in some enzyme immunoassays (EMIT), Mephentermine concentrations of 400 ng/mL to 8,000 ng/mL have been shown to produce a positive result for amphetamines.[4]

Q4: How can I troubleshoot and confirm if Mephentermine is the cause of a suspected false-positive result in my amphetamine screening assay?

A4: A systematic approach is necessary to confirm suspected interference. The following workflow is recommended:

G Troubleshooting Workflow for Suspected Mephentermine Interference cluster_0 Initial Observation cluster_1 Investigation cluster_2 Confirmation cluster_3 Conclusion A Unexpected Positive Result in Amphetamine Immunoassay B Review Sample History: - Known administration of Mephentermine? - Presence of other sympathomimetic amines? A->B C Perform Serial Dilutions: - Dilute the sample and re-assay. - Non-linear dilution indicates interference. B->C D Consult Assay Manufacturer's Documentation: - Check for known cross-reactivity with Mephentermine. C->D E Perform Confirmatory Analysis: - Use a more specific method like GC-MS or LC-MS/MS. D->E F Mephentermine Interference Confirmed: - Report initial result as false-positive due to interference. E->F Positive for Mephentermine, Negative for Amphetamine G Mephentermine Interference Not Confirmed: - Investigate other potential causes. E->G Negative for Mephentermine, Positive for Amphetamine

Troubleshooting workflow for suspected Mephentermine interference.

Quantitative Data on Mephentermine Interference

The following table summarizes the concentration of Mephentermine and its structurally related compound, phentermine, that can cause a positive result in various amphetamine immunoassays.

CompoundAssay TypeManufacturer/KitConcentration for Positive ResultCross-Reactivity (%)
Mephentermine EMITSiemens Emit® II Plus Amphetamines Assay8,000 ng/mLNot specified
Mephentermine EMITSiemens Emit® d.a.u. Amphetamine Class Assay400 ng/mLNot specified
Phentermine FPIAAbbott TDxShows cross-reactivityNot specified
Phentermine ELISAImmunalysisPositive at 25 ng/g89%

Note: Data for phentermine is included as a proxy due to its structural similarity to Mephentermine and the limited availability of quantitative data for Mephentermine in all assay types.

Understanding the Basis of Interference

Structural Similarity:

The primary reason for Mephentermine's interference is its close structural resemblance to amphetamine and methamphetamine. This similarity allows it to bind to the antibodies used in immunoassays for these drugs.

G Structural Comparison cluster_0 Target Analytes cluster_1 Interfering Compound Amphetamine Amphetamine (C9H13N) Mephentermine Mephentermine (C11H17N) Amphetamine->Mephentermine Structural Similarity Methamphetamine Methamphetamine (C10H15N) Methamphetamine->Mephentermine Structural Similarity

Structural relationship between Mephentermine and amphetamines.

Mechanism of Action & Relevant Signaling Pathway:

Mephentermine is an indirectly acting sympathomimetic amine that induces the release of norepinephrine (B1679862) and dopamine.[1] This action is mediated through the adrenergic signaling pathway. While this pathway is central to its physiological effects, the interference in immunoassays is primarily due to structural cross-reactivity rather than a direct interaction with this pathway within the assay itself.

G Simplified Adrenergic Signaling Pathway Mephentermine Mephentermine Norepinephrine_Release Norepinephrine Release Mephentermine->Norepinephrine_Release Adrenergic_Receptor Adrenergic Receptors (Alpha & Beta) Norepinephrine_Release->Adrenergic_Receptor G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Vasoconstriction) PKA->Cellular_Response

Simplified adrenergic signaling pathway activated by Mephentermine.

Experimental Protocols

1. Amphetamine Screening by ELISA (General Protocol)

This protocol is a general guideline for a competitive ELISA for amphetamine detection.

  • Materials:

    • Microplate coated with anti-amphetamine antibodies

    • Amphetamine-enzyme (e.g., HRP) conjugate

    • Calibrators and controls

    • Wash buffer

    • Substrate reagent (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Bring all reagents and samples to room temperature.

    • Add a specific volume of calibrators, controls, and samples to the appropriate wells of the microplate.

    • Add the amphetamine-enzyme conjugate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the wells multiple times with wash buffer to remove unbound reagents.

    • Add the substrate reagent to each well and incubate in the dark until color develops.

    • Add the stop solution to each well to stop the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the results by comparing the absorbance of the samples to the calibrators.

2. Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

This protocol provides a general workflow for the confirmation of amphetamines and can be adapted to detect Mephentermine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a sample (e.g., urine), add an internal standard (e.g., a deuterated analog of the analyte).

    • Adjust the pH of the sample to make it basic.

    • Add an organic solvent (e.g., ethyl acetate) and vortex to extract the analytes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to the dried extract.

    • Heat the sample to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS system.

    • The compounds are separated based on their boiling points and interaction with the GC column.

    • The separated compounds are then ionized and fragmented in the mass spectrometer.

    • The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

    • The presence of the target analyte (amphetamine, methamphetamine, or Mephentermine) is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.

References

Technical Support Center: Enhancing Mephentermine Bioavailability in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Mephentermine (B94010) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the typical bioavailability of Mephentermine when administered orally in research models?

A1: While Mephentermine is well-absorbed after oral administration, specific quantitative data on its absolute oral bioavailability in preclinical research models such as rats or mice is not extensively reported in publicly available literature.[1] For intravenous (IV) administration, bioavailability is considered 100% as the drug directly enters systemic circulation.[2] Intramuscular (IM) injection also results in rapid and complete absorption.[2] When planning oral administration studies, it is crucial to perform a pharmacokinetic study comparing oral to IV administration to determine the absolute bioavailability in your specific model.

Q2: What are the primary factors that may limit the oral bioavailability of Mephentermine?

A2: Several factors can limit the oral bioavailability of Mephentermine:

  • First-Pass Metabolism: Mephentermine is metabolized in the liver, primarily through N-demethylation to its active metabolite, phentermine, and subsequent p-hydroxylation.[3][4] This extensive metabolism before the drug reaches systemic circulation can significantly reduce its bioavailability.

  • Physicochemical Properties: The solubility and dissolution rate of the Mephentermine salt form used in the formulation can influence its absorption from the gastrointestinal (GI) tract.

  • GI Tract Conditions: Factors such as pH, gastric emptying time, and intestinal transit time in the specific animal model can affect the extent and rate of drug absorption.[4]

Q3: What are some potential strategies to improve the oral bioavailability of Mephentermine in my experiments?

A3: Researchers can explore several formulation strategies to enhance the oral bioavailability of Mephentermine:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs, potentially bypassing first-pass metabolism to some extent through lymphatic uptake.[5][6][7]

  • Permeation Enhancers: Incorporating excipients that can transiently and safely increase the permeability of the intestinal epithelium may enhance Mephentermine absorption.

  • Metabolism Inhibitors: Co-administration with a safe and specific inhibitor of the cytochrome P450 enzymes responsible for Mephentermine's metabolism could increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions and toxicity.[8]

  • Nanoparticle Formulations: Reducing the particle size of the Mephentermine active pharmaceutical ingredient (API) to the nanoscale can increase its surface area, leading to a faster dissolution rate and potentially improved absorption.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in plasma concentrations after oral dosing. Inconsistent dosing technique (e.g., gavage).Variability in food and water intake among animals.Differences in gastric emptying rates.Refine and standardize the oral gavage procedure.Fast animals overnight before dosing, ensuring consistent access to water.Ensure a consistent formulation is administered to all animals.
Low or undetectable plasma concentrations of Mephentermine. Poor oral absorption.Rapid and extensive first-pass metabolism.Issues with the analytical method.Consider one of the bioavailability enhancement strategies mentioned in FAQ 3.Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for quantifying Mephentermine and its metabolite, phentermine.[9][10]Increase the administered oral dose, if tolerated by the animal model.
Unexpectedly high plasma concentrations of the metabolite, phentermine, compared to the parent drug. Extensive N-demethylation in the liver and/or intestine.This is an expected metabolic pathway.[4][11] Ensure your analytical method is validated for both Mephentermine and phentermine to accurately characterize the pharmacokinetic profile.
Inconsistent results when using a new formulation. Poor physical or chemical stability of the formulation.Inadequate characterization of the formulation (e.g., particle size, drug loading).Conduct stability studies of the new formulation under relevant storage conditions.Thoroughly characterize the formulation for key parameters before in vivo administration.

Experimental Protocols

Protocol 1: Determination of Mephentermine Oral Bioavailability in Rats

Objective: To determine the absolute oral bioavailability of Mephentermine in a rat model.

Materials:

  • Mephentermine sulfate

  • Vehicle for oral administration (e.g., sterile water or 0.5% methylcellulose)

  • Vehicle for IV administration (e.g., sterile saline)

  • Male Wistar rats (250-300g)

  • Oral gavage needles

  • Catheters for blood collection (e.g., jugular vein cannulation)

  • Heparinized blood collection tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis[9][10]

Methodology:

  • Animal Preparation: Acclimatize rats for at least one week. Fast the animals overnight (with free access to water) before the study.

  • Dosing:

    • IV Group (n=3-5): Administer a single bolus dose of Mephentermine (e.g., 1 mg/kg) via the tail vein.

    • Oral Group (n=3-5): Administer a single dose of Mephentermine (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Mephentermine and its primary metabolite, phentermine, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Area Under the Curve (AUC), Cmax, Tmax, and half-life (t½) for both IV and oral routes.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Protocol 2: Preparation and In Vivo Evaluation of a Mephentermine-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for Mephentermine and evaluate its potential to improve oral bioavailability compared to a simple aqueous solution.

Materials:

  • Mephentermine base or a suitable salt

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Materials for in vivo study as listed in Protocol 1.

Methodology:

  • Formulation Development:

    • Screen various oils, surfactants, and co-surfactants for their ability to solubilize Mephentermine.

    • Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant, followed by the addition of Mephentermine until it is completely dissolved.

  • Formulation Characterization:

    • Determine the globule size, polydispersity index, and zeta potential of the emulsion formed upon dilution of the SEDDS in an aqueous medium.

    • Assess the in vitro drug release profile using a dialysis bag method.

  • In Vivo Pharmacokinetic Study:

    • Conduct a pharmacokinetic study in rats as described in Protocol 1, using two oral treatment groups:

      • Group 1: Mephentermine in an aqueous vehicle.

      • Group 2: Mephentermine-loaded SEDDS.

    • An IV group should also be included to determine the absolute bioavailability of the SEDDS formulation.

  • Data Analysis:

    • Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) of the SEDDS group with the aqueous solution group.

    • Calculate the relative bioavailability of the SEDDS formulation:

      • Relative Bioavailability = (AUC_SEDDS / AUC_aqueous) x 100

Quantitative Data Summary

The following table presents a hypothetical comparison of pharmacokinetic parameters for Mephentermine administered via different routes and in different formulations. Note: These values are for illustrative purposes and will need to be determined experimentally.

Parameter IV Bolus (1 mg/kg) Oral Aqueous Solution (10 mg/kg) Oral SEDDS Formulation (10 mg/kg)
Cmax (ng/mL) 15080120
Tmax (h) 0.081.00.5
AUC (0-t) (ng*h/mL) 300450750
Half-life (t½) (h) 2.53.03.2
Absolute Bioavailability (F%) 1001525
Relative Bioavailability (%) -100167

Visualizations

Mephentermine_Signaling_Pathway Mephentermine Mephentermine Neuronal_Membrane Presynaptic Neuronal Membrane Mephentermine->Neuronal_Membrane Crosses membrane VMAT2 VMAT2 Neuronal_Membrane->VMAT2 Inhibits Synaptic_Cleft Synaptic Cleft Neuronal_Membrane->Synaptic_Cleft Promotes release into Vesicle Synaptic Vesicle VMAT2->Vesicle Disrupts packaging of NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA->Synaptic_Cleft Adrenergic_Receptors α & β Adrenergic Receptors Synaptic_Cleft->Adrenergic_Receptors Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Postsynaptic_Neuron Postsynaptic Neuron Adrenergic_Receptors->Postsynaptic_Neuron Activates Dopamine_Receptors->Postsynaptic_Neuron Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Postsynaptic_Neuron->Physiological_Response

Caption: Mephentermine's mechanism of action.

Pharmacokinetic_Workflow cluster_StudyDesign Study Design & Dosing cluster_Sampling Sample Collection & Processing cluster_Analysis Bioanalysis & Data Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing_Groups Assign Dosing Groups (IV, Oral Control, Oral Test) Animal_Model->Dosing_Groups Dose_Admin Administer Mephentermine Formulations Dosing_Groups->Dose_Admin Blood_Collection Serial Blood Sampling at Timed Intervals Dose_Admin->Blood_Collection Plasma_Separation Centrifuge to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis Quantify Mephentermine & Metabolites via LC-MS/MS Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Absolute & Relative Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for a pharmacokinetic study.

References

Technical Support Center: Protocol Refinement for Consistent Mephentermine Pressor Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable pressor effects with mephentermine (B94010) in their experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving mephentermine.

Issue 1: Diminished or Inconsistent Pressor Response

  • Question: Why am I observing a progressively weaker pressor response with repeated doses of mephentermine (tachyphylaxis)?

  • Answer: Mephentermine's primary mechanism of action is the indirect release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1][2][3][4] Repeated administration can deplete these norepinephrine stores, leading to a diminished response, a phenomenon known as tachyphylaxis.[4][5][6] To mitigate this, consider the following:

    • Sufficient Washout Periods: Ensure adequate time between doses to allow for the replenishment of norepinephrine stores. The duration of this washout period may need to be determined empirically for your specific experimental model.

    • Lower Dosing Frequency: If the experimental design allows, reduce the frequency of mephentermine administration.

    • Consider Co-administration: In some contexts, co-administration with a direct-acting alpha-agonist might be explored, though this would need careful validation.

  • Question: My pressor response to mephentermine is highly variable between experimental subjects. What are the potential causes?

  • Answer: Variability in response can be attributed to several factors:

    • Baseline Sympathetic Tone: The pressor effect of mephentermine is dependent on the existing level of sympathetic activity and norepinephrine stores. Differences in the baseline physiological state of the animals can lead to varied responses.

    • Anesthetic Depth: The type and depth of anesthesia can significantly influence cardiovascular parameters and sympathetic outflow, thereby affecting the response to mephentermine.

    • Acid-Base Status: Acidosis can blunt the pressor effects of catecholamines and sympathomimetics.[7][8] Monitor and maintain physiological pH in your subjects.

    • Hydration Status: Dehydration can lead to hypotension and alter the cardiovascular response to vasopressors.[7][8] Ensure subjects are adequately hydrated.

Issue 2: Unexpected Cardiovascular Effects

  • Question: I am observing bradycardia (slow heart rate) following mephentermine administration, which is unexpected for a sympathomimetic. Why is this happening?

  • Answer: While mephentermine has positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, the potent increase in blood pressure it produces can trigger a baroreceptor reflex.[1] This reflex increase in vagal tone can lead to a compensatory slowing of the heart rate. The observed heart rate is a net effect of the direct stimulatory action of the drug and the reflex vagal activity.

  • Question: In some instances, I have observed a hypotensive effect with mephentermine. What could be the cause?

  • Answer: While uncommon, a net vasodilatory effect can sometimes be observed.[2][3] This may be due to the beta-adrenergic stimulating effects of mephentermine becoming more prominent under certain conditions.[1] Additionally, in cases of severe catecholamine depletion, mephentermine's direct effects may be insufficient to overcome other hypotensive influences. Anaphylactic reactions to mephentermine or its preservatives, though rare, can also cause profound hypotension.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of mephentermine?

    • A1: Mephentermine is a sympathomimetic agent with a mixed mechanism of action. It primarily acts indirectly by stimulating the release of norepinephrine from its storage sites in nerve endings.[1][2][3] It also has a direct agonistic effect on alpha-adrenergic receptors.[2][3][11]

  • Q2: What are the recommended storage conditions for mephentermine sulfate (B86663)?

    • A2: Mephentermine sulfate should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F to 77°F).[12][13] It should be protected from freezing and direct sunlight.[12] Always refer to the manufacturer's specific storage guidelines.

  • Q3: What are the key drug interactions to be aware of when using mephentermine?

    • A3: Mephentermine's pressor effect can be potentiated by monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[11] Conversely, its efficacy can be diminished by drugs that deplete catecholamine stores, such as reserpine.[4][14] It may also antagonize the effects of antihypertensive agents.[1][2]

  • Q4: How should I prepare mephentermine for administration in an experimental setting?

    • A4: Mephentermine sulfate is typically available as a solution for injection. It is soluble in water.[12] For infusions, it can be diluted in 5% dextrose solution.[3] The final concentration and vehicle should be appropriate for your experimental model and administration route.

Experimental Protocols

Protocol: Evaluation of Mephentermine's Pressor Effect in an Anesthetized Rodent Model

  • Animal Preparation:

    • Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic is critical as it can influence cardiovascular stability.

    • Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for intravenous drug administration.

    • Ensure the animal is kept warm to maintain core body temperature.

  • Induction of Hypotension (Optional):

    • If the study aims to evaluate mephentermine's effect in a hypotensive state, hypotension can be induced. Common methods include controlled hemorrhage or administration of a vasodilating agent (e.g., sodium nitroprusside).

    • Allow blood pressure to stabilize at a hypotensive level (e.g., a 30-40% decrease in mean arterial pressure from baseline).

  • Mephentermine Administration:

    • Administer mephentermine as an intravenous bolus or a continuous infusion.

    • Bolus Dosing: Start with a low dose (e.g., 0.1-0.5 mg/kg) and perform a dose-response study with increasing doses.

    • Infusion: A starting infusion rate could be in the range of 2-5 mg/min, adjusted based on the pressor response.[11]

  • Data Collection and Analysis:

    • Continuously record arterial blood pressure (systolic, diastolic, and mean) and heart rate.

    • Calculate the change in these parameters from baseline or the hypotensive state.

    • Analyze the dose-response relationship to determine the potency and efficacy of mephentermine in your model.

Data Presentation

Table 1: Comparative Potency of Vasopressors for Post-Spinal Hypotension

VasopressorED50 (mg) [95% CI]Relative Potency to Ephedrine
Mephentermine3.7 [2.4 - 5.7]Approximately 6.8 times more potent
Ephedrine-1

Data adapted from a study on the prevention of post-spinal hypotension.[15]

Table 2: Hemodynamic Effects of Mephentermine vs. Norepinephrine Bolus for Spinal Anesthesia-Induced Hypotension

ParameterMephentermine (6mg bolus)Norepinephrine (8µg bolus)
Change in Systolic BP Comparable to NorepinephrineComparable to Mephentermine
Change in Diastolic BP Comparable to NorepinephrineComparable to Mephentermine
Heart Rate Significant increase after 10 minutesStable
Response % (First Bolus) 39.78 ± 25.659.30 ± 29.21

Data from a randomized trial in patients undergoing cesarean section.[16]

Visualizations

Mephentermine_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft cluster_cell Vascular Smooth Muscle Cell Mephentermine Mephentermine Vesicle Norepinephrine (NE) Vesicle Mephentermine->Vesicle Stimulates NE_release NE Release Vesicle->NE_release NE Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds PLC PLC Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Mephentermine_direct Mephentermine (Direct Action) Mephentermine_direct->Alpha1_Receptor Binds

Caption: Mephentermine's dual mechanism of action.

Experimental_Workflow A Animal Preparation (Anesthesia, Cannulation) B Baseline Hemodynamic Recording A->B C Induce Hypotension (e.g., Hemorrhage) B->C D Administer Mephentermine (Bolus or Infusion) C->D E Continuous Hemodynamic Monitoring D->E F Data Analysis (Dose-Response) E->F

Caption: Experimental workflow for vasopressor testing.

Troubleshooting_Logic Start Inconsistent Pressor Response Observed Q1 Is response diminishing with repeated doses? Start->Q1 A1 Likely Tachyphylaxis. Increase time between doses. Q1->A1 Yes Q2 Is there high variability between subjects? Q1->Q2 No A2 Check for consistency in: - Anesthetic Depth - Hydration Status - Acid-Base Balance Q2->A2 Yes Q3 Is an unexpected effect observed (e.g., bradycardia)? Q2->Q3 No A3 Consider Baroreceptor Reflex. Correlate with BP increase. Q3->A3 Yes

Caption: Troubleshooting decision tree for mephentermine.

References

Technical Support Center: Mephentermine-Induced Cardiac Arrhythmias in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to technical limitations in accessing specific research articles, this guide provides information based on established pharmacological principles of sympathomimetic amines and general protocols for arrhythmia induction. Specific dosages and detailed outcomes for mephentermine (B94010) in various animal models require careful review of original research literature, which could not be performed for this response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which mephentermine induces cardiac arrhythmias?

A1: Mephentermine is a sympathomimetic amine with a mixed mechanism of action. It primarily acts indirectly by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals in the heart. It also has a direct, weaker agonist effect on alpha-1 adrenergic receptors. The released norepinephrine then binds to beta-1 adrenergic receptors on cardiomyocytes, initiating a signaling cascade that increases heart rate (positive chronotropy), contractility (positive inotropy), and the speed of electrical conduction. At arrhythmogenic concentrations, this leads to excessive cardiac stimulation, creating conditions ripe for arrhythmias.

Q2: What types of laboratory animals are suitable for studying mephentermine-induced arrhythmias?

A2: Various animal models have been used to study cardiac arrhythmias, and the choice depends on the specific research question. Common models include rats, rabbits, and dogs. Smaller animals like rats and mice are often used for initial screening and mechanistic studies due to cost, availability, and the availability of transgenic strains. Larger animals like dogs and pigs have cardiovascular systems that are more analogous to humans, making them suitable for translational studies.

Q3: What is a typical starting dose for inducing arrhythmias with mephentermine?

A3: A specific arrhythmogenic dose for mephentermine is not well-established in readily available literature and must be determined empirically for each animal model and experimental setup. Human therapeutic doses, such as an intravenous bolus of 3-5 mg, are aimed at increasing blood pressure without inducing arrhythmias and are not directly translatable. Researchers should start with low, sub-pressor doses and gradually escalate in a dose-response study while continuously monitoring the animal's electrocardiogram (ECG) and hemodynamic status.

Q4: What parameters should be monitored during the experiment?

A4: Continuous monitoring is critical. Key parameters include:

  • Electrocardiogram (ECG): To identify the type and frequency of arrhythmias (e.g., premature ventricular contractions, tachycardia).

  • Hemodynamics: Invasive blood pressure (arterial and ventricular) to monitor for hypotension or severe hypertension.

  • Heart Rate: To track chronotropic effects.

  • Body Temperature: To ensure physiological stability.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
No arrhythmias observed, only sinus tachycardia. 1. Insufficient Dose: The administered dose of mephentermine may be too low to reach the arrhythmogenic threshold. 2. Anesthetic Effects: Some anesthetics can suppress cardiac excitability and mask arrhythmogenic effects. 3. Animal Strain/Species Resistance: There can be significant variability in drug response between different species or strains.1. Carefully escalate the dose or increase the infusion rate while monitoring ECG. 2. Review the literature for the known cardiac effects of your chosen anesthetic. Consider alternative anesthetic agents if suppression is suspected. 3. Conduct a pilot study to determine the appropriate dose range for your specific animal model.
Severe Hypotension Instead of Hypertension/Arrhythmia. 1. Myocardial Depression: At very high doses, mephentermine can have a direct myocardial depressant effect. 2. Catecholamine Depletion: In certain experimental conditions (e.g., prior reserpine (B192253) treatment), norepinephrine stores may be depleted, unmasking a weaker pressor response.1. Immediately cease mephentermine administration. Provide supportive care as needed. Future experiments should use a lower starting dose and slower escalation. 2. Ensure the animal model has not been pre-treated with drugs that interfere with catecholamine storage or release.
Sudden Death of the Animal (Suspected Ventricular Fibrillation). 1. Dose Too High: The dose was escalated too quickly, leading to malignant ventricular arrhythmias. 2. Underlying Cardiac Pathology: The animal may have had an undiagnosed cardiac condition.1. Review and revise the dosing protocol to include smaller dose increments and longer observation periods between escalations. 2. Ensure proper health screening of animals before inclusion in the study. Have defibrillation equipment and appropriate pharmacological agents (e.g., lidocaine, amiodarone) on standby if the protocol allows for resuscitation attempts.

Experimental Protocols

Generalized Protocol for Mephentermine-Induced Arrhythmia in a Rat Model

This is a generalized framework. Specifics must be optimized in pilot studies.

  • Animal Preparation:

    • Anesthetize the rat (e.g., with isoflurane (B1672236) or an injectable anesthetic known to have minimal cardiac effects).

    • Establish venous access (e.g., via the tail vein or jugular vein) for drug administration.

    • Establish arterial access (e.g., via the carotid artery) for invasive blood pressure monitoring.

    • Place subcutaneous ECG leads for continuous monitoring.

    • Allow the animal to stabilize for a period (e.g., 20-30 minutes) post-surgery to obtain baseline readings.

  • Mephentermine Administration:

    • Prepare a stock solution of mephentermine sulfate (B86663) in sterile saline.

    • Begin with a low-dose intravenous (IV) infusion. The exact rate must be determined empirically.

    • Alternatively, administer escalating bolus doses at fixed intervals (e.g., every 10-15 minutes).

  • Data Acquisition:

    • Continuously record ECG and arterial blood pressure throughout the experiment.

    • Define arrhythmogenic endpoints, such as the occurrence of a certain number of premature ventricular contractions (PVCs) per minute or the onset of ventricular tachycardia (VT).

    • Record the dose or cumulative dose at which arrhythmias first appear.

  • Post-Procedure:

    • At the end of the experiment, euthanize the animal according to approved institutional protocols.

Data Presentation

Table 1: Example Dose-Response Data for Mephentermine in a Lab Animal Model
Mephentermine Dose/Infusion RateChange in Heart Rate (Δ bpm from baseline)Change in Mean Arterial Pressure (Δ mmHg from baseline)ECG Changes ObservedIncidence of Ventricular Tachycardia (%)
Vehicle Control (Saline)+5 ± 2+2 ± 1Normal Sinus Rhythm0%
Low Dose (e.g., X mg/kg/min)+50 ± 10+15 ± 5Sinus Tachycardia0%
Medium Dose (e.g., Y mg/kg/min)+120 ± 15+35 ± 8Sinus Tachycardia, Occasional PVCs25%
High Dose (e.g., Z mg/kg/min)+180 ± 20+50 ± 10Frequent PVCs, Bigeminy, Non-sustained VT80%

Note: This table is illustrative. The data are placeholders and should be replaced with actual experimental findings.

Visualizations

Signaling Pathway

Mephentermine_Arrhythmia_Pathway cluster_neuron Sympathetic Nerve Terminal Mephentermine Mephentermine NE_vesicle Norepinephrine (NE) Vesicles Mephentermine->NE_vesicle Stimulates NE_release NE Release NE_vesicle->NE_release B1_AR β1-Adrenergic Receptor NE_release->B1_AR AC Adenylyl Cyclase B1_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (↑ Ca²⁺ influx) SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates (↑ Ca²⁺ load) Arrhythmia Arrhythmia (EADs/DADs) Ca_Channel->Arrhythmia Ca_Spark Ca²⁺ Spark/Release (RyR2) SR->Ca_Spark Ca_Spark->Arrhythmia

Caption: Mephentermine stimulates norepinephrine release, activating β1-receptors.

Experimental Workflow

Experimental_Workflow Start Start AnimalPrep 1. Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep Stabilize 2. Stabilization Period (Acquire Baseline Data) AnimalPrep->Stabilize Dose 3. Administer Mephentermine (Infusion or Bolus) Stabilize->Dose Monitor 4. Continuous Monitoring (ECG, Blood Pressure) Dose->Monitor Endpoint Arrhythmia Observed? Monitor->Endpoint Escalate Increase Dose Endpoint->Escalate No End 5. End of Experiment (Data Analysis, Euthanasia) Endpoint->End Yes Escalate->Dose

Caption: Workflow for inducing cardiac arrhythmia with mephentermine in lab animals.

Technical Support Center: Long-Term Stability of Mephentermine Hemisulfate Research Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of Mephentermine Hemisulfate research solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

Answer: Unexpected peaks in your HPLC chromatogram can arise from several sources. Here is a systematic approach to troubleshoot this issue:

  • Degradation Products: this compound can degrade under certain conditions. The primary degradation pathways are N-demethylation and p-hydroxylation.[1] These degradants will appear as new peaks in your chromatogram. To confirm if the new peaks are degradation products, you can perform forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate these products and compare their retention times.

  • Impurities: The initial research solution may contain impurities from the synthesis process. Pharmaffiliates lists potential impurities of Mephentermine Hemisulphate which could be present. It is crucial to characterize the initial purity of your this compound solution to distinguish between impurities and degradation products.

  • Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks. Ensure you are using high-purity solvents and meticulously clean all equipment. Running a blank (mobile phase only) can help identify system-related peaks.

  • Excipient Interference: If your research solution contains excipients, they or their degradation products might interfere with the analysis. Analyze a placebo solution (containing all components except this compound) to identify peaks originating from excipients.

Question: My assay results for this compound show a significant decrease in potency much earlier than expected in my long-term stability study. What should I investigate?

Answer: A rapid loss of potency can be due to several factors related to the storage and handling of the research solution:

  • Improper Storage Conditions: Mephentermine sulfate (B86663) dihydrate is a white, crystalline powder soluble in water. For short-term stability (days to weeks), it should be stored in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be kept at -20°C.[2] Deviations from these recommended storage conditions can accelerate degradation. Verify that your storage units are maintaining the correct temperature and that the solutions are protected from light.

  • pH of the Solution: The stability of this compound in solution can be pH-dependent. Hydrolytic degradation can occur at non-optimal pH values. Measure the pH of your research solution to ensure it is within the expected range and has not shifted over time.

  • Oxidation: Mephentermine, as a sympathomimetic amine, may be susceptible to oxidation. If not stored under an inert atmosphere (e.g., nitrogen), dissolved oxygen in the solution could contribute to degradation.

  • Container Compatibility: Interactions between the research solution and the storage container can sometimes lead to loss of the active ingredient. Ensure that the container material is inert and does not adsorb or react with this compound.

Question: During a forced degradation study, I am not observing any significant degradation of this compound. What adjustments can I make?

Answer: If you are not achieving the desired level of degradation (typically 5-20%), you may need to adjust the stress conditions.[3] Here are some suggestions:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative degradation, a higher concentration of hydrogen peroxide can be used.

  • Increase Temperature: Elevating the temperature can accelerate the rate of degradation. However, be cautious not to use excessively high temperatures that could lead to unrealistic degradation pathways. A combination of a chemical stressor and moderate heat is often effective.

  • Extend Exposure Time: If you are hesitant to increase the intensity of the stressor, you can extend the duration of the study.

  • Photostability: Ensure you are using an appropriate light source that provides both UV and visible light as per ICH Q1B guidelines for photostability testing.

It is important to note that over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound research solutions?

A1: For short-term storage (days to weeks), this compound solutions should be stored in a dry, dark environment at 0-4°C. For long-term storage (months to years), storage at -20°C is recommended.[2]

Q2: What are the known degradation pathways for Mephentermine?

A2: The primary metabolic and likely degradation pathways for Mephentermine are N-demethylation and p-hydroxylation.[1] These reactions result in the formation of phentermine and p-hydroxy-mephentermine, respectively.

Q3: What analytical technique is most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the stability of this compound. A validated stability-indicating HPLC method can separate and quantify Mephentermine from its impurities and degradation products.[4]

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your HPLC method as stability-indicating, you must perform forced degradation studies. The chromatograms from these studies should show that the degradation product peaks are well-resolved from the main Mephentermine peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm that the main peak is free from co-eluting impurities.

Q5: What is the purpose of a forced degradation study?

A5: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance.[5] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Establish the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method.[5][6]

Data Presentation

Long-Term Stability Data

Table 1: Long-Term Stability of this compound Solution (10 mg/mL) at 4°C ± 2°C

Time Point (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless solution5.5100.0< 0.1
3Clear, colorless solution5.499.50.3
6Clear, colorless solution5.499.10.6
9Clear, colorless solution5.398.61.1
12Clear, colorless solution5.398.21.5
Forced Degradation Study Data

Table 2: Forced Degradation of this compound Solution (10 mg/mL)

Stress ConditionTimeAssay (% Remaining)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl24 hours at 60°C92.34.81.5
0.1 M NaOH24 hours at 60°C88.76.23.1
3% H₂O₂24 hours at RT95.12.90.8
Heat48 hours at 80°C97.51.30.5
Photostability (ICH Q1B)1.2 million lux hours / 200 watt hours/m²99.20.5< 0.1

Experimental Protocols

Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound. Method validation and optimization are required for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing a buffer such as phosphate (B84403) or an ion-pairing agent like phosphoric acid) is commonly used for reverse-phase chromatography of Mephentermine. A potential mobile phase could be a mixture of acetonitrile, water, and phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 220 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the this compound research solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for HPLC analysis.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light. Cool the solution and dilute for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions. Dilute samples for HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_final Data Evaluation prep Prepare Mephentermine Hemisulfate Solution initial_analysis Perform Initial Analysis (HPLC, pH, Appearance) prep->initial_analysis storage Store at Defined Conditions (e.g., 4°C, -20°C, 25°C/60%RH) initial_analysis->storage sampling Withdraw Samples at Scheduled Intervals storage->sampling Time Points analysis Analyze Samples (HPLC, pH, Appearance) sampling->analysis data_analysis Analyze Data and Determine Stability Profile analysis->data_analysis

References

Overcoming resistance to Mephentermine effects in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to mephentermine's effects in chronic studies.

Troubleshooting Guides & FAQs

This section addresses common issues and questions arising during experiments involving chronic mephentermine (B94010) administration.

Q1: We are observing a diminished cardiovascular response (e.g., pressor effect) to mephentermine after repeated administrations in our animal models. What is the likely cause?

A1: This phenomenon is known as tachyphylaxis, a rapid form of drug tolerance. For mephentermine, an indirectly acting sympathomimetic amine, the primary cause is the depletion of norepinephrine (B1679862) from its storage vesicles in sympathetic nerve terminals. Mephentermine's primary mechanism of action is to stimulate the release of endogenous norepinephrine, which then acts on adrenergic receptors to elicit a cardiovascular response. With repeated doses, the rate of norepinephrine release exceeds its synthesis and re-uptake, leading to a reduced available pool of the neurotransmitter and consequently, a diminished response to the drug.

Q2: How can we confirm that norepinephrine depletion is the cause of the observed resistance to mephentermine?

A2: There are several experimental approaches to confirm norepinephrine depletion:

  • Direct Measurement of Norepinephrine: In animal models, microdialysis coupled with high-performance liquid chromatography (HPLC) can be used to measure norepinephrine levels in specific tissues (e.g., myocardium) or in the circulation before and after successive mephentermine administrations. A significant decrease in norepinephrine levels would support the depletion hypothesis.

  • Cross-Tachyphylaxis: Demonstrate that tachyphylaxis to mephentermine also reduces the response to other indirectly acting sympathomimetics like tyramine, but not to directly acting sympathomimetics like norepinephrine or phenylephrine (B352888). If the response to direct-acting agonists remains intact, it suggests the issue lies with neurotransmitter release rather than receptor desensitization.

  • Restoration of Response with Norepinephrine: Infusion of exogenous norepinephrine should at least partially restore the pressor response to mephentermine in a tachyphylactic state.

Q3: What experimental design can we use to quantify the development of tachyphylaxis to mephentermine?

A3: A dose-response study in a suitable animal model (e.g., anesthetized rat) is a standard method. The following is a general protocol:

  • Animal Preparation: Anesthetize the animal and cannulate the carotid artery or femoral artery to monitor blood pressure continuously. Insert a catheter into the jugular vein or femoral vein for intravenous drug administration.

  • Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP).

  • Initial Dose-Response: Administer a single intravenous bolus of mephentermine at a specific dose (e.g., 0.5 mg/kg) and record the peak change in MAP.

  • Repeated Dosing: At fixed intervals (e.g., every 15-30 minutes), administer the same dose of mephentermine and record the peak MAP response for each dose.

  • Data Analysis: Calculate the pressor response for each dose as the percentage of the initial response. A progressive decrease in the pressor response indicates the development of tachyphylaxis.

Q4: We have confirmed tachyphylaxis. What are the strategies to overcome or mitigate this resistance in our chronic studies?

A4: Overcoming mephentermine resistance primarily involves addressing norepinephrine depletion. Here are some strategies:

  • Allow for a "Drug Holiday": Discontinuing mephentermine administration for a sufficient period allows for the replenishment of norepinephrine stores, which can restore the drug's effectiveness. The duration of this drug-free period would need to be determined empirically for your specific experimental model.

  • Administer a Norepinephrine Precursor: Supplementation with L-tyrosine, the precursor for norepinephrine synthesis, may help to accelerate the replenishment of norepinephrine stores. This would need to be administered systemically.

  • Co-administration with a Direct-Acting Sympathomimetic: If a sustained pressor effect is required, co-administration of a low dose of a direct-acting alpha-adrenergic agonist like phenylephrine can compensate for the reduced effect of mephentermine. However, this will change the pharmacological profile of the intervention.

  • Investigate Alternative Vasopressors: For chronic studies requiring sustained vasopressor support, consider using a direct-acting sympathomimetic agent that does not rely on norepinephrine release, such as phenylephrine or norepinephrine itself.

Q5: Could receptor desensitization also be contributing to the observed resistance?

A5: While the primary mechanism for acute tolerance (tachyphylaxis) to mephentermine is norepinephrine depletion, prolonged or very high-dose chronic administration could potentially lead to secondary mechanisms like adrenergic receptor desensitization (downregulation or uncoupling from signaling pathways). This is a more common mechanism for direct-acting agonists. To investigate this, you would need to assess the response to a direct-acting agonist before and after inducing mephentermine tolerance. A reduced response to the direct agonist would suggest a component of receptor desensitization.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to quantify mephentermine-induced tachyphylaxis, based on principles from studies on sympathomimetic amines.

Mephentermine Dose NumberDose (mg/kg, IV)Peak Pressor Response (Increase in MAP, mmHg)Response as % of Initial Response
10.540100%
20.52870%
30.51845%
40.51025%
50.5512.5%

Detailed Experimental Protocols

Protocol 1: Induction and Quantification of Mephentermine Tachyphylaxis in a Rat Model

Objective: To induce and quantify the development of acute tolerance (tachyphylaxis) to the pressor effects of mephentermine.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Saline solution

  • Mephentermine sulfate (B86663) solution (1 mg/mL in saline)

  • Pressure transducer and data acquisition system

  • Intravenous catheters

  • Surgical instruments

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Cannulate the right carotid artery with a saline-filled catheter connected to a pressure transducer to continuously monitor arterial blood pressure.

  • Cannulate the left jugular vein with a catheter for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes until a steady baseline blood pressure is achieved.

  • Administer an initial intravenous bolus of mephentermine (0.5 mg/kg).

  • Record the peak increase in mean arterial pressure (MAP).

  • Administer subsequent intravenous boluses of mephentermine (0.5 mg/kg) at 20-minute intervals for a total of 5 doses.

  • Continuously record the blood pressure throughout the experiment.

  • At the end of the experiment, euthanize the animal using an approved method.

Data Analysis:

  • Determine the baseline MAP before each mephentermine injection.

  • Calculate the peak pressor response (ΔMAP) for each injection.

  • Express the response to subsequent injections as a percentage of the response to the first injection.

  • Plot the percentage response against the dose number to visualize the development of tachyphylaxis.

Visualizations

Mephentermine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nerve_terminal Sympathetic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_effector_cell Effector Cell (e.g., Smooth Muscle) Mephentermine Mephentermine Vesicle Synaptic Vesicle (Norepinephrine stores) Mephentermine->Vesicle Stimulates release NE_released Norepinephrine (NE) Vesicle->NE_released Exocytosis NE_synapse NE NE_released->NE_synapse Alpha1_Receptor α1-Adrenergic Receptor NE_synapse->Alpha1_Receptor Binds Beta_Receptor β-Adrenergic Receptor NE_synapse->Beta_Receptor Binds Gq Gq Alpha1_Receptor->Gq Activates Gs Gs Beta_Receptor->Gs Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Cardiovascular_Response Cardiovascular Response PKA->Cardiovascular_Response

Caption: Mephentermine's indirect signaling pathway.

Tachyphylaxis_Workflow cluster_induction Induction of Tachyphylaxis cluster_troubleshooting Troubleshooting Resistance start Start Experiment (Anesthetized Animal Model) dose1 Administer Initial Dose of Mephentermine start->dose1 measure1 Measure Peak Pressor Response (100%) dose1->measure1 wait1 Wait (e.g., 20 min) measure1->wait1 dose2 Administer Second Dose of Mephentermine wait1->dose2 measure2 Measure Peak Pressor Response (<100%) dose2->measure2 repeat_doses Repeat Dosing at Fixed Intervals measure2->repeat_doses repeat_doses->dose1 Continue until response is minimal confirm_tachy Confirm Tachyphylaxis (Diminished Response) repeat_doses->confirm_tachy End Dosing hypothesis Hypothesis: NE Depletion confirm_tachy->hypothesis test_direct Test with Direct Agonist (e.g., Phenylephrine) hypothesis->test_direct restore_ne Attempt to Restore Response (e.g., NE Infusion) hypothesis->restore_ne response_intact Response Intact? test_direct->response_intact conclusion1 Conclusion: Resistance due to NE Depletion response_intact->conclusion1 Yes conclusion2 Conclusion: Receptor Desensitization may be involved response_intact->conclusion2 No response_restored Response Restored? restore_ne->response_restored response_restored->conclusion1 Yes

Caption: Experimental workflow for tachyphylaxis.

Technical Support Center: Mephentermine Dosage in Reserpinized Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mephentermine (B94010) in reserpinized animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the pressor effect of mephentermine significantly reduced or absent in our reserpinized animal model?

A1: This is an expected outcome and confirms the success of the reserpinization protocol. Mephentermine is a sympathomimetic amine that exerts its effects both directly and indirectly.[1] A major part of its mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from storage vesicles in presynaptic nerve terminals.[2] Reserpine (B192253) acts by irreversibly blocking the vesicular monoamine transporter (VMAT), which prevents the uptake and storage of catecholamines like norepinephrine into these vesicles.[3][4] The unprotected catecholamines are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a profound depletion of catecholamine stores.[3] Consequently, mephentermine has very little norepinephrine to release, resulting in a blunted or absent cardiovascular response.[5][6]

Q2: How should we adjust the mephentermine dosage for a reserpinized animal?

A2: Simply increasing the mephentermine dosage in a fully reserpinized animal is unlikely to restore its pressor activity to the levels seen in a non-reserpinized animal.[5] Since the indirect action (norepinephrine release) is nullified, any observed effect would be due to its direct, albeit weaker, alpha-adrenergic receptor agonist activity.[2] Instead of dose escalation, consider the experimental goal. If the aim is to demonstrate the dependence of mephentermine on catecholamine stores, the attenuated response is the desired result. If you need to restore a pressor response, co-administration with an adrenergic agonist like adrenaline may be necessary.[5][6]

Q3: We observe high variability in the hypotensive response to reserpine and the subsequent response to mephentermine. What could be the cause?

A3: Variability can stem from several factors:

  • Incomplete Reserpinization: Ensure the dose and duration of reserpine pretreatment are sufficient for complete catecholamine depletion. The time course of depletion can vary by species and tissue.

  • Animal Strain and Species: Different animal strains or species may have varying sensitivities to reserpine and mephentermine.

  • Anesthesia: The type and depth of anesthesia can significantly influence cardiovascular parameters and autonomic tone, affecting the baseline blood pressure and the response to vasoactive drugs.

  • Drug Administration: Verify the accuracy of drug concentrations and the route and speed of administration. Intravenous administration will have a more rapid and pronounced effect than intramuscular or subcutaneous routes.[7]

Q4: What is the underlying mechanism of action for mephentermine and reserpine?

A4:

  • Mephentermine: Acts as a mixed-acting sympathomimetic. It is an agonist at alpha-adrenergic receptors and also triggers the release of stored norepinephrine from nerve endings, which then acts on adrenergic receptors.[1][2]

  • Reserpine: An alkaloid that depletes catecholamines (norepinephrine, dopamine) and serotonin (B10506) from central and peripheral nerve terminals.[3][4] It achieves this by inhibiting the VMAT, the pump that transports these neurotransmitters into storage vesicles.[4] This depletion leads to a reduction in sympathetic tone, causing hypotension and bradycardia.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No pressor response to mephentermine. Catecholamine stores are successfully depleted by reserpine.This is the expected outcome. To confirm, administer a direct-acting sympathomimetic (e.g., phenylephrine, norepinephrine), which should elicit a pressor response.
Mephentermine solution has degraded.Prepare a fresh solution of mephentermine and test its efficacy in a non-reserpinized control animal.
Diminished, but not absent, response to mephentermine. Incomplete reserpinization (insufficient dose or duration).Review the reserpinization protocol. Consider increasing the reserpine dose or extending the pretreatment period. Refer to established protocols for the specific animal model.
Unexpectedly severe hypotension and bradycardia after reserpine. Animal model is highly sensitive to reserpine.Reduce the dose of reserpine in subsequent experiments. Ensure adequate hydration and temperature support for the animals post-reserpinization.
Interaction with anesthetic agent.Review the literature for potential interactions between the chosen anesthetic and reserpine. Some anesthetics can exacerbate hypotension.
Animal shows signs of sedation or CNS depression. This is a known side effect of reserpine due to the depletion of central monoamines.[8]This is an expected pharmacological effect. Monitor the animal's vital signs closely. If severe, it may indicate an excessive dose for the chosen animal model.

Data Presentation

Table 1: Example Dosages for Reserpine and Mephentermine in Animal Models Note: These are example dosages from literature and should be optimized for your specific experimental conditions.

Drug Animal Model Dosage Route Purpose / Effect Reference
ReserpineMice1 mg/kgSubcutaneousInduction of Parkinsonian-like symptoms (24h prior)[9]
ReserpineRat1 mg/kgIntraperitonealDrastic depletion of hypothalamic and pituitary catecholamines[10]
MephentermineHuman (abuse)30-60 mgIntramuscularChronic abuse leading to potential catecholamine depletion[11]
MephentermineCattle1 ml/25 kg (of a commercial product)IntramuscularImprovement of cardiac output and mean arterial pressure[7]

Experimental Protocols

Protocol 1: Catecholamine Depletion via Reserpinization in Rats

This protocol is a general guideline and must be adapted and approved by the institution's animal care and use committee.

  • Animal Selection: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) weighing between 300-400g.[12]

  • Housing: House animals individually with free access to food and water in a temperature-controlled environment with a 12-hour light/dark cycle.[12]

  • Reserpine Administration:

    • Prepare a fresh solution of reserpine (e.g., 1 mg/mL in a suitable vehicle).

    • Administer reserpine at a dose of 1 mg/kg via intraperitoneal (IP) injection.

    • The experiment to test the effects of mephentermine should be conducted approximately 24 hours after reserpine administration to allow for maximal catecholamine depletion.[9]

  • Monitoring: Observe the animals for signs of reserpinization, which can include ptosis (drooping eyelids), sedation, and hypothermia. Provide thermal support if necessary.

Protocol 2: Evaluation of Mephentermine's Pressor Effect

  • Anesthesia: Anesthetize the rat (both control and reserpinized) with an appropriate agent (e.g., thiobutabarbital, 100mg/kg IP).[13]

  • Surgical Preparation:

    • Perform a tracheotomy to ensure a patent airway.

    • Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor arterial blood pressure.[13]

    • Cannulate the jugular vein for intravenous drug administration.[13]

  • Stabilization: Allow the animal to stabilize for a period of 20-30 minutes after surgery until hemodynamic parameters are stable.

  • Mephentermine Administration:

    • Administer a bolus dose of mephentermine (e.g., starting with a dose range used in similar studies, adjusted for body weight) through the jugular vein cannula.

    • Record the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • Compare the response between the control and reserpinized groups. The reserpinized group is expected to show a significantly attenuated pressor response.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine NE_Cytoplasm NE (Cytoplasm) Tyrosine->NE_Cytoplasm Synthesis NE_Vesicle Norepinephrine (NE) in Vesicle NE_Released Released NE NE_Vesicle->NE_Released Exocytosis VMAT VMAT NE_Cytoplasm->VMAT MAO MAO NE_Cytoplasm->MAO Degradation VMAT->NE_Vesicle Uptake Metabolites Inactive Metabolites MAO->Metabolites Degradation Mephentermine Mephentermine Mephentermine->NE_Vesicle Stimulates Release Reserpine Reserpine Reserpine->VMAT Blocks Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Response Pressor Response Adrenergic_Receptor->Response Mephentermine_Direct Mephentermine Mephentermine_Direct->Adrenergic_Receptor Direct Agonist (Weak)

Caption: Mechanism of Mephentermine and Reserpine Action.

Experimental_Workflow cluster_prep Phase 1: Animal Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Group Assignment (Control vs. Reserpine) Animal_Acclimation->Group_Assignment Reserpinization Reserpine Injection (1 mg/kg IP, 24h prior) Group_Assignment->Reserpinization Reserpine Group Anesthesia Anesthesia Surgical_Prep Cannulation (Carotid Artery, Jugular Vein) Anesthesia->Surgical_Prep Stabilization Hemodynamic Stabilization (30 min) Surgical_Prep->Stabilization Baseline Record Baseline BP & HR Stabilization->Baseline Mephentermine_Admin Administer Mephentermine (IV) Baseline->Mephentermine_Admin Data_Recording Record Post-Injection BP & HR Mephentermine_Admin->Data_Recording Data_Compilation Compile Hemodynamic Data Statistical_Analysis Statistical Comparison (Control vs. Reserpine) Data_Compilation->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Workflow for Evaluating Mephentermine in Reserpinized Models.

Troubleshooting_Guide Start Problem: No/Low Pressor Response to Mephentermine Check_Reserpinization Was the animal pretreated with reserpine? Start->Check_Reserpinization Expected_Outcome This is the expected outcome. Catecholamine stores are depleted. Check_Reserpinization->Expected_Outcome Yes Check_Drug_Viability Test mephentermine in a non-reserpinized control animal. Check_Reserpinization->Check_Drug_Viability No Control_Response Does the control animal respond? Check_Drug_Viability->Control_Response Incomplete_Reserpinization Conclusion: Incomplete Reserpinization. Review protocol (dose/duration). Control_Response->Incomplete_Reserpinization Yes Bad_Drug Conclusion: Mephentermine solution is inactive. Prepare a fresh batch. Control_Response->Bad_Drug No

Caption: Troubleshooting Logic for Mephentermine Response.

References

Validation & Comparative

Comparative Analysis of Mephentermine and Phenylephrine in the Management of Experimental Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mephentermine (B94010) and phenylephrine (B352888), two sympathomimetic agents commonly used to treat hypotension, particularly that induced by spinal anesthesia. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis based on experimental and clinical data.

Mechanism of Action

The fundamental difference between mephentermine and phenylephrine lies in their mechanisms of action. Phenylephrine is a pure, direct-acting alpha-1 adrenergic agonist, while mephentermine exhibits a mixed-action profile.

Phenylephrine: As a selective α1-adrenergic receptor agonist, phenylephrine binds directly to these receptors on vascular smooth muscle.[1][2][3] This activation initiates a Gq-protein coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3).[3][4] IP3 triggers the release of intracellular calcium, causing potent vasoconstriction and a subsequent increase in systemic vascular resistance and blood pressure.[2][4] Its action is direct and does not depend on the release of endogenous norepinephrine (B1679862).[2]

Phenylephrine_Pathway cluster_0 Vascular Smooth Muscle Cell PHE Phenylephrine a1R α1-Adrenergic Receptor PHE->a1R Binds Gq Gq Protein a1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from SR) IP3->Ca Stimulates VSC Vasoconstriction Ca->VSC

Caption: Signaling pathway of Phenylephrine.

Mephentermine: Mephentermine is a sympathomimetic agent with a mixed mechanism of action.[5][6] It acts directly on both α- and β-adrenergic receptors and, more significantly, acts indirectly by stimulating the release of norepinephrine from endogenous storage sites.[7][8][9] This release of norepinephrine then activates adrenergic receptors, leading to increased cardiac output, heart rate, and vasoconstriction.[5] The combined effects result in an elevation of both systolic and diastolic blood pressures.[5]

Mephentermine_Pathway cluster_0 Sympathetic Nerve Terminal cluster_1 Effector Cells (Vascular/Cardiac) MEPH1 Mephentermine NE_Vesicle Norepinephrine (NE) Storage Vesicles MEPH1->NE_Vesicle Stimulates Release NE_Released Released NE NE_Vesicle->NE_Released aR α-Adrenergic Receptors NE_Released->aR bR β-Adrenergic Receptors NE_Released->bR VSC Vasoconstriction aR->VSC CO ↑ Cardiac Output ↑ Heart Rate bR->CO MEPH2 Mephentermine (Direct Action) MEPH2->aR Direct (minor) MEPH2->bR Direct (minor)

Caption: Direct and indirect signaling of Mephentermine.

Experimental Protocols

The majority of comparative studies are randomized clinical trials involving patients undergoing caesarean section with spinal anesthesia, a common model for inducing predictable hypotension.

Generalized Experimental Workflow: A typical study follows a structured workflow from patient selection to data analysis to compare the efficacy and safety of the two vasopressors.

Experimental_Workflow Start Patient Selection (e.g., ASA I/II Parturients) Random Randomization Start->Random GroupP Group P: Phenylephrine Random->GroupP GroupM Group M: Mephentermine Random->GroupM SA Spinal Anesthesia (e.g., 0.5% Bupivacaine) GroupP->SA GroupM->SA Hypo Hypotension Onset (SBP < 100mmHg or >20% drop) SA->Hypo Treat Administer IV Bolus (Assigned Drug) Hypo->Treat Monitor Monitor Hemodynamics (SBP, DBP, HR, MAP) Treat->Monitor Monitor->Hypo If Hypotension Persists Data Record Side Effects & Analyze Data Monitor->Data

Caption: Generalized workflow for comparative clinical trials.

Detailed Methodology Example (Synthesized from Studies):

  • Study Design: A randomized, double-blind, or single-blind comparative study.[1][10]

  • Participants: 40 to 100 ASA physical status I and II patients scheduled for elective caesarean section.[1][7][10]

  • Anesthesia: Subarachnoid block (spinal anesthesia) is performed, typically at the L3-L4 interspace, using 2.0-2.2 mL of 0.5% hyperbaric bupivacaine.[1][7][10]

  • Definition of Hypotension: Hypotension is defined as a fall in systolic blood pressure (SBP) to < 100 mmHg or a decrease of more than 20% from the baseline reading.[1][6][10][11]

  • Intervention: Upon the first episode of hypotension, patients receive an intravenous (IV) bolus of the randomly assigned vasopressor.

    • Phenylephrine Group: Receives 50-100 µg IV bolus.[1][12]

    • Mephentermine Group: Receives 6 mg IV bolus.[1][12]

  • Data Collection: Hemodynamic parameters including SBP, diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) are recorded at baseline and at regular intervals (e.g., every minute) after the intervention.[13] The number of rescue boluses required and the incidence of side effects (e.g., bradycardia, tachycardia, nausea) are also documented.[1][12]

Comparative Hemodynamic Effects

Phenylephrine generally provides a more rapid and potent correction of blood pressure, whereas mephentermine offers greater heart rate stability.

ParameterPhenylephrineMephentermineCitation(s)
Systolic Blood Pressure (SBP) Rapid, potent increase. More effective at maintaining SBP.Slower, less pronounced increase compared to phenylephrine.[1][11][13][14]
Diastolic Blood Pressure (DBP) Significant increase.Moderate increase.[11][13]
Mean Arterial Pressure (MAP) Superior in maintaining higher MAP.Effective, but generally results in a lower MAP than phenylephrine.[11][13]
Heart Rate (HR) Often causes a decrease in HR (reflex bradycardia).Tends to maintain or slightly increase HR.[1][7][10][11]
Onset of Action Faster onset.Slower onset.[1]
Doses Required Fewer bolus doses are typically required to manage hypotension.More frequent dosing or a higher number of rescue boluses may be needed.[1][11][12]
Adverse Effects Higher incidence of bradycardia and reactive hypertension.Higher incidence of tachycardia.[10][12][15]

Summary of Findings: Studies consistently show that phenylephrine restores SBP and MAP more effectively and faster than mephentermine.[1][13] However, this potent vasoconstriction frequently leads to a baroreceptor-mediated reflex bradycardia.[1][10] Conversely, mephentermine, due to its β-adrenergic activity, maintains heart rate more effectively and is associated with a higher incidence of tachycardia.[7][10][12] The choice between the two often depends on the patient's baseline heart rate and clinical context. Mephentermine may be preferred in patients prone to bradycardia, while phenylephrine is chosen for its rapid and reliable pressor effect.[1] Neonatal outcomes, such as Apgar scores, are generally similar and unaffected by the choice between the two vasopressors in obstetric settings.[1][15]

References

A Comparative Analysis of Mephentermine and Ephedrine on Cardiac Output

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular effects of Mephentermine (B94010) and Ephedrine (B3423809), with a specific focus on their impact on cardiac output. The information presented is collated from a variety of clinical and pharmacological studies to provide an objective overview for researchers, scientists, and professionals in drug development.

Executive Summary

Mephentermine and Ephedrine are both sympathomimetic amines used to manage hypotension, particularly in the context of anesthesia. While both drugs effectively increase blood pressure, their mechanisms of action and resulting hemodynamic profiles exhibit notable differences. In doses that produce an equivalent increase in systolic blood pressure, ephedrine typically causes a significantly greater elevation in heart rate, stroke volume, and consequently, cardiac output when compared to mephentermine.[1] Mephentermine's effects are characterized by a pronounced increase in total peripheral resistance, a parameter that is generally reduced or unchanged by ephedrine.[1]

Mechanism of Action

Mephentermine: This agent acts as an alpha-adrenergic receptor agonist and also indirectly stimulates the release of endogenous norepinephrine (B1679862).[2][3][4] This dual action leads to an increase in systolic and diastolic blood pressure, and typically an increase in cardiac output.[2][3] The heart rate response to mephentermine can be variable, influenced by the patient's vagal tone.[2][3] It has a positive inotropic effect on the myocardium, contributing to its cardiac stimulant properties.[5]

Ephedrine: Ephedrine is a sympathomimetic drug that stimulates both alpha and beta-adrenergic receptors.[6][7] Its pressor effects are mediated by a combination of direct receptor agonism and the indirect release of norepinephrine from sympathetic neurons.[6][8] The stimulation of beta-1 adrenergic receptors leads to increased heart rate and cardiac contractility, while alpha-adrenergic stimulation causes peripheral vasoconstriction.[8][9] This combination of effects results in an increase in cardiac output and blood pressure.[6][10]

Comparative Effects on Cardiac Parameters

A comparative study in healthy volunteers demonstrated that for an equivalent increase in systolic blood pressure, ephedrine produced a significantly greater increase in heart rate, stroke volume, and cardiac output than mephentermine.[1] Conversely, mephentermine led to a significant increase in calculated total peripheral resistance, which was not observed with ephedrine.[1]

ParameterMephentermineEphedrineReference
Cardiac Output IncreasedSignificantly Increased[1][11]
Heart Rate Variable, can increaseSignificantly Increased[1][12][13]
Stroke Volume IncreasedSignificantly Increased[1]
Systolic Blood Pressure IncreasedIncreased[1][3]
Diastolic Blood Pressure IncreasedIncreased[3][9]
Total Peripheral Resistance Significantly IncreasedReduced or Unchanged[1]

Experimental Protocols

The following provides a generalized experimental protocol for a comparative study on the cardiovascular effects of Mephentermine and Ephedrine, based on common methodologies found in the literature.

Study Design: A randomized, double-blind, crossover study is a robust design for comparing the effects of two drugs.

Subjects: Healthy adult male and female volunteers are typically recruited. Exclusion criteria would include a history of cardiovascular disease, hypertension, or any other significant medical condition.

Procedure:

  • Baseline Measurements: After a period of rest in the supine position, baseline hemodynamic parameters are recorded. This includes heart rate, blood pressure (systolic, diastolic, and mean arterial pressure), and cardiac output. Cardiac output can be measured non-invasively using techniques like transthoracic electrical bioimpedance or through more invasive methods like dye dilution in specific research settings.

  • Drug Administration: Mephentermine or Ephedrine is administered intravenously at a predetermined dose calculated to produce a specific pressor response (e.g., a 30% increase in systolic blood pressure). In a crossover design, each subject receives both drugs on separate occasions, with a sufficient washout period in between.

  • Hemodynamic Monitoring: Following drug administration, cardiovascular parameters are continuously monitored and recorded at regular intervals (e.g., every minute for the first 10 minutes, then every 5 minutes for up to an hour).

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each drug. Statistical analysis, such as a paired t-test or repeated measures ANOVA, is used to compare the effects of Mephentermine and Ephedrine.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of Mephentermine and Ephedrine and a typical experimental workflow for their comparative study.

Mephentermine_Signaling_Pathway Mephentermine Mephentermine Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Direct Agonism Adrenergic_Neuron Adrenergic Neuron Mephentermine->Adrenergic_Neuron Indirect Action Vascular_Smooth_Muscle Vascular Smooth Muscle Alpha1_Receptor->Vascular_Smooth_Muscle Norepinephrine_Release Release of Norepinephrine Norepinephrine_Release->Alpha1_Receptor Stimulation Beta1_Receptor β1-Adrenergic Receptor Norepinephrine_Release->Beta1_Receptor Stimulation Adrenergic_Neuron->Norepinephrine_Release Cardiac_Myocyte Cardiac Myocyte Beta1_Receptor->Cardiac_Myocyte Increased_Contractility Increased Contractility (Inotropy) Cardiac_Myocyte->Increased_Contractility Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction Increased_CO Increased Cardiac Output Increased_Contractility->Increased_CO Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_CO->Increased_BP

Caption: Signaling pathway of Mephentermine.

Ephedrine_Signaling_Pathway Ephedrine Ephedrine Alpha1_Receptor α1-Adrenergic Receptor Ephedrine->Alpha1_Receptor Direct Agonism Beta1_Receptor β1-Adrenergic Receptor Ephedrine->Beta1_Receptor Direct Agonism Beta2_Receptor β2-Adrenergic Receptor Ephedrine->Beta2_Receptor Direct Agonism Adrenergic_Neuron Adrenergic Neuron Ephedrine->Adrenergic_Neuron Indirect Action Vascular_Smooth_Muscle Vascular Smooth Muscle Alpha1_Receptor->Vascular_Smooth_Muscle Cardiac_Myocyte Cardiac Myocyte Beta1_Receptor->Cardiac_Myocyte Bronchial_Smooth_Muscle Bronchial Smooth Muscle Beta2_Receptor->Bronchial_Smooth_Muscle Norepinephrine_Release Release of Norepinephrine Norepinephrine_Release->Alpha1_Receptor Stimulation Norepinephrine_Release->Beta1_Receptor Stimulation Adrenergic_Neuron->Norepinephrine_Release Increased_Contractility Increased Contractility (Inotropy) Cardiac_Myocyte->Increased_Contractility Increased_HR Increased Heart Rate (Chronotropy) Cardiac_Myocyte->Increased_HR Vasoconstriction Vasoconstriction Vascular_Smooth_Muscle->Vasoconstriction Bronchodilation Bronchodilation Bronchial_Smooth_Muscle->Bronchodilation Increased_CO Increased Cardiac Output Increased_Contractility->Increased_CO Increased_HR->Increased_CO Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_CO->Increased_BP

Caption: Signaling pathway of Ephedrine.

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Measurement Baseline Hemodynamic Measurements Informed_Consent->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Drug_A Administer Mephentermine Randomization->Drug_A Drug_B Administer Ephedrine Randomization->Drug_B Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Drug_A->Hemodynamic_Monitoring Drug_B->Hemodynamic_Monitoring Washout Washout Period Crossover Crossover Washout->Crossover Crossover->Drug_A Crossover->Drug_B Hemodynamic_Monitoring->Washout Data_Analysis Data Analysis and Statistical Comparison Hemodynamic_Monitoring->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Validating the Indirect Sympathomimetic Action of Mephentermine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mephentermine (B94010), an indirect-acting sympathomimetic amine, with other well-established agents in its class, namely amphetamine and tyramine (B21549). The objective is to offer a clear, data-supported validation of Mephentermine's mechanism of action for researchers and professionals in drug development. While Mephentermine has a history of clinical use for treating hypotension, a detailed quantitative comparison of its preclinical pharmacological properties with other indirect sympathomimetics is not extensively available in publicly accessible literature. This guide synthesizes the available information to provide a comprehensive overview.

Mechanism of Action: An Overview

Mephentermine's primary mechanism of action is the indirect stimulation of adrenergic receptors.[1][2][3][4][5] This is achieved by promoting the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][3][4][5] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a sympathomimetic response, including increased heart rate, cardiac output, and blood pressure.[1][4] Some evidence also suggests that Mephentermine may have a weak, direct agonistic effect on alpha-adrenergic receptors.[4][6]

This mechanism is shared by other indirect-acting sympathomimetics like amphetamine and tyramine. These agents are taken up into the presynaptic neuron by the norepinephrine transporter (NET), leading to the displacement of norepinephrine from storage vesicles and its subsequent release into the synaptic cleft.

Comparative Pharmacological Data

A direct quantitative comparison of the in vitro potency of Mephentermine with amphetamine and tyramine is hampered by the limited availability of specific preclinical data for Mephentermine in the scientific literature. The following tables summarize the available data and highlight these gaps.

Table 1: Comparative Affinity for Monoamine Transporters (Ki in µM)

CompoundNorepinephrine Transporter (NET)Dopamine (B1211576) Transporter (DAT)Serotonin Transporter (SERT)
Mephentermine Data not availableData not availableData not available
Amphetamine ~0.07 - 0.2~0.5 - 1.0~20 - 40
Tyramine SubstrateSubstrateSubstrate
Note: Ki values represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter. Lower values indicate higher affinity. Data for amphetamine is derived from various in vitro studies and may vary based on experimental conditions. Tyramine acts as a substrate for these transporters rather than a direct inhibitor in the same manner as cocaine, so Ki values are not typically reported in the same context.

Table 2: Potency for Norepinephrine Release

CompoundPotency (EC50)
Mephentermine Data not available
Amphetamine Data varies by study
Tyramine Data varies by study
Note: EC50 represents the concentration of the drug that elicits 50% of the maximal norepinephrine release. This data is highly dependent on the experimental model (e.g., synaptosomes, isolated tissues).

Table 3: Clinical Cardiovascular Effects

ParameterMephentermineAmphetamine
Primary Use Treatment of hypotensionADHD, Narcolepsy
Effect on Blood Pressure Increases systolic and diastolic pressureIncreases systolic and diastolic pressure
Effect on Heart Rate Variable, can cause reflex bradycardiaIncreases heart rate
Central Stimulant Effect Much less than amphetamine[1]Potent
Note: This table provides a general overview of clinical effects and is not a direct comparison from a head-to-head clinical trial in the same patient population for the same indication.

Experimental Protocols for Validation

To quantitatively validate the indirect sympathomimetic action of Mephentermine and compare it to other agents, the following experimental protocols are essential.

In Vitro Norepinephrine Release Assay from Synaptosomes

This assay directly measures the ability of a compound to induce norepinephrine release from isolated nerve terminals.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the brain tissue (e.g., hypothalamus or cortex) of a suitable animal model (e.g., rat) through differential centrifugation.

  • Radiolabeling: Incubate the synaptosomes with [³H]-norepinephrine to allow for its uptake into the synaptic vesicles.

  • Superfusion: Place the radiolabeled synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

  • Drug Application: After a baseline period of buffer perfusion, introduce varying concentrations of Mephentermine, amphetamine, or tyramine into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in fractions at regular intervals.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]-norepinephrine released.

  • Data Analysis: Plot the concentration-response curve for each compound to determine the EC50 value for norepinephrine release.

Adrenergic and Monoamine Transporter Radioligand Binding Assays

These assays determine the affinity of a compound for specific receptors and transporters.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., alpha-1 adrenergic receptor) or transporter (e.g., NET).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-prazosin for alpha-1 receptors) and varying concentrations of the unlabeled test compound (Mephentermine).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Perform a competitive binding analysis to calculate the inhibition constant (Ki) of the test compound for the receptor or transporter.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Indirect Sympathomimetics

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mephentermine Mephentermine / Amphetamine / Tyramine NET Norepinephrine Transporter (NET) Mephentermine->NET Uptake NE_synapse Norepinephrine NET->NE_synapse Release Vesicle Synaptic Vesicle NE_cytosol NE Vesicle->NE_cytosol Release NE_vesicle Norepinephrine (NE) NE_cytosol->NET Reverse Transport Mephentermine_inside->Vesicle Displaces Adrenergic_Receptor Adrenergic Receptor (α and β) NE_synapse->Adrenergic_Receptor Binds Response Sympathomimetic Response Adrenergic_Receptor->Response

Caption: Signaling pathway of indirect sympathomimetics.

Experimental Workflow for In Vitro Norepinephrine Release Assay

G start Start: Isolate Brain Tissue prep Prepare Synaptosomes (Differential Centrifugation) start->prep radiolabel Incubate with [³H]-Norepinephrine prep->radiolabel superfusion Superfuse with Buffer (Establish Baseline) radiolabel->superfusion drug_app Apply Test Compound (Mephentermine, etc.) superfusion->drug_app collection Collect Superfusate Fractions drug_app->collection quantify Quantify Radioactivity (Scintillation Counting) collection->quantify analysis Data Analysis (Concentration-Response Curve, EC50) quantify->analysis end End: Determine Potency analysis->end

Caption: Workflow for norepinephrine release assay.

Logical Relationship of Mephentermine's Sympathomimetic Action

G Mephentermine Mephentermine Administration Indirect_Action Indirect Action: Release of Endogenous Norepinephrine Mephentermine->Indirect_Action Direct_Action Direct Action (Weak): α-Adrenergic Receptor Agonism Mephentermine->Direct_Action NE_Increase Increased Synaptic Norepinephrine Concentration Indirect_Action->NE_Increase Alpha_Activation α-Adrenergic Receptor Activation Direct_Action->Alpha_Activation NE_Increase->Alpha_Activation Beta_Activation β-Adrenergic Receptor Activation NE_Increase->Beta_Activation Cardiovascular_Effects Cardiovascular Effects: - Increased Blood Pressure - Increased Cardiac Output Alpha_Activation->Cardiovascular_Effects Beta_Activation->Cardiovascular_Effects

Caption: Mephentermine's sympathomimetic action.

Conclusion

Mephentermine is a sympathomimetic agent that primarily acts indirectly by releasing endogenous norepinephrine, a mechanism it shares with amphetamine and tyramine. While its clinical efficacy in treating hypotension is established, a detailed preclinical, quantitative comparison of its potency and affinity at the molecular level with other indirect sympathomimetics is not well-documented in publicly available literature. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies. Further research to generate specific Ki and EC50 values for Mephentermine would be invaluable for a more complete understanding of its pharmacological profile and for the development of novel sympathomimetic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of mephentermine (B94010) in dopamine-related assays. Due to its structural similarity to endogenous catecholamines and other sympathomimetic amines, mephentermine poses a potential challenge to the specificity of assays designed to quantify dopamine (B1211576) or assess dopamine receptor interactions. This document outlines the methodologies of common dopamine assays, discusses the likelihood of mephentermine interference, and presents alternative analytical approaches.

Executive Summary

Data Presentation: Comparative Analysis of Mephentermine and Dopamine in Relevant Assays

The following tables summarize the potential for mephentermine cross-reactivity in key dopamine-related assays. It is critical to note that the quantitative data for mephentermine in dopamine-specific assays are largely unavailable in published literature. The values presented for mephentermine are therefore hypothetical placeholders to illustrate how such data would be presented for comparative analysis. Researchers are strongly encouraged to perform validation studies with mephentermine if its presence is suspected in samples being analyzed for dopamine.

Table 1: Immunoassay Cross-Reactivity Comparison

CompoundAssay TypeTarget AnalyteCross-Reactivity (%)Source
Dopamine Competitive ELISADopamine100%Manufacturer's Data
Mephentermine Competitive ELISADopamineData Not Available -
NorepinephrineCompetitive ELISADopamine< 0.23%[3]
EpinephrineCompetitive ELISADopamine< 0.02%[3]
PhentermineAmphetamine ELISAAmphetamine61%[2]

Table 2: Dopamine Receptor Binding Affinity Comparison

CompoundReceptor SubtypeAssay TypeIC50 / KiSource
Dopamine D2 ReceptorRadioligand Binding~1-10 nM (Ki)[4][5]
Mephentermine D2 ReceptorRadioligand BindingData Not Available -
Spiperone (B1681076) (Antagonist)D2 ReceptorRadioligand Binding~0.1-0.3 nM (Kd)[4]
(+)-Butaclamol (Antagonist)D2 ReceptorMS Binding AssayData Available[6]
Chlorpromazine (Antagonist)D2 ReceptorMS Binding AssayData Available[6]

Experimental Protocols

Accurate assessment of mephentermine's cross-reactivity requires robust experimental protocols. Below are detailed methodologies for a competitive dopamine ELISA and a dopamine D2 receptor binding assay, common techniques where interference could occur.

Competitive Dopamine ELISA Protocol

This protocol is a generalized procedure based on commercially available kits.[4][7][8]

Principle: This is a competitive immunoassay. Unlabeled dopamine in the standards and samples competes with a fixed amount of enzyme-labeled dopamine for binding sites on a polyclonal antibody coated on the microplate wells. After incubation, unbound components are washed away. A substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of dopamine in the sample.

Materials:

  • Dopamine ELISA Kit (containing antibody-coated microplate, dopamine conjugate, standards, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Distilled or deionized water

  • Sample extracts

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 50 µL of the enzyme-labeled dopamine conjugate to each well.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.

  • Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

  • Calculation: Calculate the concentration of dopamine in the samples by plotting a standard curve of the absorbance values of the standards against their known concentrations and interpolating the sample values.

Dopamine D2 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., mephentermine) for the dopamine D2 receptor.[4]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to dopamine D2 receptors in a membrane preparation. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors

  • Radiolabeled ligand (e.g., [³H]-Spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)

  • Test compound (Mephentermine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, cell membranes, and radiolabeled ligand.

    • Non-specific Binding: Add assay buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.

    • Competitive Binding: Add assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound (mephentermine).

  • Incubation: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Dopamine Signaling Pathway and Potential Mephentermine Interference

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine L-DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding Mephentermine_Synapse Mephentermine (Potential Interference) Mephentermine_Synapse->DAT Potential Inhibition Mephentermine_Synapse->D2_Receptor Potential Cross-Reactivity Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade

Caption: Dopamine synthesis, release, and postsynaptic signaling with potential points of mephentermine interference.

Experimental Workflow: Competitive ELISA

Competitive ELISA Workflow cluster_steps Assay Steps cluster_principle Principle Start Start Add_Sample Add Standards & Samples to Antibody-Coated Plate Start->Add_Sample Add_Conjugate Add Enzyme-Labeled Dopamine (Competitor) Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competition for Antibody Binding) Add_Conjugate->Incubate_Compete Wash_1 Wash to Remove Unbound Molecules Incubate_Compete->Wash_1 High_DA High Dopamine in Sample = Less Labeled Dopamine Binds = Low Color Signal Low_DA Low Dopamine in Sample = More Labeled Dopamine Binds = High Color Signal Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450nm Add_Stop->Read_Absorbance Analyze Analyze Results Read_Absorbance->Analyze

Caption: Workflow of a competitive ELISA for dopamine quantification.

Discussion and Alternatives

The structural similarity between mephentermine and dopamine, both being phenethylamine (B48288) derivatives, is the primary reason to consider potential cross-reactivity. Immunoassays, which rely on antibody recognition of specific epitopes, can sometimes be misled by structurally related molecules.[9] This is particularly true for assays targeting small molecules where the antibody binding site may accommodate similar structures.

Given the lack of direct evidence for mephentermine cross-reactivity in dopamine assays, researchers should consider the following:

  • Assay Validation: If mephentermine is expected in samples, it is imperative to validate the dopamine assay by spiking known concentrations of mephentermine into a sample matrix to determine the degree of interference.

  • Alternative Analytical Methods: For definitive identification and quantification, more specific methods that do not rely on antibody binding are recommended.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of small molecules in complex matrices.[10][11] LC-MS/MS separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, thus eliminating interferences from structurally similar compounds like mephentermine.

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This method offers high sensitivity and selectivity for electrochemically active compounds like dopamine. While potentially less specific than MS/MS, chromatographic separation can effectively distinguish dopamine from mephentermine.

Conclusion

While mephentermine is a known interferent in amphetamine immunoassays, its cross-reactivity in dopamine-related assays remains uncharacterized in the scientific literature. Researchers and drug development professionals should be aware of the potential for interference due to structural similarities. In the absence of specific cross-reactivity data, the use of highly specific analytical methods such as LC-MS/MS is the most prudent approach to ensure accurate and reliable quantification of dopamine in the potential presence of mephentermine. For routine screening using immunoassays, in-house validation with mephentermine is essential to understand the limitations of the chosen assay.

References

A Comparative Guide to Analytical Methods for Mephentermine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the purity assessment of Mephentermine (B94010), alongside alternative analytical techniques. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable methodology for their specific needs.

Introduction to Mephentermine Analysis

Mephentermine is a sympathomimetic amine, and ensuring its purity in pharmaceutical formulations is critical for safety and efficacy. Various analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a prominent method. This guide focuses on a validated HPLC-UV method and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a comprehensive overview of their respective performance characteristics.

Experimental Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the quantification and purity evaluation of Mephentermine.

Instrumentation:

  • A standard HPLC system equipped with a UV detector is utilized.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically employed for the separation.

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) buffer with pH adjusted to 4.5) and organic solvents like acetonitrile (B52724) and methanol. A typical ratio might be 60:20:20 (buffer:acetonitrile:methanol).[1]

  • Flow Rate: A flow rate of 0.5 mL/min is often used.[1]

  • Detection Wavelength: The UV detector is set to a wavelength where Mephentermine exhibits significant absorbance, such as 263 nm.[1]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[1]

Sample Preparation:

  • A standard stock solution of Mephentermine is prepared in a suitable diluent (e.g., the mobile phase).

  • Working standard solutions are prepared by diluting the stock solution to various concentrations to establish a calibration curve.

  • The sample containing Mephentermine is accurately weighed and dissolved in the diluent to achieve a concentration within the calibration range.

  • The solution is filtered through a 0.45 µm filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile compounds like Mephentermine.

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer.

Analytical Procedure:

  • Sample Preparation: This method often requires a more involved sample preparation, which may include liquid-liquid extraction and derivatization to increase the volatility and thermal stability of Mephentermine.[2] For instance, derivatization can be performed with reagents like pentafluorobenzoyl chloride (PFB-CI).[2]

  • Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • Detection: The separated components are then introduced into the mass spectrometer, which provides detailed structural information and sensitive quantification.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes.

Instrumentation:

  • A Capillary Electrophoresis system with a suitable detector (e.g., UV-Vis diode array detector).

Analytical Procedure:

  • Separation Principle: In CE, charged molecules migrate through a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.[3]

  • Method: Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of small molecules like Mephentermine.[3]

  • Sample Injection: A small plug of the sample solution is introduced into the capillary.

  • Separation and Detection: Upon application of a high voltage, the components of the sample separate and are detected as they pass through a detector window in the capillary.

Comparative Performance Data

The following table summarizes the key validation parameters for the different analytical methods used for the determination of Mephentermine and related compounds. This data has been compiled from various studies to provide a comparative overview.

Parameter HPLC-UV LC-MS/MS GC-MS Capillary Electrophoresis (CE)
Linearity Range Typically in the µg/mL range.[1]50 - 15000 ng/mL.[4][5]25 - 5000 ng/mL.[2]Method dependent, often in the ng/mL to µg/mL range.[6]
Limit of Detection (LOD) 0.46 µg/mL (for Phentermine).[1]Not explicitly stated for Mephentermine.7 - 28 ng/mL.[2]Method dependent.
Limit of Quantification (LOQ) 1.5 µg/mL (for Phentermine).[1]1.0 ng/mL.[5][7]23 - 94 ng/mL.[2]Method dependent.
Precision (%RSD) Intra-day and Inter-day precision are generally low.Intra- and inter-day precisions were within 8.9%.[5][7]Precision of recoveries typically ≤ 5%.[2]Typically low %RSD values.
Accuracy (% Recovery) Generally high, often between 98-102%.Intra- and inter-day accuracies ranged from -6.2% to 11.2%.[5][7]Recoveries ranged from 88 to 99%.[2]High recovery percentages are expected.[6]
Analysis Time Relatively short run times can be achieved.Gradient elution allows for all analytes to be analyzed within 5 minutes.[4][5]Can be longer due to sample preparation and derivatization.Fast sample analysis.[3]
Sample Preparation Simple dissolution and filtration.Can be as simple as "dilute and shoot" for urine samples.[4][5]More complex, often requiring extraction and derivatization.[2]Minimal sample preparation required.[8]
Specificity Good, but potential for interference from compounds with similar retention times.High, due to the selectivity of mass spectrometric detection.High, due to the combination of chromatographic separation and mass spectrometric detection.High resolution and efficiency.[3]

Workflow and Process Diagrams

HPLC-UV Method Workflow for Mephentermine Purity Assessment

HPLC_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep injection Sample and Standard Injection sample_prep->injection standard_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Wavelength) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis purity_calc Purity Calculation (% Assay) data_analysis->purity_calc end End purity_calc->end

Caption: Workflow for Mephentermine purity assessment using HPLC-UV.

Conclusion

The choice of analytical method for Mephentermine purity assessment depends on the specific requirements of the analysis.

  • HPLC-UV offers a robust, reliable, and relatively simple method for routine quality control testing. It provides good precision and accuracy with straightforward sample preparation.

  • GC-MS provides high specificity and sensitivity, making it suitable for identifying and quantifying trace impurities. However, it often requires more complex sample preparation, including derivatization.[2]

  • Capillary Electrophoresis is a powerful technique with high separation efficiency and low consumption of samples and reagents.[3] It is an excellent alternative, particularly when dealing with small sample volumes.

For routine purity assessment in a pharmaceutical quality control setting, the validated HPLC-UV method stands out as a well-balanced approach in terms of performance, ease of use, and cost-effectiveness. However, for in-depth impurity profiling or forensic applications, the higher specificity of mass spectrometric methods like GC-MS or LC-MS/MS would be more appropriate.

References

A Comparative Guide to the Hemodynamic Effects of Mephentermine and Other Vasopressors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hemodynamic effects of Mephentermine (B94010) and other commonly used vasopressors, including Phenylephrine, Norepinephrine (B1679862), and Ephedrine (B3423809). The information presented is supported by experimental data from clinical studies to aid in research and drug development.

Overview of Mechanisms of Action

Vasopressors primarily exert their effects by stimulating adrenergic receptors, leading to changes in vascular tone and cardiac function. However, the specific receptor affinities and mechanisms of action differ significantly among these agents, resulting in distinct hemodynamic profiles.

  • Mephentermine: Acts as both a direct alpha-adrenergic receptor agonist and an indirect-acting sympathomimetic by stimulating the release of endogenous norepinephrine.[1][2] This dual action results in increased cardiac output, along with elevations in systolic and diastolic blood pressures.[1] The heart rate response can be variable, depending on the patient's vagal tone.[1]

  • Phenylephrine: A selective alpha-1 adrenergic receptor agonist.[3][[“]] Its primary effect is potent vasoconstriction, leading to a significant increase in systemic vascular resistance and, consequently, a rise in blood pressure.[3] It has minimal direct effects on the heart, and the increase in blood pressure often triggers a reflex bradycardia (a slowing of the heart rate).[3]

  • Norepinephrine: A potent agonist of both alpha-1 and alpha-2 adrenergic receptors, causing strong vasoconstriction.[5] It also has beta-1 adrenergic agonist activity, which leads to an increase in heart rate and cardiac contractility.[5] However, the potent vasoconstriction and subsequent rise in blood pressure often trigger a baroreceptor reflex that can lead to a net decrease in heart rate.

  • Ephedrine: A mixed-acting sympathomimetic that acts both directly on alpha and beta-adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic nerve terminals.[6][7][8] This results in an increase in heart rate, cardiac output, and blood pressure.[9]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for each vasopressor.

Mephentermine_Pathway cluster_mephentermine Mephentermine Signaling Mephentermine Mephentermine AdrenergicReceptor α/β-Adrenergic Receptors Mephentermine->AdrenergicReceptor Direct action NorepinephrineRelease Norepinephrine Release Mephentermine->NorepinephrineRelease Indirect action G_Protein G-Protein Activation AdrenergicReceptor->G_Protein NorepinephrineRelease->AdrenergicReceptor Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector SecondMessenger Second Messengers (cAMP, IP3, DAG) Effector->SecondMessenger CellularResponse Cellular Response (↑ Ca²⁺, etc.) SecondMessenger->CellularResponse HemodynamicEffects Hemodynamic Effects (↑ CO, ↑ BP) CellularResponse->HemodynamicEffects

Mephentermine Signaling Pathway

Phenylephrine_Pathway cluster_phenylephrine Phenylephrine Signaling Phenylephrine Phenylephrine Alpha1Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1Receptor Gq_Protein Gq-Protein Activation Alpha1Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Phenylephrine Signaling Pathway

Norepinephrine_Pathway cluster_norepinephrine Norepinephrine Signaling Norepinephrine Norepinephrine Alpha1Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1Receptor Beta1Receptor β1-Adrenergic Receptor Norepinephrine->Beta1Receptor Gq_Protein Gq-Protein Alpha1Receptor->Gq_Protein Gs_Protein Gs-Protein Beta1Receptor->Gs_Protein PLC PLC Gq_Protein->PLC AC Adenylyl Cyclase (AC) Gs_Protein->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction HeartEffects ↑ Heart Rate & Contractility cAMP->HeartEffects

Norepinephrine Signaling Pathway

Ephedrine_Pathway cluster_ephedrine Ephedrine Signaling Ephedrine Ephedrine AdrenergicReceptors α/β-Adrenergic Receptors Ephedrine->AdrenergicReceptors Direct action NorepinephrineRelease Norepinephrine Release Ephedrine->NorepinephrineRelease Indirect action G_Protein G-Protein Activation AdrenergicReceptors->G_Protein NorepinephrineRelease->AdrenergicReceptors CellularResponse Cellular Response G_Protein->CellularResponse HemodynamicEffects Hemodynamic Effects (↑ HR, ↑ CO, ↑ BP) CellularResponse->HemodynamicEffects

Ephedrine Signaling Pathway

Comparative Hemodynamic Data

The following table summarizes the key hemodynamic effects of Mephentermine compared to Phenylephrine, Norepinephrine, and Ephedrine based on data from clinical trials. These studies were primarily conducted in patients undergoing caesarean section with spinal anesthesia, a common scenario for vasopressor use.

Hemodynamic ParameterMephenterminePhenylephrineNorepinephrineEphedrine
Systolic Blood Pressure (SBP) ↑↑↑↑
Diastolic Blood Pressure (DBP) ↑↑↑↑
Mean Arterial Pressure (MAP) ↑↑↑↑
Heart Rate (HR) ↔ or ↑↓ (reflex bradycardia)↔ or ↓
Cardiac Output (CO) ↔ or ↓
Systemic Vascular Resistance (SVR) ↑↑↑↑↑↑

Arrows indicate the general effect: ↑ (increase), ↓ (decrease), ↔ (variable or minimal change). The number of arrows indicates the relative magnitude of the effect.

Key Findings from Comparative Studies:

  • Mephentermine vs. Phenylephrine: Phenylephrine is more effective at increasing SBP, DBP, and MAP.[10][11] However, it is associated with a higher incidence of bradycardia.[12] Mephentermine tends to maintain or slightly increase heart rate.[10]

  • Mephentermine vs. Norepinephrine: Both are effective in maintaining blood pressure.[13] Norepinephrine appears to have a higher response rate after the first bolus and maintains a more stable maternal heart rate.[14]

  • Mephentermine vs. Ephedrine: Both have similar efficacy in managing hypotension.[15] Ephedrine may have a slightly faster onset of action in increasing SBP.

Experimental Protocols

The data presented in this guide are primarily derived from randomized controlled trials investigating the use of vasopressors to manage hypotension induced by spinal anesthesia, often in the context of caesarean sections. A general experimental workflow for such a study is outlined below.

Experimental_Workflow cluster_workflow General Experimental Workflow for Vasopressor Comparison PatientRecruitment Patient Recruitment (e.g., ASA I/II parturients for elective caesarean section) Randomization Randomization to Treatment Groups (Mephentermine, Phenylephrine, etc.) PatientRecruitment->Randomization SpinalAnesthesia Spinal Anesthesia Administration Randomization->SpinalAnesthesia HypotensionInduction Onset of Hypotension (Defined as SBP < baseline threshold) SpinalAnesthesia->HypotensionInduction VasopressorAdmin Vasopressor Administration (Standardized Bolus or Infusion) HypotensionInduction->VasopressorAdmin HemodynamicMonitoring Continuous Hemodynamic Monitoring (SBP, DBP, MAP, HR) VasopressorAdmin->HemodynamicMonitoring DataAnalysis Data Collection & Analysis (Comparison of hemodynamic variables, side effects, neonatal outcomes) HemodynamicMonitoring->DataAnalysis

General Experimental Workflow

Detailed Methodological Considerations from Cited Studies:

  • Study Population: Typically includes adult patients classified under American Society of Anesthesiologists (ASA) physical status I or II, undergoing elective surgery with spinal anesthesia.[10]

  • Randomization: Patients are randomly assigned to receive a specific vasopressor upon developing hypotension.[10][14]

  • Intervention: Standardized intravenous bolus doses are commonly used (e.g., Mephentermine 6 mg, Phenylephrine 100 µg, Norepinephrine 8 µg, Ephedrine 5 mg).[14][16] Some studies utilize continuous infusions.

  • Hemodynamic Monitoring: Key parameters such as systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) are recorded at frequent, predefined intervals.[10][14]

  • Outcome Measures: Primary outcomes often include the efficacy of the vasopressor in restoring and maintaining blood pressure. Secondary outcomes may include the incidence of side effects (e.g., bradycardia, nausea, vomiting) and, in obstetric settings, neonatal outcomes such as Apgar scores and umbilical artery pH.[12][17]

Conclusion

The choice of vasopressor depends on the specific clinical scenario and the desired hemodynamic effect.

  • Mephentermine offers a balanced approach by increasing blood pressure and cardiac output, with a variable effect on heart rate.

  • Phenylephrine is a potent vasoconstrictor ideal for rapidly increasing blood pressure, but its use may be limited by reflex bradycardia and a potential reduction in cardiac output.

  • Norepinephrine provides strong vasoconstriction and some cardiac stimulation, making it effective for profound vasodilation, though it can also cause a decrease in heart rate.

  • Ephedrine increases both blood pressure and heart rate, which can be beneficial in situations where bradycardia is a concern.

Further research is warranted to directly compare the hemodynamic profiles of these four vasopressors across a wider range of clinical settings and patient populations, with a particular focus on comprehensive hemodynamic monitoring that includes cardiac output and systemic vascular resistance.

References

Mephentermine's Adrenergic Receptor Effects: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Mephentermine's effects on adrenergic receptors against other commonly used sympathomimetic amines, namely Phenylephrine (B352888) and Ephedrine (B3423809). The information presented is collated from various clinical and preclinical studies to support further research and drug development.

Mechanism of Action: A Comparative Overview

Mephentermine (B94010) is a sympathomimetic amine with a mixed mechanism of action. It acts as a direct agonist on α-adrenergic receptors and also indirectly by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals.[1][2][3] This norepinephrine then acts on both α and β-adrenergic receptors.[4][5] This dual action results in an increase in systolic and diastolic blood pressure, cardiac output, and heart rate.[1][3] The change in heart rate can be variable, depending on the vagal tone.[3]

Phenylephrine , in contrast, is a pure α1-adrenergic receptor agonist.[6] Its primary effect is vasoconstriction, leading to an increase in systolic and diastolic blood pressure.[6][7] This pronounced vasoconstriction often leads to a reflex bradycardia (a decrease in heart rate).[6]

Ephedrine also has a mixed mechanism of action, acting both directly on α and β-adrenergic receptors and indirectly by causing the release of norepinephrine.[8] Its cardiovascular effects include an increase in blood pressure, heart rate, and cardiac output.[8][9]

The following diagram illustrates the primary signaling pathways activated by these agents.

G Mephentermine Mephentermine alpha1 α1 Mephentermine->alpha1 Direct Norepinephrine_Release Norepinephrine Release Mephentermine->Norepinephrine_Release Indirect Phenylephrine Phenylephrine Phenylephrine->alpha1 Direct Ephedrine Ephedrine Ephedrine->alpha1 Direct beta1 β1 Ephedrine->beta1 Direct beta2 β2 Ephedrine->beta2 Direct Ephedrine->Norepinephrine_Release Indirect Vasoconstriction Vasoconstriction alpha1->Vasoconstriction Increased_HR Increased Heart Rate beta1->Increased_HR Increased_Contractility Increased Contractility beta1->Increased_Contractility Vasodilation Vasodilation beta2->Vasodilation Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_CO Increased Cardiac Output Increased_HR->Increased_CO Increased_Contractility->Increased_CO Increased_CO->Increased_BP Norepinephrine_Release->alpha1 Norepinephrine_Release->beta1 Norepinephrine_Release->beta2 G start Start anesthesia Anesthetize Rat start->anesthesia surgery Surgical Preparation (Expose Carotid Artery & Jugular Vein) anesthesia->surgery cannulation Cannulate Carotid Artery (BP) & Jugular Vein (Drug Admin) surgery->cannulation stabilization Stabilization & Baseline Recording cannulation->stabilization drug_admin Administer Test Compound (Mephentermine or Alternative) stabilization->drug_admin data_recording Continuous Hemodynamic Monitoring drug_admin->data_recording data_analysis Data Analysis data_recording->data_analysis end End data_analysis->end G cluster_actions Primary Actions cluster_receptor_activation Receptor Activation cluster_effects Physiological Effects Mephentermine Mephentermine Administration Direct_Action Direct α-Adrenergic Receptor Agonism Mephentermine->Direct_Action Indirect_Action Indirect Action: Norepinephrine Release Mephentermine->Indirect_Action Alpha_Activation α-Adrenergic Receptor Activation Direct_Action->Alpha_Activation Indirect_Action->Alpha_Activation Beta_Activation β-Adrenergic Receptor Activation Indirect_Action->Beta_Activation Vasoconstriction Vasoconstriction Alpha_Activation->Vasoconstriction Increased_HR Increased Heart Rate Beta_Activation->Increased_HR Increased_Contractility Increased Myocardial Contractility Beta_Activation->Increased_Contractility Final_Outcome Increased Blood Pressure & Increased Cardiac Output Vasoconstriction->Final_Outcome Increased_HR->Final_Outcome Increased_Contractility->Final_Outcome

References

Mephentermine vs. Direct-Acting Alpha-1 Agonists: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of mephentermine (B94010) and direct-acting alpha-1 adrenergic agonists, intended for researchers, scientists, and drug development professionals. The following analysis is based on a review of preclinical and clinical data, focusing on their mechanism of action, signaling pathways, and clinical performance, particularly in the management of hypotension.

Executive Summary

Mephentermine is a sympathomimetic amine with a mixed mechanism of action, exhibiting both direct and indirect effects on the adrenergic system. It directly stimulates alpha-1 adrenergic receptors and also triggers the release of endogenous norepinephrine (B1679862).[1][2] In contrast, direct-acting alpha-1 agonists, such as phenylephrine (B352888) and norepinephrine, exert their effects by binding directly to and activating alpha-1 adrenergic receptors, leading to vasoconstriction.[3][4] This fundamental difference in their mechanism of action results in distinct hemodynamic profiles, which will be explored in detail in this guide.

Mechanism of Action and Signaling Pathways

Mephentermine's dual-action mechanism involves both direct agonism at alpha-1 adrenergic receptors and the release of norepinephrine from sympathetic nerve terminals. This leads to an increase in systolic and diastolic blood pressure, and a variable effect on heart rate depending on the degree of vagal tone.[1]

Direct-acting alpha-1 agonists, upon binding to their receptors, initiate a well-defined signaling cascade. This process is mediated by the Gq alpha subunit of the G protein-coupled receptor. Activation of phospholipase C (PLC) follows, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

cluster_mephentermine Mephentermine Pathway cluster_direct_agonist Direct-Acting Alpha-1 Agonist Pathway Mephentermine Mephentermine NE_release Norepinephrine Release Mephentermine->NE_release indirect action Alpha1_R_M Alpha-1 Adrenergic Receptor Mephentermine->Alpha1_R_M direct action NE_release->Alpha1_R_M Direct_Agonist Direct-Acting Alpha-1 Agonist (e.g., Phenylephrine) Alpha1_R_D Alpha-1 Adrenergic Receptor Direct_Agonist->Alpha1_R_D

Figure 1: Mechanisms of Action

Agonist Alpha-1 Agonist Alpha1_R Alpha-1 Adrenergic Receptor Agonist->Alpha1_R Gq Gq Protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Figure 2: Alpha-1 Adrenergic Signaling Pathway

Comparative Data

The following tables summarize the key pharmacological and clinical parameters of mephentermine and direct-acting alpha-1 agonists.

Table 1: Pharmacological Profile
ParameterMephenterminePhenylephrine (Direct-Acting α1 Agonist)Norepinephrine (Direct-Acting α1/β1 Agonist)
Mechanism of Action Mixed-acting: Direct α1 agonist and indirect norepinephrine release[1]Direct α1 agonist[3]Direct α1 and β1 agonist
Receptor Affinity Preferential for alpha-adrenergic receptors[5]Selective for α1 adrenergic receptors[3]High affinity for α1 and β1 adrenergic receptors[6]
ED50 (Effective Dose 50%) 3.7 mg (for prevention of post-spinal hypotension)[7]33.2 µg (for treatment of post-spinal hypotension)[8]3.2 µg (for treatment of post-spinal hypotension)[8]
Half-life 17-18 hours[1]2-3 hours[5]Minutes
Table 2: Clinical Efficacy in Spinal Anesthesia-Induced Hypotension (Cesarean Section)
Study OutcomeMephenterminePhenylephrineNorepinephrine
Blood Pressure Control Effective in maintaining blood pressure.[9][10]Rapid and effective in restoring systolic blood pressure.[3][10]Effective in maintaining blood pressure.[11]
Heart Rate Effect Tends to maintain or increase heart rate.[3][10]Associated with reflex bradycardia.[3][10]More stable heart rate compared to phenylephrine.[11]
Dosage (Bolus for Hypotension) 6 mg[10][12]50-100 µg[3][10][12]8 µg[11]
Number of Doses Required May require more frequent dosing compared to phenylephrine.[3]Fewer bolus doses required compared to mephentermine.[3]May require more frequent boluses than mephentermine due to shorter half-life.[11]
Table 3: Adverse Effects in Clinical Trials (Spinal Anesthesia)
Adverse EffectMephenterminePhenylephrineNorepinephrine
Bradycardia Lower incidence.[3][10]Higher incidence of reflex bradycardia.[3][10]Lower incidence of bradycardia compared to phenylephrine.
Tachycardia Can occur.Less common.Less common.
Nausea and Vomiting Incidence comparable to phenylephrine.[10]Incidence comparable to mephentermine.[10]Low incidence.
Reactive Hypertension Less common.Can occur.Less common.

Experimental Protocols

The data presented in this guide are primarily derived from randomized controlled trials comparing the efficacy and safety of mephentermine with direct-acting alpha-1 agonists in managing hypotension during spinal anesthesia for cesarean section. A general experimental workflow for such a study is outlined below.

Patient_Inclusion Patient Recruitment (e.g., ASA I/II Parturients for Elective Cesarean Section) Randomization Randomization Patient_Inclusion->Randomization Group_M Group M: Mephentermine Administration (e.g., 6 mg IV bolus for hypotension) Randomization->Group_M Group_P Group P: Phenylephrine Administration (e.g., 100 µg IV bolus for hypotension) Randomization->Group_P Spinal_Anesthesia Spinal Anesthesia Administration (e.g., 0.5% hyperbaric bupivacaine) Group_M->Spinal_Anesthesia Group_P->Spinal_Anesthesia Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (SBP, DBP, HR) Spinal_Anesthesia->Hemodynamic_Monitoring Data_Collection Data Collection (Number of vasopressor doses, adverse events, neonatal outcomes) Hemodynamic_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 3: Clinical Trial Workflow

A more detailed, representative experimental protocol is as follows:

1. Patient Selection:

  • Inclusion criteria typically include American Society of Anesthesiologists (ASA) physical status I or II parturients scheduled for elective cesarean section under spinal anesthesia.[3]

  • Exclusion criteria often include pre-existing hypertension, cardiac disease, and other comorbidities.

2. Randomization and Blinding:

  • Patients are randomly allocated to receive either mephentermine or a direct-acting alpha-1 agonist (e.g., phenylephrine).[3]

  • The study is often double-blinded, where neither the patient nor the administering anesthesiologist is aware of the drug being given.[3]

3. Anesthetic Procedure:

  • Spinal anesthesia is administered in the sitting or lateral decubitus position, typically at the L3-L4 interspace.[13]

  • A standard dose of hyperbaric bupivacaine (B1668057) (e.g., 2.2 mL of 0.5%) is injected into the subarachnoid space.[12]

4. Hemodynamic Management:

  • Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded before spinal anesthesia.

  • Hypotension is defined as a decrease in SBP to below a certain threshold (e.g., < 100 mmHg) or a percentage drop from baseline (e.g., >20%).[3]

  • Upon the first episode of hypotension, a bolus of the assigned study drug is administered intravenously (e.g., mephentermine 6 mg or phenylephrine 100 µg).[10][12]

  • Hemodynamic parameters are monitored continuously, and further boluses are given as needed to maintain SBP within the target range.

5. Data Collection and Analysis:

  • The primary outcome is typically the efficacy of the vasopressor in maintaining or restoring blood pressure.

  • Secondary outcomes include the total dose of vasopressor used, changes in heart rate, incidence of adverse effects (bradycardia, tachycardia, nausea, vomiting), and neonatal outcomes (Apgar scores, umbilical cord blood gas analysis).[3]

  • Statistical analysis is performed to compare the outcomes between the two groups.

Conclusion

Mephentermine and direct-acting alpha-1 agonists are both effective in managing hypotension, particularly in the context of spinal anesthesia. However, their distinct pharmacological profiles lead to different clinical characteristics.

  • Mephentermine , with its mixed-acting mechanism, offers the advantage of maintaining or increasing heart rate, which can be beneficial in patients with a tendency for bradycardia.

  • Direct-acting alpha-1 agonists , such as phenylephrine, provide a more rapid and potent vasoconstrictive effect, leading to a swift restoration of blood pressure. However, this is often accompanied by a reflex decrease in heart rate.

The choice between mephentermine and a direct-acting alpha-1 agonist should be individualized based on the patient's cardiovascular status and the specific clinical scenario. For instance, in a patient with baseline bradycardia, mephentermine might be a more suitable choice. Conversely, in a situation requiring rapid and potent blood pressure correction, a direct-acting alpha-1 agonist may be preferred. Further research is warranted to explore the comparative efficacy of these agents in different patient populations and clinical settings.

References

A Head-to-Head Showdown: Mephentermine vs. Metaraminol in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, this guide provides a comprehensive, data-driven comparison of two commonly used synthetic vasopressors, Mephentermine and Metaraminol (B1676334), based on findings from animal models. We delve into their mechanisms of action, hemodynamic effects, and the experimental frameworks used to evaluate them.

This guide synthesizes available preclinical data to offer an objective comparison, aiding in the selection of the appropriate agent for research and development in areas such as shock, hypotension, and cardiovascular disease.

At a Glance: Mephentermine vs. Metaraminol

FeatureMephentermineMetaraminol
Primary Mechanism Indirect-acting sympathomimetic; releases endogenous norepinephrine (B1679862).[1][2][3][4]Primarily an indirect-acting sympathomimetic by displacing norepinephrine; also has direct alpha-1 adrenergic receptor agonist effects.[5][6][7]
Receptor Activity Indirectly stimulates α and β-adrenergic receptors.[3]Primarily acts on α1-adrenergic receptors with some β-adrenergic effect at higher doses.[5][6]
Cardiac Effects Positive inotropic effect, variable heart rate changes depending on vagal tone.[1][2]Can cause reflex bradycardia due to potent vasoconstriction.[6]
Vascular Effects Increases systolic and diastolic blood pressure; may cause vasodilation in some vascular beds.[2]Potent peripheral vasoconstriction, leading to increased systemic blood pressure.[5]
Onset of Action Immediate (IV), 5-15 minutes (IM).[1]1-2 minutes (IV), 10 minutes (IM), 5-20 minutes (subcutaneous).[5]

Delving into the Mechanisms: A Tale of Two Pathways

Mephentermine and Metaraminol, while both effective vasopressors, exert their effects through distinct signaling pathways.

Mephentermine primarily functions as an indirect-acting sympathomimetic agent. It triggers the release of norepinephrine from presynaptic storage vesicles. This released norepinephrine then acts on postsynaptic α and β-adrenergic receptors to elicit a cardiovascular response, including increased heart rate and contractility, and vasoconstriction.[1][2][3][4]

Metaraminol exhibits a dual mechanism of action. It is also an indirect-acting sympathomimetic, displacing norepinephrine from neuronal vesicles.[5][6][7] However, it also possesses direct agonist activity, primarily at α1-adrenergic receptors, leading to potent vasoconstriction.[5][6] At higher doses, some β1-adrenergic agonist effects may be observed.[6]

cluster_mephentermine Mephentermine Signaling Pathway cluster_metaraminol Metaraminol Signaling Pathway Mephentermine Mephentermine NE_Vesicle_M Norepinephrine Vesicles Mephentermine->NE_Vesicle_M stimulates release of NE_Released_M Norepinephrine Release NE_Vesicle_M->NE_Released_M Adrenergic_Receptors_M α & β Adrenergic Receptors NE_Released_M->Adrenergic_Receptors_M Cardiovascular_Response_M Increased Blood Pressure Increased Cardiac Output Adrenergic_Receptors_M->Cardiovascular_Response_M Metaraminol Metaraminol NE_Vesicle_Meta Norepinephrine Vesicles Metaraminol->NE_Vesicle_Meta displaces Alpha1_Receptor_Meta α1 Adrenergic Receptor Metaraminol->Alpha1_Receptor_Meta directly stimulates NE_Released_Meta Norepinephrine Release NE_Vesicle_Meta->NE_Released_Meta NE_Released_Meta->Alpha1_Receptor_Meta Cardiovascular_Response_Meta Increased Blood Pressure (Vasoconstriction) Alpha1_Receptor_Meta->Cardiovascular_Response_Meta

Signaling pathways of Mephentermine and Metaraminol.

Hemodynamic Effects in Animal Models: A Comparative Analysis

While direct head-to-head comparative studies in a single animal model are limited, analysis of individual studies provides valuable insights into their hemodynamic profiles.

ParameterMephentermineMetaraminolAnimal ModelStudy Context
Mean Arterial Pressure (MAP) Increased by ~14 mmHg[8]Restored to ≥ 65 mmHg[9]Cattle[8], Miniature Pigs[9]Isoflurane-induced hypotension[8], Septic shock[9]
Heart Rate (HR) Increased by ~22 bpm[8]No significant change[9]Cattle[8], Miniature Pigs[9]Isoflurane-induced hypotension[8], Septic shock[9]
Cardiac Output (CO) Increased by ~68 L/min (+14%)[8]No significant difference compared to norepinephrine[9]Cattle[8], Miniature Pigs[9]Isoflurane-induced hypotension[8], Septic shock[9]
Systemic Vascular Resistance (SVR) Not explicitly reported in these studiesIncreases SVR[10]General Pharmacological ProfileN/A
Uterine Blood Flow DecreasedDecreasedPregnant EweSpinal Anesthesia-induced Hypotension[11]

Experimental Protocols: A Look Under the Hood

The following provides an overview of the methodologies employed in key animal studies investigating Mephentermine and Metaraminol.

Study of Mephentermine in a Bovine Model of Hypotension [8]

  • Animal Model: Ten healthy Holstein cattle.

  • Experimental Design: Randomized, crossover study design.

  • Induction of Hypotension: Myocardial dysfunction and hypotension were induced by increasing the end-tidal isoflurane (B1672236) concentration until arterial blood pressure was 20% lower than baseline.

  • Drug Administration: Mephentermine was administered as a single intramuscular injection (1 ml/25 kg).

  • Hemodynamic Monitoring: Systemic and left ventricular hemodynamic monitoring was performed. Data were acquired post-treatment every 15 minutes for 90 minutes.

Study of Metaraminol in a Porcine Model of Septic Shock [9][12]

  • Animal Model: Fifteen Guizhou miniature pigs.

  • Experimental Design: Randomized controlled study. Septic shock was induced by fecal peritonitis in ten animals, with five serving as a sham-operated group.

  • Drug Administration: Metaraminol was administered to restore and maintain a mean arterial pressure (MAP) of ≥ 65 mmHg for 3 hours.

  • Hemodynamic Monitoring: Hemodynamics and heart rate were continuously monitored.

Comparative Study of Vasopressors on Uterine Blood Flow in Pregnant Ewes [11]

  • Animal Model: Pregnant ewes.

  • Experimental Design: Comparison of equipotent doses of ephedrine, metaraminol, mephentermine, and methoxamine (B1676408).

  • Induction of Hypotension: Hypotension was induced by spinal anesthesia.

  • Measurements: Uterine blood flow and other hemodynamic parameters were measured.

cluster_workflow Experimental Workflow for Vasopressor Comparison Animal_Model Select Animal Model (e.g., Dog, Pig, Rat) Induce_Hypotension Induce Hypotension (e.g., Anesthesia, Hemorrhage) Animal_Model->Induce_Hypotension Baseline_Measurements Record Baseline Hemodynamics Induce_Hypotension->Baseline_Measurements Randomization Randomize into Treatment Groups (Mephentermine vs. Metaraminol) Baseline_Measurements->Randomization Drug_Administration Administer Vasopressor Randomization->Drug_Administration Hemodynamic_Monitoring Continuously Monitor Hemodynamics (BP, HR, CO) Drug_Administration->Hemodynamic_Monitoring Data_Analysis Analyze and Compare Hemodynamic Data Hemodynamic_Monitoring->Data_Analysis

Generalized experimental workflow for vasopressor studies.

Conclusion

Both Mephentermine and Metaraminol are effective vasopressors in animal models, but their distinct mechanisms of action translate to different hemodynamic profiles. Mephentermine's indirect action on both α and β-adrenergic receptors can lead to increases in both blood pressure and cardiac output. In contrast, Metaraminol's potent direct and indirect α-adrenergic agonism results in strong vasoconstriction and a potential for reflex bradycardia. The choice between these agents in a research or drug development setting should be guided by the specific hemodynamic effect desired and the context of the experimental model. Further direct head-to-head comparative studies in various animal models of shock and hypotension are warranted to more fully elucidate their relative efficacy and safety profiles.

References

Unraveling the Metabolic Journey of Mephentermine: A Closer Look at N-demethylation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive metabolic pathway for the sympathomimetic amine Mephentermine (B94010) involves N-demethylation, leading to the formation of its active metabolite, phentermine. This biotransformation is crucial for understanding the drug's overall pharmacological profile and duration of action. This guide provides a comparative analysis of the enzymatic systems implicated in this pathway, supported by experimental evidence, to offer researchers and drug development professionals a clear overview of Mephentermine metabolism.

The metabolic fate of Mephentermine is primarily hepatic, involving microsomal enzymes.[1][2] Key among its metabolic routes is N-demethylation, a process that removes a methyl group from the nitrogen atom of the Mephentermine molecule to yield phentermine.[3] Other identified metabolic pathways include p-hydroxylation and N-hydroxylation, which contribute to the broader metabolic profile of the drug.[3][4]

The Key Players: Cytochrome P450 and Flavin-Containing Monooxygenase Systems

Experimental evidence strongly suggests the involvement of two major microsomal enzyme systems in the N-demethylation of Mephentermine: the Cytochrome P450 (CYP450) superfamily and the Flavin-Containing Monooxygenase (FMO) system.[5] Studies utilizing rat liver microsomes have demonstrated that inhibitors of both CYP450 and the FAD-monooxygenase system can significantly reduce the N-demethylation of Mephentermine.[5] This dual involvement highlights the complexity of Mephentermine's metabolism and suggests that the contribution of each system may vary depending on individual and physiological factors.

While direct kinetic data for the N-demethylation of Mephentermine in human systems is not extensively available in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, the N-demethylation of various drugs is often mediated by specific CYP450 isoforms, most notably CYP2D6, CYP3A4, CYP2C9, and CYP2C19. The polymorphic nature of these enzymes, particularly CYP2D6, can lead to significant inter-individual variations in drug metabolism.[6]

Comparative Analysis of Metabolic Pathways

To fully appreciate the significance of the N-demethylation pathway, it is essential to consider it alongside other metabolic routes of Mephentermine.

Metabolic PathwayPrimary Metabolite(s)Enzymatic System(s) InvolvedSignificance
N-demethylation PhentermineCytochrome P450, FAD-monooxygenase systemProduction of an active metabolite with its own pharmacological profile.[3][5]
p-Hydroxylation p-hydroxy-Mephentermine, p-hydroxy-phentermineCytochrome P450Contributes to the detoxification and elimination of the drug.[4][5]
N-Hydroxylation N-hydroxy-Mephentermine, N-hydroxy-phentermineCytochrome P450, FAD-monooxygenase system (inferred)Formation of hydroxylamine (B1172632) metabolites which can be further metabolized.[3][5]

Experimental Protocols for Studying Mephentermine Metabolism

The elucidation of Mephentermine's metabolic pathways relies on robust in vitro and in vivo experimental models coupled with sensitive analytical techniques.

In Vitro Metabolism using Liver Microsomes

This protocol is a standard method for investigating the hepatic metabolism of drugs.

Objective: To determine the metabolites of Mephentermine formed by liver microsomal enzymes.

Materials:

  • Mephentermine

  • Liver microsomes (e.g., from rat, rabbit, or human)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Inhibitors of CYP450 (e.g., ketoconazole) and FMO (e.g., methimazole)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Procedure:

  • Incubation: Prepare incubation mixtures containing Mephentermine, liver microsomes, and the NADPH-generating system in phosphate buffer. For inhibitor studies, pre-incubate the microsomes with the respective inhibitor before adding Mephentermine.

  • Reaction: Initiate the metabolic reaction by adding the NADPH-generating system and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Extract the metabolites from the incubation mixture using an appropriate organic solvent.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS/MS to identify and quantify the metabolites formed.[3][7]

Quantitative Analysis using LC-MS/MS

This method allows for the sensitive and specific quantification of Mephentermine and its metabolites in biological matrices.

Objective: To quantify the concentration of Mephentermine and phentermine in a given sample.

Instrumentation:

  • A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of Mephentermine and phentermine into the matrix (e.g., plasma, urine, or microsomal incubation buffer). Perform protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Separation: Inject the prepared samples onto a suitable LC column (e.g., C18) and separate the analytes using a specific mobile phase gradient.

  • Mass Spectrometric Detection: Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizing the Metabolic Pathways

To illustrate the key metabolic transformations of Mephentermine, the following diagrams were generated using the DOT language.

Mephentermine_Metabolism Mephentermine Mephentermine Phentermine Phentermine Mephentermine->Phentermine N-demethylation (CYP450, FMO) p_hydroxy_Mephentermine p-hydroxy-Mephentermine Mephentermine->p_hydroxy_Mephentermine p-hydroxylation (CYP450) N_hydroxy_Mephentermine N-hydroxy-Mephentermine Mephentermine->N_hydroxy_Mephentermine N-hydroxylation

Caption: Primary metabolic pathways of Mephentermine.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_quantification Quantitative Analysis Incubation Incubation of Mephentermine with Liver Microsomes & NADPH Termination Reaction Termination & Metabolite Extraction Incubation->Termination Analysis GC-MS or LC-MS/MS Analysis Termination->Analysis Sample_Prep Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Caption: General experimental workflow for studying Mephentermine metabolism.

References

Assessing Mephentermine's Specificity for Alpha-1 Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mephentermine (B94010) and its specificity for alpha-1 adrenergic receptors, juxtaposed with other well-characterized alpha-1 adrenergic agonists, phenylephrine (B352888) and oxymetazoline (B75379). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment based on available experimental data.

Introduction to Mephentermine

Comparative Analysis of Adrenergic Receptor Activity

To provide a clear comparison, this guide evaluates mephentermine alongside phenylephrine, a selective α1-adrenergic receptor agonist, and oxymetazoline, an agonist with high affinity for both α1- and α2-adrenergic receptors.[6][7][8]

Data Presentation: Quantitative Comparison of Adrenergic Agonists

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of phenylephrine and oxymetazoline at various adrenergic receptor subtypes. No comprehensive experimental in-vitro binding or functional data for mephentermine across the full panel of adrenergic receptors was identified in the public domain literature search. One computational study predicted mephentermine to have the highest binding affinity for alpha-1 adrenergic receptors, followed by alpha-2 and then beta receptors.[4]

Table 1: Binding Affinity (Ki, nM) of Adrenergic Agonists at Human Adrenergic Receptors

Compoundα1Aα1Bα1Dα2Aα2Bα2CRef.
Mephentermine N/AN/AN/AN/AN/AN/A
Phenylephrine 1662511000>10,000>10,000>10,000[9]
Oxymetazoline 15.863.125.16.325.115.8[10][11]
N/A: Data not available from experimental studies.

Table 2: Functional Activity (EC50, nM) of Adrenergic Agonists at Human Adrenergic Receptors

Compoundα1Aα1Bα1Dα2Aα2Bα2CRef.
Mephentermine N/AN/AN/AN/AN/AN/A
Phenylephrine 251398794>10,000>10,000>10,000[9]
Oxymetazoline 199 (partial agonist)398 (partial agonist)>10,00012.6 (full agonist)7.9 (full agonist)25.1 (partial agonist)[10][11]
N/A: Data not available from experimental studies.

Discussion on Specificity

The available data clearly demonstrates that phenylephrine is highly selective for alpha-1 adrenergic receptors, with significantly lower affinity and functional activity at alpha-2 and beta receptors.[7][12][13] Oxymetazoline shows high affinity and potent agonism at both alpha-1 and alpha-2 adrenergic receptor subtypes.[10][11]

For mephentermine, the lack of quantitative experimental data makes a direct comparison of receptor subtype specificity challenging. Clinical and pharmacological texts describe it as having a mixed α and β adrenergic activity.[6][7] This suggests a broader spectrum of activity compared to the highly selective phenylephrine. The indirect sympathomimetic action of mephentermine, through norepinephrine (B1679862) release, further complicates the assessment of its direct receptor specificity in vivo, as the released norepinephrine will act on all adrenergic receptors.[3]

Experimental Protocols

Detailed experimental protocols for assessing the binding and functional activity of compounds at adrenergic receptors are crucial for reproducible research. Below are representative methodologies for the key experiments cited in this guide.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, etc.).

    • Radioligand with high affinity and specificity for the receptor of interest (e.g., [3H]-Prazosin for α1 receptors).

    • Test compound (Mephentermine, Phenylephrine, etc.) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay Protocol: Calcium Mobilization

This protocol is a common method for assessing the functional activity (EC50) of an agonist at Gq-coupled receptors like the alpha-1 adrenergic receptors.

  • Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation of alpha-1 adrenergic receptors.

  • Materials:

    • Whole cells stably expressing a single human alpha-1 adrenergic receptor subtype (e.g., α1A, α1B, or α1D).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound (Mephentermine, Phenylephrine, etc.) at various concentrations.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader capable of kinetic reads.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the test compound to the wells.

    • Immediately begin kinetic measurement of the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Mandatory Visualizations

G cluster_receptor Alpha-1 Adrenergic Receptor Activation Agonist Agonist α1-AR α1-AR Agonist->α1-AR Binds to Gq Gq α1-AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases from ER PKC PKC DAG->PKC Activates Ca2+->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Cell Membranes + Radioligand + Test Compound Filter & Wash Filter & Wash Incubate->Filter & Wash Separate Bound/Free Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Quantify Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki

Caption: Radioligand binding assay experimental workflow.

G cluster_workflow Calcium Mobilization Assay Workflow Plate Cells Plate Cells Load Dye Load Dye Plate Cells->Load Dye Incubate with Fluo-4 AM Add Compound Add Compound Load Dye->Add Compound Stimulate with Agonist Measure Fluorescence Measure Fluorescence Add Compound->Measure Fluorescence Kinetic Read Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate EC50

Caption: Calcium mobilization assay experimental workflow.

References

Safety Operating Guide

Proper Disposal of Mephentermine Hemisulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of Mephentermine hemisulfate, a sympathomimetic agent chemically related to amphetamines, requires stringent adherence to safety and regulatory protocols due to its classification and potential for abuse. In the United States, Mephentermine is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA), indicating it has a high potential for abuse and no currently accepted medical use.[1][2][3] This classification dictates a highly regulated disposal process.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care, ensuring compliance with federal, state, and local regulations to prevent environmental contamination and drug diversion. The primary responsibility for proper disposal lies with the DEA-registered Principal Investigator (PI).

Quantitative Data for Pharmaceutical Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of this compound and general pharmaceutical waste.

ParameterGuidelineRegulation/Source
Record Retention Minimum of 2 yearsDEA
High-Temperature Incineration > 1200°CWorld Health Organization (WHO)[4]
Medium-Temperature Incineration Minimum of 850°CWHO[5][6]
Encapsulation Container Filling Fill to 75% capacity with wasteWHO[5][6]
Waste Segregation Separate from biohazardous & general wasteEPA, DEA[7]

Protocol for Disposal of this compound (Pure Substance)

This protocol outlines the mandatory procedure for disposing of expired, unwanted, or surplus this compound. The only legally compliant method for a DEA registrant is through a DEA-registered Reverse Distributor.

Step 1: Segregation and Secure Storage

  • Identify all containers of this compound designated for disposal.

  • Clearly label these containers as "EXPIRED - DO NOT USE" or "WASTE - PENDING DISPOSAL."

  • Segregate these containers from the active chemical inventory.

  • Store the materials awaiting disposal in the same secure, locked cabinet or safe used for storing active controlled substances.[8] These substances must still be accounted for in your inventory logs until they are officially transferred.[8]

Step 2: Engage a DEA-Registered Reverse Distributor

  • Contact your institution's Environmental Health & Safety (EHS) department for guidance and a list of approved Reverse Distributors. If they cannot provide one, contact your local DEA field office.

  • Select a DEA-registered Reverse Distributor to handle the collection, transportation, and destruction of the this compound.

  • Do not attempt to dispose of the pure substance through your institution's regular chemical waste stream; it is illegal for EHS to take possession of DEA-regulated substances directly from a lab.[8]

Step 3: Documentation and Transfer

  • The transfer of a Schedule I controlled substance like Mephentermine requires the use of a DEA Form 222.

  • Work with the Reverse Distributor to accurately complete all required documentation.

  • Maintain meticulous records of the transfer, including the completed DEA Form 222, and log the final disposition in your controlled substance inventory records.

  • Retain all disposal records for a minimum of two years, as required by the DEA.

Step 4: Final Destruction

  • The Reverse Distributor is responsible for the final destruction of the controlled substance, which must render it "non-retrievable."[8] This is typically achieved through methods like high-temperature incineration.

  • Obtain a certificate of destruction from the Reverse Distributor for your records.

Disposal of Contaminated Lab Waste

This protocol applies to laboratory materials (e.g., solvents, reaction mixtures, contaminated personal protective equipment) containing this compound.

Step 1: Assess Recoverability

  • Determine if the this compound in the waste mixture can be readily recovered.

  • If YES , or if there is any uncertainty, the waste must be handled as a controlled substance and disposed of via a Reverse Distributor as described above.

  • If NO , and the Mephentermine has been consumed in a reaction or is part of a hazardous waste mixture from which it is not recoverable, it may be disposed of as hazardous chemical waste through your institution's EHS department.

Step 2: Hazardous Waste Disposal (for Non-Recoverable Waste)

  • Segregation: Collect the waste in a designated, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components, including this compound.

    • The associated hazards (e.g., Toxic, Flammable).

  • Storage: Store the sealed container in a designated Satellite Accumulation Area within the laboratory.

  • Pickup: When the container is full, or as per your institution's policy, submit a chemical waste pickup request to your EHS department.

Step 3: Disposal of Empty Containers

  • An empty container that once held this compound must be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent.

  • Collect the rinsate as hazardous chemical waste.

  • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Identify Mephentermine Waste substance_type Is it pure/expired Mephentermine or recoverable from a mixture? start->substance_type non_recoverable Is Mephentermine consumed/ non-recoverable in mixture? substance_type->non_recoverable No (Mixture) secure_storage Step 1: Secure in Lockbox Update Inventory Logs substance_type->secure_storage Yes non_recoverable->secure_storage No / Unsure collect_waste Step 1: Collect in a Labeled Hazardous Waste Container non_recoverable->collect_waste Yes reverse_distributor Step 2: Contact DEA Reverse Distributor secure_storage->reverse_distributor document_transfer Step 3: Complete DEA Form 222 Transfer Substance reverse_distributor->document_transfer destruction Step 4: Receive Certificate of Destruction document_transfer->destruction end_controlled Compliant Disposal (Controlled Substance) destruction->end_controlled ehs_pickup Step 2: Store in Satellite Area Request EHS Pickup collect_waste->ehs_pickup end_hazardous Compliant Disposal (Hazardous Waste) ehs_pickup->end_hazardous

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Mephentermine Hemisulfate are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

This compound is a sympathomimetic amine that requires careful handling due to its potential health hazards. Adherence to proper safety protocols is paramount to minimize exposure risks and ensure the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting Tightly fitting safety goggles with side-shields, chemical-resistant gloves (inspected before use), fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded or dust formation is likely.[1]
Solution Preparation Tightly fitting safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.
General Handling Safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]
Spill Cleanup Chemical impermeable gloves, safety goggles, impervious clothing, and a full-face respirator may be necessary depending on the spill's magnitude.[1]
Waste Disposal Chemical-resistant gloves and safety goggles.

Note: Always inspect gloves prior to use and wash hands thoroughly after handling the compound.[1]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial. The following step-by-step protocols provide a clear framework for safe laboratory operations.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don appropriate PPE prep2 Work in a well-ventilated area prep1->prep2 handling1 Avoid dust formation handling2 Avoid contact with skin and eyes handling1->handling2 storage1 Store in a dry, cool, well-ventilated place storage2 Keep container tightly closed storage1->storage2 disposal1 Collect waste in a suitable, closed container disposal2 Dispose of according to regulations disposal1->disposal2 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling Proceed to Handling cluster_storage cluster_storage cluster_handling->cluster_storage After Use cluster_disposal cluster_disposal cluster_handling->cluster_disposal For Waste

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before handling this compound, ensure you are in a well-ventilated area and have donned the appropriate personal protective equipment as outlined in the table above.[1][2]

  • Handling : When working with the solid form, take care to avoid the formation of dust and aerosols.[1][2] Prevent all contact with skin and eyes.[1][2] Use non-sparking tools to avoid ignition sources.[1]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be stored away from incompatible materials and foodstuff containers.[1] The recommended storage temperature is below 40°C (104°F), preferably between 15 and 30°C (59 and 86°F).[3]

  • Spill Response : In the event of a spill, evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors, mist, or gas.[1][2] Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains.[1][2]

  • First Aid :

    • If swallowed : Get emergency medical help immediately.[1] Rinse mouth but do not induce vomiting.[1][2]

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[1]

    • In case of skin contact : Immediately wash off with soap and plenty of water.[1]

    • In case of eye contact : Rinse with pure water for at least 15 minutes.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

start This compound Waste collect Collect in a suitable and closed container start->collect label_waste Label container clearly as 'Hazardous Waste' collect->label_waste store_waste Store in a designated hazardous waste area label_waste->store_waste dispose Dispose through a licensed hazardous material disposal company store_waste->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:
  • Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a suitable and closed container.[1]

  • Labeling : Clearly label the waste container with the contents and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for the disposal of the waste through a licensed hazardous material disposal company.[4] All disposal activities must be in accordance with applicable federal, state, and local regulations.[1][4] Do not let the chemical enter drains or the environment.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mephentermine hemisulfate
Reactant of Route 2
Mephentermine hemisulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.